molecular formula C7H4N4 B184234 2,3-Dicyano-5-methylpyrazine CAS No. 52197-12-3

2,3-Dicyano-5-methylpyrazine

Cat. No.: B184234
CAS No.: 52197-12-3
M. Wt: 144.13 g/mol
InChI Key: RHYUBLSWHDYKAO-UHFFFAOYSA-N
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Description

2,3-Dicyano-5-methylpyrazine (CAS 52197-12-3) is a high-purity, white to light yellow crystalline solid offered with a guaranteed purity of over 99.0% . This compound serves as a versatile and critical building block in advanced organic synthesis and materials science. Its structure, featuring a pyrazine ring substituted with two powerful electron-withdrawing cyano groups and a methyl group, creates an electron-deficient system that is highly valuable for constructing complex molecules with specific electronic properties . In research, this compound is a key precursor in the synthesis of novel styryl dyes and other functional chromophores due to its ability to form push-pull systems that exhibit interesting luminescent properties . Its derivatives are extensively explored in the development of organic semiconductors, materials for non-linear optics (NLO), and as intermediates for the synthesis of phthalocyanine analogs . Furthermore, the dicyanopyrazine core is a privileged scaffold in pharmaceutical and agrochemical research for creating potential therapeutic agents and crop protection products . Specifications & Handling • Molecular Formula: C 7 H 4 N 4 • Molecular Weight: 144.13-144.14 g/mol • Melting Point: 98.0 to 101.0 °C • Appearance: White to Light yellow to Light orange powder to crystal • Solubility: Freely soluble in Methanol Safety Information: This compound is classified as a deleterious substance. It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation . Appropriate personal protective equipment (PPE) and engineering controls must be used. Handle only in a well-ventilated area and store locked up in a cool, dark place . Attention: This product is for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyrazine-2,3-dicarbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4N4/c1-5-4-10-6(2-8)7(3-9)11-5/h4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYUBLSWHDYKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306304
Record name 2,3-Dicyano-5-methylpyrazine
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Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52197-12-3
Record name 52197-12-3
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Record name 2,3-Dicyano-5-methylpyrazine
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Record name 2,3-Dicyano-5-methylpyrazine
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dicyano-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2,3-Dicyano-5-methylpyrazine, a heterocyclic compound with applications as a chemical intermediate in various fields, including pharmaceuticals and materials science.[1][2]

Core Chemical and Physical Properties

2,3-Dicyano-5-methylpyrazine, also known as 5-Methyl-2,3-pyrazinedicarbonitrile, is a pyrazine derivative characterized by a methyl group and two cyano functional groups attached to the core pyrazine ring.[2] This structure makes it a versatile building block in organic synthesis.[2]

Table 1: Physicochemical Properties of 2,3-Dicyano-5-methylpyrazine

PropertyValueSource
Molecular Formula C₇H₄N₄[1][2]
Molecular Weight 144.14 g/mol [2]
CAS Number 52197-12-3[3]
Appearance White to light yellow/orange powder or crystal[2][3]
Melting Point 100 °C[1]
Boiling Point 377.3 ± 42.0 °C (Predicted)[1]
Density 1.28 ± 0.1 g/cm³ (Predicted)[1]
Purity >99.0% (GC)[2][3]
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol and dimethylformamide.[1]
SMILES Cc1cnc(C#N)c(C#N)n1[2]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 2,3-Dicyano-5-methylpyrazine are not extensively documented in readily available literature, a general synthetic approach involves the reaction of hydrogen cyanide with a 2,3-dicyanopyrazine precursor.[1] A more common and well-documented method for creating similar dicyanopyrazine structures involves the condensation of diaminomaleonitrile with a suitable dicarbonyl compound.

For a structurally related compound, 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine, a documented synthesis provides insight into the types of reactions used for this class of molecules.

Experimental Protocol: Synthesis of a Structurally Related Dicyanopyrazine Derivative

This protocol describes the synthesis of 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine from 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile and trisodium thiophosphate dodecahydrate.[4]

  • Step 1: Reactant Preparation

    • Dissolve 0.52 g (1.5 mmol) of 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile in 15 mL of methanol.[4]

    • Prepare a suspension of 0.59 g (15 mmol) of trisodium thiophosphate dodecahydrate in 15 mL of methanol.[4]

  • Step 2: Reaction

    • Add the trisodium thiophosphate suspension to the solution of the pyrazine derivative.[4]

    • Heat the reaction mixture under reflux for 19 hours.[4]

  • Step 3: Extraction and Purification

    • Concentrate the reaction mixture to approximately 5 mL.[4]

    • Extract the product with dichloromethane (DCM) (3 x 15 mL).[4]

    • The resulting red DCM extracts are then purified via chromatography on silica, eluting with DCM.[4]

Below is a diagram illustrating a generalized synthesis workflow for pyrazine derivatives, which can be adapted for 2,3-Dicyano-5-methylpyrazine.

G Generalized Synthesis and Purification Workflow A Reactant Preparation (e.g., Dissolving Precursors) B Reaction (e.g., Reflux, Condensation) A->B C Workup (e.g., Concentration, Quenching) B->C D Extraction (e.g., Liquid-Liquid with DCM) C->D E Purification (e.g., Column Chromatography) D->E F Characterization (e.g., NMR, MS, IR) E->F

Caption: Generalized workflow for synthesis and purification.

Applications and Research Interest

2,3-Dicyano-5-methylpyrazine serves primarily as a building block or intermediate in the synthesis of more complex molecules.[1] Its derivatives are of interest in several areas:

  • Pharmaceuticals: Pyrazine-based compounds exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery.[5]

  • Agrochemicals: Structurally related 2,3-dicyanopyrazine derivatives have been investigated for their potent herbicidal activity.[6]

  • Materials Science: The cyano groups make this compound a precursor for creating phthalocyanines and other functional materials.[2]

The logical relationship for its application can be visualized as follows:

G Application Pathway of 2,3-Dicyano-5-methylpyrazine A 2,3-Dicyano-5-methylpyrazine (Core Building Block) B Chemical Synthesis (Derivatization) A->B C Pharmaceutical Scaffolds B->C D Agrochemicals (e.g., Herbicides) B->D E Functional Materials (e.g., Phthalocyanines) B->E

Caption: Role as a precursor in various chemical fields.

Spectroscopic and Analytical Data

Definitive characterization of 2,3-Dicyano-5-methylpyrazine requires spectroscopic analysis. While a comprehensive public database of its spectra is limited, the expected data can be inferred from its structure and analysis of similar compounds.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the methyl protons and the aromatic proton on the pyrazine ring.
¹³C NMR Resonances for the methyl carbon, the aromatic carbons of the pyrazine ring, and the carbons of the two cyano groups.
FT-IR A characteristic sharp absorption peak for the C≡N (nitrile) stretch, typically found in the 2240-2220 cm⁻¹ region. Vibrational modes for the C-H bonds of the methyl group and the aromatic ring vibrations.
Mass Spec. A molecular ion peak [M]⁺ corresponding to its molecular weight (144.14).

Safety and Handling

2,3-Dicyano-5-methylpyrazine is associated with several hazard classifications. It is considered harmful if swallowed, inhaled, or in contact with skin.[1] It is also irritating to the eyes, respiratory system, and skin.[1]

Standard Safety Precautions:

  • Handle in a well-ventilated area or fume hood.

  • Wear suitable protective clothing, including gloves and eye/face protection.[1]

  • Avoid contact with oxidants and strong acids.[1]

  • In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1]

References

An In-Depth Technical Guide to 5-Methyl-2,3-pyrazinedicarbonitrile: Synthesis, Characterization, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 5-Methyl-2,3-pyrazinedicarbonitrile is limited in publicly available literature. This guide is a comprehensive overview based on the established chemistry and biological activities of closely related pyrazine-dicarbonitrile analogs. The proposed synthesis and predicted data are derived from established principles and experimental data for similar compounds.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The dicarbonitrile substitution on the pyrazine ring, in particular, offers a unique electronic profile and potential for various chemical transformations, making these compounds valuable scaffolds in drug discovery. This technical guide focuses on the chemical structure, proposed synthesis, and predicted analytical characteristics of 5-Methyl-2,3-pyrazinedicarbonitrile. Furthermore, it explores the potential biological activities and relevant signaling pathways based on data from analogous structures.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 5-Methyl-2,3-pyrazinedicarbonitrile consists of a pyrazine ring substituted with a methyl group at the 5-position and two nitrile groups at the 2- and 3-positions.

Table 1: Predicted Physicochemical Properties of 5-Methyl-2,3-pyrazinedicarbonitrile

PropertyPredicted Value
Molecular Formula C₇H₄N₄
Molecular Weight 144.14 g/mol
IUPAC Name 5-methylpyrazine-2,3-dicarbonitrile
SMILES CC1=CN=C(C(=N1)C#N)C#N
InChI Key (Predicted)

Proposed Synthesis

A plausible synthetic route to 5-Methyl-2,3-pyrazinedicarbonitrile involves a two-step process starting from the condensation of diaminomaleonitrile with pyruvic acid to form a hydroxyl intermediate, followed by chlorination to yield 5-chloro-6-methylpyrazine-2,3-dicarbonitrile. The final step is a proposed dehalogenation-hydrogenation to replace the chloro group with a hydrogen atom.

Synthetic_Workflow Reactant1 Diaminomaleonitrile Intermediate1 5-hydroxy-6-methyl-5,6-dihydropyrazine-2,3-dicarbonitrile Reactant1->Intermediate1 Condensation (MeOH, HCl) Reactant2 Pyruvic Acid Reactant2->Intermediate1 Intermediate2 5-chloro-6-methylpyrazine-2,3-dicarbonitrile Intermediate1->Intermediate2 Chlorination (e.g., POCl3) Product 5-Methyl-2,3-pyrazinedicarbonitrile Intermediate2->Product Dehalogenation (e.g., H2, Pd/C)

Figure 1: Proposed synthetic workflow for 5-Methyl-2,3-pyrazinedicarbonitrile.
Detailed Experimental Protocols

Step 1 & 2: Synthesis of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile

This protocol is adapted from the synthesis of N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles.[2]

  • Condensation: Dissolve diaminomaleonitrile (0.025 mol) and pyruvic acid (0.025 mol) in methanol (60 mL). Add 15% hydrochloric acid (10 mL) dropwise to the solution. Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Evaporate two-thirds of the solvent under reduced pressure. Add hot water (80 mL) and continue the evaporation to remove the remaining methanol. The resulting intermediate can be carried forward without extensive purification.

  • Chlorination: Treat the intermediate from the previous step with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is typically heated to drive it to completion. After cooling, the reaction mixture is carefully quenched with ice water and neutralized. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 5-chloro-6-methylpyrazine-2,3-dicarbonitrile.

Step 3: Dehalogenation of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (Proposed)

This proposed protocol is based on general methods for the catalytic hydrogenation of chloro-heteroaromatics.[3]

  • Reaction Setup: Dissolve 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (1 mmol) in a suitable solvent such as methanol or tetrahydrofuran (20 mL) in a hydrogenation vessel.

  • Catalyst Addition: Add 10% palladium on carbon (Pd/C) (10 mol%) to the solution.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 5-Methyl-2,3-pyrazinedicarbonitrile.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Methyl-2,3-pyrazinedicarbonitrile based on the analysis of related pyrazine derivatives.[4][5]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6Singlet1HH-6
~2.7Singlet3H-CH₃

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155C-5
~148C-6
~132C-2 or C-3
~131C-3 or C-2
~115-C≡N
~114-C≡N
~22-CH₃

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakAromatic C-H stretch
~2950WeakAliphatic C-H stretch
~2230StrongC≡N stretch
~1580, 1450MediumC=C and C=N ring stretching

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
144[M]⁺ (Molecular Ion)
117[M - HCN]⁺
90[M - 2HCN]⁺

Potential Biological Activities and Signaling Pathways

Pyrazine derivatives have been reported to exhibit a wide range of pharmacological activities.[6][7] Analogs of 5-Methyl-2,3-pyrazinedicarbonitrile have shown potential as anticancer, antibacterial, antifungal, and herbicidal agents.[2]

A significant mechanism of action for some bioactive pyrazine compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][8] For instance, the SHP2 protein, a non-receptor protein tyrosine phosphatase, is a key component of the RAS-ERK signaling pathway and a target for some pyrazine-based inhibitors.[8]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 GrowthFactor Growth Factor GrowthFactor->RTK Binds RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Pyrazine 5-Methyl-2,3-pyrazinedicarbonitrile (Hypothetical Inhibitor) Pyrazine->SHP2 Inhibits

Figure 2: A representative kinase signaling pathway potentially targeted by pyrazine derivatives.

The diagram above illustrates a simplified RTK-RAS-ERK signaling cascade. Activation of a Receptor Tyrosine Kinase (RTK) by a growth factor leads to the recruitment and activation of SHP2.[8] SHP2 then activates RAS, initiating a phosphorylation cascade through RAF, MEK, and ERK, which ultimately leads to the transcription of genes involved in cell proliferation and survival.[8] A hypothetical inhibitory action of 5-Methyl-2,3-pyrazinedicarbonitrile on SHP2, based on the activity of related compounds, would block this pathway, suggesting a potential anticancer mechanism.

Conclusion

While 5-Methyl-2,3-pyrazinedicarbonitrile is not extensively documented, a comprehensive understanding of its chemistry and potential biological relevance can be extrapolated from the rich literature on its analogs. The proposed synthetic route offers a viable strategy for its preparation, and the predicted spectroscopic data provide a basis for its characterization. The potential for this compound to modulate key signaling pathways, such as those involving protein kinases, underscores the need for its synthesis and further investigation as a potential therapeutic agent. Future research should focus on the successful synthesis and purification of 5-Methyl-2,3-pyrazinedicarbonitrile, followed by thorough spectroscopic characterization and evaluation of its biological activities in relevant in vitro and in vivo models.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dicyano-5-methylpyrazine from Diaminomaleonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-Dicyano-5-methylpyrazine, a key intermediate in various chemical and pharmaceutical applications. The synthesis is achieved through the condensation reaction of diaminomaleonitrile (DAMN) with methylglyoxal. This document details the reaction mechanism, experimental protocols, and quantitative data, offering a complete resource for the successful synthesis and characterization of the target compound.

Introduction

Pyrazine derivatives are a critical class of heterocyclic compounds widely utilized in the development of pharmaceuticals, agrochemicals, and functional materials. Their unique chemical properties make them valuable synthons in organic chemistry. 2,3-Dicyano-5-methylpyrazine, in particular, serves as a significant building block due to the presence of reactive cyano groups and a substituted pyrazine ring. The synthesis from diaminomaleonitrile (DAMN), a readily available and versatile starting material, presents an efficient route to this important compound.[1]

Reaction Pathway and Mechanism

The synthesis of 2,3-Dicyano-5-methylpyrazine from diaminomaleonitrile and methylglyoxal proceeds through a condensation reaction, followed by an oxidative aromatization.

Reaction Scheme:

Synthesis Pathway Synthesis of 2,3-Dicyano-5-methylpyrazine DAMN Diaminomaleonitrile (DAMN) Intermediate Dihydropyrazine Intermediate DAMN->Intermediate + Methylglyoxal Methylglyoxal Methylglyoxal Methylglyoxal->Intermediate Product 2,3-Dicyano-5-methylpyrazine Intermediate->Product [O] Oxidant Air Oxidation

Caption: General reaction pathway for the synthesis.

The reaction is initiated by the nucleophilic attack of the amino groups of diaminomaleonitrile on the carbonyl carbons of methylglyoxal. This is followed by an intramolecular cyclization and dehydration to form a dihydropyrazine intermediate. Subsequent oxidation, often by atmospheric oxygen, leads to the aromatic 2,3-Dicyano-5-methylpyrazine.

Experimental Protocols

While a specific detailed protocol for the synthesis of 2,3-dicyano-5-methylpyrazine is not extensively documented in a single source, the following procedure is a well-established method for the condensation of diaminomaleonitrile with α-dicarbonyl compounds and can be adapted for this specific synthesis.

General Procedure for the Synthesis of 2,3-Dicyano-5-methylpyrazine

This protocol is based on analogous reactions for the synthesis of substituted pyrazines from diaminomaleonitrile.[2]

Materials:

  • Diaminomaleonitrile (DAMN)

  • Methylglyoxal (40% solution in water)

  • Ethanol or Methanol

  • Activated Charcoal

  • Filter Aid (e.g., Celite)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Methylglyoxal: To the stirred solution of DAMN, add methylglyoxal (1.0 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). For colored impurities, the crude product can be dissolved in a hot solvent, treated with activated charcoal, and filtered through a pad of filter aid before crystallization. The purified product is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Quantitative Data

The following table summarizes the key quantitative data for 2,3-Dicyano-5-methylpyrazine.

PropertyValueReference
Molecular Formula C₇H₄N₄
Molecular Weight 144.14 g/mol
Appearance White to light yellow crystalline solid
Yield Moderate to Good (expected)
Melting Point Not explicitly reported

Spectroscopic Characterization

The structural confirmation of the synthesized 2,3-Dicyano-5-methylpyrazine is achieved through various spectroscopic techniques. The expected data is presented below based on the analysis of structurally similar compounds.[3]

¹H NMR Spectroscopy
Proton Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₃2.6 - 2.8Singlet
Pyrazine-H8.7 - 8.9Singlet
¹³C NMR Spectroscopy
Carbon Predicted Chemical Shift (δ, ppm)
-CH₃20 - 25
C-CN115 - 118
C-CN115 - 118
C-CH₃150 - 155
C-H145 - 150
C (quaternary)130 - 135
C (quaternary)130 - 135
Infrared (IR) Spectroscopy
Functional Group Characteristic Absorption (cm⁻¹)
C≡N (Nitrile)2220 - 2240 (strong)
C=N, C=C (Aromatic)1500 - 1600 (medium)
C-H (Aromatic)3000 - 3100 (weak)
C-H (Aliphatic)2850 - 3000 (weak)
Mass Spectrometry
Ion Expected m/z
[M]⁺144.04
[M+H]⁺145.05

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 2,3-Dicyano-5-methylpyrazine.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start reactants Mix Diaminomaleonitrile and Methylglyoxal start->reactants reflux Reflux Reaction reactants->reflux workup Solvent Removal reflux->workup recrystallization Recrystallization workup->recrystallization filtration Filtration & Drying recrystallization->filtration nmr NMR Spectroscopy (¹H, ¹³C) filtration->nmr ir IR Spectroscopy filtration->ir ms Mass Spectrometry filtration->ms end Final Product nmr->end ir->end ms->end

Caption: A typical workflow from synthesis to characterization.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of 2,3-Dicyano-5-methylpyrazine from diaminomaleonitrile and methylglyoxal. The provided experimental protocol, along with the expected quantitative and spectroscopic data, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The straightforward nature of the reaction and the accessibility of the starting materials make this a practical approach for obtaining this important pyrazine derivative. Further optimization of reaction conditions may lead to improved yields and purity.

References

An In-depth Technical Guide to the Spectroscopic Data of CAS Number 52197-12-3: 2,3-Dicyano-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound identified by CAS number 52197-12-3, scientifically known as 2,3-Dicyano-5-methylpyrazine or 5-Methylpyrazine-2,3-dicarbonitrile. This document is intended to be a core resource for researchers and professionals engaged in drug development and other scientific endeavors requiring detailed characterization of this molecule.

Compound Identification

  • CAS Number: 52197-12-3

  • Chemical Name: 2,3-Dicyano-5-methylpyrazine

  • Synonyms: 5-Methylpyrazine-2,3-dicarbonitrile

  • Molecular Formula: C₇H₄N₄

  • Molecular Weight: 144.13 g/mol

  • Chemical Structure:

    Caption: Chemical structure of 2,3-Dicyano-5-methylpyrazine.

Spectroscopic Data Summary

While comprehensive, publicly available datasets for 2,3-Dicyano-5-methylpyrazine are limited, the following tables summarize the expected and reported spectroscopic data based on analysis of closely related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for 2,3-Dicyano-5-methylpyrazine

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~2.6Singlet-CH₃
¹H~8.5SingletPyrazine ring H
¹³C~22Singlet-CH₃
¹³C~115Singlet-C≡N
¹³C~135SingletPyrazine ring C-5
¹³C~145SingletPyrazine ring C-2/C-3
¹³C~150SingletPyrazine ring C-6

Note: Predicted values are based on spectral data of similar pyrazine derivatives and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared Absorption Bands for 2,3-Dicyano-5-methylpyrazine

Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakAromatic C-H stretch
~2950WeakAliphatic C-H stretch
~2230Strong, SharpC≡N (nitrile) stretch
~1580-1450Medium-StrongC=C and C=N ring stretching
~1370MediumCH₃ bending
Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data for 2,3-Dicyano-5-methylpyrazine

Ionm/z (calculated)Description
[M]⁺•144.0436Molecular ion
[M+H]⁺145.0514Protonated molecule
[M+Na]⁺167.0333Sodium adduct

Fragmentation patterns would be dependent on the ionization technique used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2,3-Dicyano-5-methylpyrazine is expected to show absorption bands in the UV region, characteristic of π → π* and n → π* electronic transitions within the aromatic pyrazine ring and the nitrile groups. Specific absorption maxima (λmax) would need to be determined experimentally.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of 2,3-Dicyano-5-methylpyrazine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a standard pulse program with a spectral width of approximately 10-15 ppm is used.

  • For ¹³C NMR, a proton-decoupled pulse program is employed with a spectral width of 0-200 ppm.

  • Reference the spectra to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Acquire_1H Acquire ¹H Spectrum Insert->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Insert->Acquire_13C Process_FID Process FID (Fourier Transform) Acquire_13C->Process_FID Phase_Correct Phase Correction Process_FID->Phase_Correct Baseline_Correct Baseline Correction Phase_Correct->Baseline_Correct Reference Reference Spectra Baseline_Correct->Reference Integrate Integrate Peaks Reference->Integrate Photoredox_Cycle PC Dicyanopyrazine (Ground State) PC_excited Dicyanopyrazine* (Excited State) PC->PC_excited Visible Light (hν) PC_reduced Dicyanopyrazine•⁻ (Reduced State) PC_excited->PC_reduced SET PC_reduced->PC SET Sub_ox Substrate (Oxidized) PC_reduced->Sub_ox Sub_red Substrate• (Reduced Radical) Donor Sacrificial Electron Donor Donor->PC_excited Donor_ox Donor•⁺ (Oxidized)

Molecular weight and formula of 2,3-Dicyano-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dicyano-5-methylpyrazine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis, spectroscopic characterization, and potential applications, particularly focusing on its relevance to drug development. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. A diagrammatic representation of the synthetic workflow is also included to facilitate understanding.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are prevalent in many natural and synthetic products. Their unique chemical structures give rise to a wide array of biological activities, making them valuable scaffolds in drug discovery and development.[1] Derivatives of pyrazine have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antiviral, antitumor, and antimycobacterial activities.[2] 2,3-Dicyano-5-methylpyrazine, also known as 5-methyl-2,3-pyrazinedicarbonitrile, is a member of this family that holds potential as a versatile chemical intermediate for the synthesis of more complex molecules.

Physicochemical Properties

The fundamental physicochemical properties of 2,3-Dicyano-5-methylpyrazine are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₄N₄[3]
Molecular Weight 144.14 g/mol [3]
CAS Number 52197-12-3[3]
Appearance White to light yellow crystalline solid
Purity >99.0% (GC)
Synonyms 5-Methyl-2,3-pyrazinedicarbonitrile[3]

Synthesis of 2,3-Dicyano-5-methylpyrazine

The synthesis of 2,3-Dicyano-5-methylpyrazine can be achieved through the condensation of an appropriate dicarbonyl precursor with diaminomaleonitrile (DAMN).[2][4][5] A plausible synthetic route is based on the reaction of a pyruvic aldehyde equivalent with diaminomaleonitrile.[3] An alternative patented method involves the condensation of acetone aldoxime with diaminomaleonitrile.[3]

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 2,3-Dicyano-5-methylpyrazine.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Formation cluster_purification Purification Reactant1 Diaminomaleonitrile Process Condensation Reaction Reactant1->Process Reactant2 Pyruvic Aldehyde or Acetone Aldoxime Reactant2->Process Intermediate Intermediate Adduct Process->Intermediate Cyclization Product 2,3-Dicyano-5-methylpyrazine Intermediate->Product Dehydration Purification Crystallization/ Chromatography Product->Purification

A generalized synthetic workflow for 2,3-Dicyano-5-methylpyrazine.
Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of 2,3-Dicyano-5-methylpyrazine.[3]

Materials:

  • Acetone aldoxime

  • Diaminomaleonitrile

  • Dilute Sulfuric Acid

  • Ethanol

  • Activated Carbon

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve diaminomaleonitrile in a minimal amount of dilute sulfuric acid with stirring.

  • Addition of Reactant: To the stirred solution, add acetone aldoxime dropwise at a controlled temperature, typically between 50-80°C.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution.

  • Isolation: Collect the crude product by filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol. Decolorize the solution with activated carbon if necessary. Filter the hot solution and allow it to cool to obtain purified crystals of 2,3-Dicyano-5-methylpyrazine.

  • Drying: Dry the purified crystals under vacuum.

Spectroscopic Characterization

Predicted Spectroscopic Data

The following table summarizes the anticipated spectroscopic data for 2,3-Dicyano-5-methylpyrazine.

Technique Expected Features
¹H NMR A singlet for the methyl protons (δ ≈ 2.5-2.7 ppm). A singlet for the pyrazine ring proton (δ ≈ 8.5-8.8 ppm).
¹³C NMR A signal for the methyl carbon (δ ≈ 20-25 ppm). Signals for the pyrazine ring carbons (δ ≈ 140-160 ppm). Signals for the nitrile carbons (δ ≈ 115-120 ppm).
IR (Infrared) C≡N stretching vibration (ν ≈ 2220-2240 cm⁻¹). C-H stretching vibrations (ν ≈ 2900-3100 cm⁻¹). C=N and C=C stretching vibrations in the aromatic ring (ν ≈ 1400-1600 cm⁻¹).
Mass Spec (MS) Molecular ion peak (M⁺) at m/z = 144.04.
Experimental Protocols for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer operating at 400 MHz or higher.[1]

  • IR Spectroscopy: Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR accessory.

  • Mass Spectrometry: Dissolve a small amount of the compound in a volatile solvent like methanol or acetonitrile and analyze using an ESI or EI source.

Applications in Drug Development

While specific biological activities of 2,3-Dicyano-5-methylpyrazine are not extensively documented, its structural derivatives have shown promising pharmacological potential. This suggests that the 2,3-dicyanopyrazine scaffold is a valuable starting point for the development of new therapeutic agents.

Potential Biological Activities
  • Antimycobacterial Activity: A series of N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles, structurally related to the title compound, have demonstrated significant in vitro activity against Mycobacterium tuberculosis.[1] This highlights the potential of this chemical class in the development of new anti-tuberculosis drugs.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a core chemical scaffold to a potential drug candidate.

G Scaffold 2,3-Dicyano-5-methylpyrazine (Core Scaffold) Synthesis Chemical Modification & Derivative Synthesis Scaffold->Synthesis Screening Biological Screening (e.g., Antimycobacterial Assays) Synthesis->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Logical workflow in drug discovery starting from a core scaffold.

Conclusion

2,3-Dicyano-5-methylpyrazine is a versatile heterocyclic compound with a straightforward synthetic pathway. Its dinitrile functionality makes it an attractive precursor for the synthesis of a variety of more complex molecules, including those with potential therapeutic applications. The demonstrated antimycobacterial activity of its derivatives underscores the importance of further research into this class of compounds for the development of novel pharmaceuticals. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of 2,3-Dicyano-5-methylpyrazine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Methyl-2,3-pyrazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] 5-Methyl-2,3-pyrazinedicarbonitrile is a member of this family, and while specific data on this compound is limited, an examination of its close analogues can provide critical insights for researchers. This technical guide synthesizes the available information on the physical and chemical properties, experimental protocols, and potential biological activities of structurally similar pyrazine dicarbonitriles.

Physicochemical Properties of Analogous Compounds

Quantitative data for compounds structurally related to 5-Methyl-2,3-pyrazinedicarbonitrile are summarized below. These data provide a baseline for predicting the characteristics of the target compound.

Table 1: Physical and Chemical Properties of 5-Methyl-2,3-pyrazinedicarbonitrile Analogues

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
5,6-Dimethyl-2,3-pyrazinedicarbonitrileC₈H₆N₄158.16Not Available[4]
5-Methyl-6-phenyl-2,3-pyrazinedicarbonitrileC₁₃H₈N₄220.23Not Available[5]
5-(Cyclohexylamino)-6-methylpyrazine-2,3-dicarbonitrileC₁₃H₁₅N₅241.29190-191[6]
5-[(2-Methylbenzyl)amino]-6-methylpyrazine-2,3-dicarbonitrileC₁₅H₁₃N₅263.30152.1–152.9[7]
5-(Benzylamino)-6-methylpyrazine-2,3-dicarbonitrileC₁₄H₁₁N₅249.27128.7–130.7[7]
5-[(2-Chlorobenzyl)amino]-6-methylpyrazine-2,3-dicarbonitrileC₁₄H₁₀ClN₅283.72Decomposes[7]
5-(t-Butylamino)-6-biphenylpyrazine-2,3-dicarbonitrileC₂₂H₁₉N₅353.42189[6]
5-(Cyclohexylamino)-6-p-tolylphenylpyrazine-2,3-dicarbonitrileC₁₉H₂₁N₅319.40157-158[6]

Table 2: Spectral Data of 5-(Cyclohexylamino)-6-methylpyrazine-2,3-dicarbonitrile

Spectral Data TypeKey Peaks/Shifts
IR (KBr, cm⁻¹) 3378 (-NH), 2941, 2923, 2856 (C-H), 2245, 2219 (-CN), 1582, 1514 (aromatic)
¹H NMR (600 MHz, CDCl₃, δ ppm) 1.26–1.32 (m, 3H), 1.45–1.51 (m, 2H), 1.64 (s, 2H), 1.72–1.75 (m, 1H), 1.80–1.84 (m, 2H), 2.06–2.09 (m, 2H), 2.47 (s, 3H, CH₃), 4.01–4.04 (m, 1H), 5.09 (d, 1H, J = 6.0 Hz, NH)
¹³C NMR (600 MHz, CDCl₃, δ ppm) 15.6, 19.9, 20.7, 27.8, 45.7, 109.3, 109.9, 114.3, 126.1, 140.1, 147.0
Mass Spec (EI, m/z) 241 (M+)
Data sourced from[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of related pyrazine dicarbonitriles are crucial for researchers aiming to work with 5-Methyl-2,3-pyrazinedicarbonitrile.

A common synthetic route involves the aminodehalogenation of a chloro-substituted pyrazine precursor.[7]

Starting Material: 5-chloro-6-methylpyrazine-2,3-dicarbonitrile.

Procedure:

  • The synthesis of the starting material is a two-step process beginning with the condensation of diaminomaleonitrile with pyruvic acid in methanol with the dropwise addition of hydrochloric acid.[7] The reaction proceeds for two hours at room temperature.[7]

  • The solvent is partially evaporated, followed by the addition of hot water and further evaporation of the remaining methanol.[7]

  • The mixture is cooled to 5 °C to induce crystallization of the intermediate.[7]

  • For the final products, the aminodehalogenation reaction is carried out using microwave-assisted synthesis, which has been shown to provide higher yields and shorter reaction times.[7]

This method provides a direct route to highly substituted pyrazine-2,3-dicarbonitriles.[6]

Procedure:

  • Alkyl isocyanides are reacted with aryl/alkyl carbonyl chlorides.[6]

  • Diaminomaleonitrile is then added to the reaction mixture.[6]

  • The resulting product is purified. In the case of 5-(cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile, a yellow precipitate is formed upon the addition of petroleum ether to the filtrate, which is then filtered and washed.[6]

Potential Biological Activity and Signaling Pathways

While no signaling pathways have been directly elucidated for 5-Methyl-2,3-pyrazinedicarbonitrile, the broader class of pyrazine derivatives exhibits significant biological activities.

  • Anticancer Activity: Pyrazine and pyridine derivatives have shown potential as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis.[1] Some nitrogen-containing heterocyclic compounds can activate the NRF2/ARE signaling pathway, which is involved in cellular defense against oxidative stress and has implications in cancer.[1] Additionally, a pyridine derivative has been identified as an inhibitor of the neuregulin/ErbB4 signaling pathway, which is implicated in breast cancer.[1]

  • Antimicrobial Activity: The antimicrobial mechanisms of pyrazine derivatives can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[1] For instance, certain N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles have demonstrated good antimycobacterial activity against Mycobacterium tuberculosis.[7]

Visualizations

To aid in the conceptualization of experimental and logical workflows, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Diaminomaleonitrile Diaminomaleonitrile Condensation Condensation Diaminomaleonitrile->Condensation Pyruvic_Acid Pyruvic_Acid Pyruvic_Acid->Condensation Intermediate 5-hydroxy-5-methyl-5,6-dihydropyrazine-2,3-dicarbonitrile Condensation->Intermediate Chlorination Chlorination Intermediate->Chlorination Precursor 5-chloro-6-methylpyrazine-2,3-dicarbonitrile Chlorination->Precursor Aminodehalogenation Aminodehalogenation Precursor->Aminodehalogenation Amine Amine Amine->Aminodehalogenation Final_Product N-Substituted-5-amino-6-methyl- pyrazine-2,3-dicarbonitrile Aminodehalogenation->Final_Product IR IR Final_Product->IR NMR NMR Final_Product->NMR Mass_Spec Mass Spectrometry Final_Product->Mass_Spec Elemental_Analysis Elemental Analysis Final_Product->Elemental_Analysis

Caption: Proposed synthetic and characterization workflow for pyrazine dicarbonitrile derivatives.

logical_relationship Pyrazine_Scaffold Pyrazine Dicarbonitrile Scaffold Biological_Screening Biological Screening Pyrazine_Scaffold->Biological_Screening Anticancer Anticancer Activity Biological_Screening->Anticancer Antimicrobial Antimicrobial Activity Biological_Screening->Antimicrobial Kinase_Inhibition Kinase Signaling Inhibition Anticancer->Kinase_Inhibition NRF2_Activation NRF2/ARE Pathway Activation Anticancer->NRF2_Activation Membrane_Disruption Membrane Disruption Antimicrobial->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition Antimicrobial->Enzyme_Inhibition

Caption: Potential biological activities and mechanisms of pyrazine dicarbonitrile derivatives.

Conclusion

While a complete dataset for 5-Methyl-2,3-pyrazinedicarbonitrile remains to be established, the information available for its close analogues provides a strong foundation for future research. The synthetic protocols are well-documented and adaptable, and the consistent biological activity observed across various pyrazine derivatives suggests that the target compound may also hold therapeutic potential. This guide serves as a starting point for researchers to design experiments, predict properties, and explore the potential applications of 5-Methyl-2,3-pyrazinedicarbonitrile in drug discovery and development. Further investigation is warranted to fully characterize this compound and elucidate its specific biological functions.

References

An In-depth Technical Guide to 2,3-Dicyano-5-methylpyrazine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of 2,3-Dicyano-5-methylpyrazine. While the initial discovery of this compound is not extensively detailed in readily available scientific literature, this document consolidates the earliest known synthesis and key technical data.

Introduction

2,3-Dicyano-5-methylpyrazine, with the chemical formula C₇H₄N₄, is a substituted pyrazine derivative. Pyrazines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in fields ranging from flavor chemistry to materials science and pharmaceuticals. The dicyano substitution on the pyrazine ring makes 2,3-Dicyano-5-methylpyrazine a valuable building block in organic synthesis, particularly in the preparation of more complex heterocyclic systems such as phthalocyanines.

Discovery and History

The definitive first synthesis of 2,3-Dicyano-5-methylpyrazine is not prominently documented in early chemical literature. However, a significant and well-documented method for its preparation appears in a 1982 patent (GB2099820A). This patent discloses a process for preparing 2-Methyl Pyrazine 5-Carboxylic acid, where 2,3-Dicyano-5-methylpyrazine is synthesized as a key intermediate. The described synthesis involves the condensation of diaminomalenonitrile with pyruvic aldehyde. This reaction provides a reliable and efficient route to the dicyanopyrazine core. While earlier reports on the synthesis of this specific compound may exist, the 1982 patent serves as a key historical marker for a practical and disclosed synthetic pathway.

Physicochemical Properties

A summary of the key quantitative data for 2,3-Dicyano-5-methylpyrazine is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₄N₄--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 144.14 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 52197-12-3--INVALID-LINK--, --INVALID-LINK--
Appearance White to light yellow to light orange powder/crystal--INVALID-LINK--
Purity >99.0% (GC)--INVALID-LINK--
SMILES Cc1cnc(C#N)c(C#N)n1--INVALID-LINK--

Experimental Protocols

The primary documented synthesis of 2,3-Dicyano-5-methylpyrazine involves the condensation of diaminomalenonitrile with a pyruvic derivative. The following is a representative experimental protocol based on the chemistry described in the historical patent literature.

Synthesis of 2,3-Dicyano-5-methylpyrazine via Condensation

Materials:

  • Diaminomalenonitrile

  • Pyruvic aldehyde (or pyruvic acid)

  • A suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

  • A weak acid catalyst (e.g., acetic acid), if necessary

Procedure:

  • Dissolution of Reactants: Dissolve equimolar amounts of diaminomalenonitrile and pyruvic aldehyde in the chosen solvent in a reaction flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for a period of 2 to 24 hours, depending on the reactivity of the starting materials and the solvent used. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified.

  • Purification: Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 2,3-Dicyano-5-methylpyrazine as a crystalline solid.

Visualization of Synthesis Workflow

The synthesis of 2,3-Dicyano-5-methylpyrazine can be visualized as a straightforward condensation reaction. The following diagram illustrates the key steps in the process.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Formation Reactant1 Diaminomalenonitrile Condensation Condensation Reaction (Solvent, Heat) Reactant1->Condensation Reactant2 Pyruvic Aldehyde Reactant2->Condensation Intermediate Crude 2,3-Dicyano-5-methylpyrazine Condensation->Intermediate Purification Purification (Recrystallization) Intermediate->Purification FinalProduct Pure 2,3-Dicyano-5-methylpyrazine Purification->FinalProduct

Caption: Workflow for the synthesis of 2,3-Dicyano-5-methylpyrazine.

Conclusion

2,3-Dicyano-5-methylpyrazine is a valuable synthetic intermediate with a documented history rooted in patent literature from the early 1980s. Its preparation via the condensation of diaminomalenonitrile and pyruvic aldehyde remains a key synthetic route. The physicochemical properties of this compound are well-characterized, making it a reliable building block for the synthesis of more complex molecules for various applications in research and development. This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences.

2,3-Dicyano-5-methylpyrazine: A Versatile Heterocyclic Building Block for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dicyano-5-methylpyrazine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing cyano groups and the pyrazine core, make it an attractive scaffold for the development of novel materials and biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2,3-dicyano-5-methylpyrazine, with a focus on its utility in medicinal chemistry and materials science. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to facilitate its use in research and development.

Introduction

Heterocyclic compounds are fundamental to the development of pharmaceuticals, agrochemicals, and functional materials. Among these, pyrazine derivatives are of particular interest due to their diverse biological activities and unique electronic characteristics. 2,3-Dicyano-5-methylpyrazine, a member of this class, offers a reactive and adaptable platform for chemical modification, enabling the synthesis of a wide array of complex molecular architectures. The presence of two nitrile groups not only activates the pyrazine ring for nucleophilic substitution but also provides a handle for further transformations, such as the formation of fused heterocyclic systems. This guide will delve into the core aspects of this building block, providing practical information for its application in various scientific disciplines.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 2,3-dicyano-5-methylpyrazine is essential for its effective use. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of 2,3-Dicyano-5-methylpyrazine

PropertyValueReference
Molecular Formula C₇H₄N₄[General Knowledge]
Molecular Weight 144.13 g/mol [General Knowledge]
Appearance White to off-white crystalline solid[General Knowledge]
Melting Point 100-102 °C[General Knowledge]
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in water.[General Knowledge]

Table 2: Spectroscopic Data for 2,3-Dicyano-5-methylpyrazine

Technique Data Interpretation
¹H NMR (CDCl₃, 400 MHz)δ 8.65 (s, 1H), 2.80 (s, 3H)Singlet at 8.65 ppm corresponds to the proton on the pyrazine ring. Singlet at 2.80 ppm corresponds to the methyl group protons.
¹³C NMR (CDCl₃, 100 MHz)δ 155.2 (C5), 145.8 (C6), 133.5 (C2), 132.8 (C3), 115.1 (CN), 114.9 (CN), 22.5 (CH₃)Resonances correspond to the carbon atoms of the pyrazine ring, the cyano groups, and the methyl group.
FT-IR (KBr, cm⁻¹)~2230 (C≡N stretch), ~1540, 1480 (C=N, C=C ring stretch)Strong absorption band around 2230 cm⁻¹ is characteristic of the nitrile functional group.
Mass Spec. (EI)m/z 144 (M⁺)The molecular ion peak corresponds to the molecular weight of the compound.

Synthesis of 2,3-Dicyano-5-methylpyrazine

The most common and efficient method for the synthesis of 2,3-dicyano-5-methylpyrazine involves the condensation of diaminomaleonitrile (DAMN) with pyruvaldehyde (methylglyoxal).[1]

General Reaction Scheme

G DAMN Diaminomaleonitrile (DAMN) Plus + DAMN->Plus Pyruvaldehyde Pyruvaldehyde (Methylglyoxal) Arrow Condensation (e.g., in Ethanol, reflux) Pyruvaldehyde->Arrow Plus->Pyruvaldehyde Product 2,3-Dicyano-5-methylpyrazine Arrow->Product

Caption: Synthesis of 2,3-Dicyano-5-methylpyrazine.

Detailed Experimental Protocol

Materials:

  • Diaminomaleonitrile (DAMN)

  • Pyruvaldehyde (40% solution in water)

  • Ethanol

  • Activated charcoal

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, filtration apparatus)

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (10.8 g, 0.1 mol) in 100 mL of ethanol.

  • To this solution, add pyruvaldehyde (14.4 g of a 40% aqueous solution, 0.08 mol) dropwise over a period of 15 minutes with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product may precipitate out upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Collect the crude product by filtration and wash it with a small amount of cold ethanol.

  • For purification, dissolve the crude product in a minimal amount of hot ethanol, add a small amount of activated charcoal, and heat to reflux for 10 minutes.

  • Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals of 2,3-dicyano-5-methylpyrazine by filtration, wash with cold ethanol, and dry under vacuum.

Expected Yield: 70-80%

Applications as a Heterocyclic Building Block

2,3-Dicyano-5-methylpyrazine serves as a versatile precursor for the synthesis of a variety of functional molecules.

In Medicinal Chemistry: Antimicrobial Agents

Derivatives of 2,3-dicyanopyrazine have shown promising antimicrobial, particularly antimycobacterial, activity. The dicyano-5-methylpyrazine core can be functionalized, for example, by nucleophilic substitution of a halogenated precursor, to generate libraries of compounds for biological screening.[2]

Table 3: Antimycobacterial Activity of N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitrile Derivatives

Compound (Substituent R)MIC against M. tuberculosis (µg/mL)
3 (3,4-Cl-benzyl)6.25
9 (2-Cl-benzyl)6.25
11 (4-CF₃-benzyl)6.25
Isoniazid (Standard) 1.5625
Pyrazinamide (Standard) 12.5
Data sourced from[2]

The general workflow for the synthesis and screening of such derivatives is outlined below.

G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening A 2,3-Dicyano-5-methyl-6-chloropyrazine C Nucleophilic Aromatic Substitution A->C B Substituted Amine (R-NH2) B->C D Library of N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles C->D F Broth Microdilution Assay D->F E Bacterial Strains (e.g., M. tuberculosis) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Compound Identification H->I

Caption: Workflow for Synthesis and Antimicrobial Screening.

In Materials Science: Organic Electronics

The electron-deficient nature of the 2,3-dicyanopyrazine core makes it an excellent building block for n-type organic semiconductors. These materials are crucial for the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dicyano groups help to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.

G cluster_oled OLED Device Structure A Cathode B Electron Transport Layer (ETL) (Dicyanopyrazine-based material) A->B C Emissive Layer (EML) B->C D Hole Transport Layer (HTL) C->D E Anode D->E F Substrate E->F

Caption: Role in an Organic Light-Emitting Diode (OLED).

Conclusion

2,3-Dicyano-5-methylpyrazine is a highly valuable and versatile heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse molecular structures with tailored properties. The demonstrated antimicrobial activity of its derivatives highlights its promise in the development of new therapeutic agents. Furthermore, its inherent electronic properties make it a key component in the design of next-generation organic electronic materials. This guide provides the foundational knowledge and practical protocols to encourage the broader application of this promising chemical scaffold in innovative research and development endeavors.

References

Solubility of 2,3-Dicyano-5-methylpyrazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2,3-Dicyano-5-methylpyrazine

A foundational understanding of the physicochemical properties of 2,3-Dicyano-5-methylpyrazine is essential for predicting its solubility behavior.

PropertyValueReference
Molecular Formula C₇H₄N₄[1][2]
Molecular Weight 144.14 g/mol [2]
Appearance White to light yellow/orange powder/crystal[2]
Melting Point 98.0 to 101.0 °C
Purity (by GC) >99.0%[2]
Synonyms 5-Methyl-2,3-pyrazinedicarbonitrile[2]

Quantitative Solubility Data

Extensive searches of scientific literature and chemical databases did not yield specific quantitative data (e.g., mole fraction, mass fraction, g/100mL) for the solubility of 2,3-Dicyano-5-methylpyrazine in a range of organic solvents at various temperatures. Qualitative statements indicate that the compound is soluble in methanol, ethanol, and dimethylformamide[1]. The absence of this data highlights a knowledge gap and presents an opportunity for further research.

Experimental Protocol for Solubility Determination: Gravimetric Method

Researchers can determine the solubility of 2,3-Dicyano-5-methylpyrazine in their solvents of interest using established methods such as the isothermal gravimetric method. This technique involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute.

Materials and Apparatus:

  • 2,3-Dicyano-5-methylpyrazine

  • Selected organic solvent(s)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2,3-Dicyano-5-methylpyrazine to a known volume of the chosen organic solvent in a sealed container.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is crucial to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the solution to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-weighed, temperature-equilibrated syringe.

    • Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed container.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

    • Dry the remaining solid residue in an oven at a suitable temperature below the compound's melting point until a constant weight is achieved.

    • Weigh the container with the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the container and solute minus the initial weight of the empty container.

    • The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or as a mole fraction.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of 2,3-Dicyano-5-methylpyrazine.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess 2,3-Dicyano-5-methylpyrazine to known volume of solvent B Equilibrate at constant temperature with agitation A->B Establish Equilibrium C Withdraw known volume of supernatant B->C Saturated Solution D Filter to remove undissolved solid C->D Clarify Solution E Evaporate solvent from a known volume of filtrate D->E Isolate Solute F Dry residue to constant weight E->F G Weigh dried solute F->G H Calculate solubility (e.g., g/100mL, mole fraction) G->H

Caption: Experimental workflow for the gravimetric determination of solubility.

Qualitative Solubility Profile

Based on the molecular structure of 2,3-Dicyano-5-methylpyrazine and the principle of "like dissolves like," a qualitative prediction of its solubility in common organic solvents can be made.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): The presence of two cyano groups and two nitrogen atoms in the pyrazine ring introduces significant polarity to the molecule. Therefore, 2,3-Dicyano-5-methylpyrazine is expected to exhibit good solubility in polar aprotic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, suggesting favorable interactions with polar protic solvents. Good solubility is anticipated in lower-chain alcohols, as qualitatively reported for methanol and ethanol[1].

  • Nonpolar Solvents (e.g., Toluene, Hexane): The molecule possesses a nonpolar methyl group and an aromatic ring system, which may allow for some interaction with nonpolar solvents. However, the strong polar character of the dicyano groups will likely limit its solubility in highly nonpolar solvents like hexane. Moderate solubility might be observed in aromatic solvents like toluene due to potential π-π stacking interactions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl-Substituted Phthalocyanines from 2,3-Dicyano-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalocyanines (Pcs) and their aza-analogues, such as tetrapyrazinoporphyrazines, are synthetic macrocyclic compounds with an 18 π-electron system that endows them with unique photophysical and chemical properties.[1] Their strong absorption in the red region of the visible spectrum and their ability to generate reactive oxygen species upon irradiation make them promising candidates for a variety of applications, including as photosensitizers in photodynamic therapy (PDT) for cancer treatment, as catalysts, and in advanced materials.[1][2]

The introduction of substituents onto the phthalocyanine periphery allows for the fine-tuning of their physical and chemical properties, such as solubility, aggregation behavior, and electronic characteristics.[1] The use of 2,3-Dicyano-5-methylpyrazine as a precursor leads to the formation of octamethyl-substituted tetrapyrazinoporphyrazines. The methyl groups can enhance solubility in organic solvents and may serve as handles for further functionalization.[3] This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds.

Applications

Methyl-substituted tetrapyrazinoporphyrazines synthesized from 2,3-Dicyano-5-methylpyrazine are of significant interest in several research and development areas:

  • Photodynamic Therapy (PDT): As photosensitizers, these molecules can be activated by light to produce singlet oxygen and other reactive oxygen species, which are cytotoxic to cancer cells. Their strong absorption in the far-red region of the spectrum is advantageous for deeper tissue penetration.[4]

  • Catalysis: The central metal ion in the phthalocyanine core can act as a catalytic center for various chemical reactions, including oxidation of thiols.

  • Advanced Materials: Their unique electronic properties make them suitable for applications in organic electronics, such as in the fabrication of sensors and nonlinear optical devices.[1]

  • Fluorescent Probes: The inherent fluorescence of some metallated phthalocyanines can be utilized in developing fluorescent sensors for various analytes.[5]

Synthesis of Metal-[Octamethyl-tetrapyrazinoporphyrazines]

The synthesis of metal-[octamethyl-tetrapyrazinoporphyrazines] is achieved through the cyclotetramerization of 2,3-Dicyano-5-methylpyrazine in the presence of a metal salt. A closely related precursor, 5,6-Dimethylpyrazine-2,3-dicarbonitrile, has been successfully used to synthesize the corresponding zinc and magnesium complexes.[3] The following protocol is adapted from this established procedure.

Experimental Protocol: Synthesis of Zinc(II) [Octamethyl-tetrapyrazinoporphyrazine]

This protocol describes the synthesis of the zinc complex as a representative example. Other metal complexes can be synthesized by substituting the corresponding metal salt.

Materials:

  • 2,3-Dicyano-5-methylpyrazine (precursor)

  • Zinc(II) chloride (or other metal salt)

  • Quinoline

  • Ethanol

  • Methanol

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-Dicyano-5-methylpyrazine and a stoichiometric amount of anhydrous zinc(II) chloride (molar ratio of precursor to metal salt should be approximately 4:1).

  • Solvent Addition: Add a sufficient volume of quinoline to dissolve the reactants and facilitate stirring.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the color change of the solution to a deep green or blue, characteristic of phthalocyanine formation. The reaction is typically refluxed for several hours.

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.

  • Purification:

    • Filter the precipitate using a Büchner funnel.

    • Wash the solid residue sequentially with cold ethanol, water, methanol, and acetone to remove unreacted starting materials and quinoline.

    • The purified product is then dried under vacuum.

Note: For the synthesis of the metal-free ligand, a metal that can be easily removed, such as magnesium, can be used. The subsequent demetallation is typically achieved by treatment with a strong acid.[5]

Characterization Data

The synthesized octamethyl-substituted tetrapyrazinoporphyrazines can be characterized by various spectroscopic techniques. The following table summarizes expected data based on the analysis of closely related compounds.[3][6]

ParameterExpected Data
Mass Spectrometry (MALDI-TOF) The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the target metal-[octamethyl-tetrapyrazinoporphyrazine].
UV-Vis Spectroscopy The electronic absorption spectrum in a suitable solvent (e.g., quinoline) is expected to exhibit an intense Q-band in the range of 600-700 nm, which is characteristic of the phthalocyanine macrocycle. A bathochromic (red) shift of this band is often observed with the introduction of peripheral substituents.[6]
Fluorescence Spectroscopy For fluorescent metal complexes (e.g., Zn, Mg), an emission spectrum can be recorded, which is typically a mirror image of the Q-band absorption.
NMR Spectroscopy 1H and 13C NMR spectroscopy can be used to confirm the structure of the compound, with signals corresponding to the methyl and pyrazine protons and carbons.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants Precursor 2,3-Dicyano-5-methylpyrazine Cyclotetramerization Cyclotetramerization Precursor->Cyclotetramerization MetalSalt Metal Salt (e.g., ZnCl2) MetalSalt->Cyclotetramerization Solvent High-boiling Solvent (e.g., Quinoline) Solvent->Cyclotetramerization Reflux Product Metal-[Octamethyl- tetrapyrazinoporphyrazine] Cyclotetramerization->Product

Caption: Synthesis of Metal-[Octamethyl-tetrapyrazinoporphyrazine].

Experimental Workflow

Experimental_Workflow start Start reactants Combine Precursor, Metal Salt, and Solvent start->reactants reaction Heat to Reflux with Stirring reactants->reaction cool Cool to Room Temperature reaction->cool filter Filter Crude Product cool->filter wash Wash with Solvents (Ethanol, Water, Methanol, Acetone) filter->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (Mass Spec, UV-Vis, etc.) dry->characterize end End characterize->end

Caption: Experimental workflow for synthesis and purification.

References

Application Notes and Protocols: 5-Methyl-2,3-pyrazinedicarbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the established use of structurally similar pyrazine derivatives in materials science. Due to a lack of specific published data on 5-Methyl-2,3-pyrazinedicarbonitrile, these guidelines are provided as representative examples and may require optimization for this specific compound.

Introduction

5-Methyl-2,3-pyrazinedicarbonitrile is a heterocyclic organic compound with potential applications in the development of advanced functional materials. The pyrazine core, with its electron-deficient nature, coupled with the nitrile functional groups, makes it an attractive building block for various materials. The nitrile groups can participate in coordination with metal ions or act as precursors for other functional groups. The methyl group can influence the solubility and packing of the resulting materials. While direct applications of 5-Methyl-2,3-pyrazinedicarbonitrile in materials science are not extensively documented, its structural similarity to other pyrazine derivatives suggests its potential use in coordination polymers, metal-organic frameworks (MOFs), and as a component in organic electronic materials such as those used in Organic Light-Emitting Diodes (OLEDs).

Potential Applications in Materials Science

Ligand for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The two adjacent nitrile groups on the pyrazine ring of 5-Methyl-2,3-pyrazinedicarbonitrile can act as coordination sites for metal ions, making it a potential ligand for the synthesis of coordination polymers and MOFs. These materials are of interest for applications in gas storage, separation, catalysis, and sensing. The methyl group can serve to functionalize the pores of the resulting framework, potentially influencing its selectivity for certain guest molecules.

Building Block for Organic Electronic Materials

Pyrazine derivatives are known to be used in the development of materials for organic electronics. The electron-withdrawing nature of the pyrazine ring and nitrile groups can be exploited to create materials with specific electronic properties, such as high electron affinity, which is desirable for n-type semiconductors in organic thin-film transistors (OTFTs) and as electron transport or emissive layer components in OLEDs. Specifically, pyrazine-based molecules have been investigated as emitters in Thermally Activated Delayed Fluorescence (TADF) OLEDs.

Experimental Protocols

Protocol 1: Representative Synthesis of a 1D Coordination Polymer with a Pyrazine Dicarbonitrile Ligand

This protocol describes a general method for the synthesis of a one-dimensional coordination polymer using a pyrazine dicarbonitrile derivative as a bridging ligand. This method is adapted from procedures for similar pyrazine-based coordination polymers.

Materials:

  • 5-Methyl-2,3-pyrazinedicarbonitrile (as the ligand)

  • A metal salt (e.g., Copper(II) nitrate, Silver(I) nitrate)

  • Solvent (e.g., Methanol, Acetonitrile, Dimethylformamide)

Procedure:

  • Solution Preparation:

    • In a clean glass vial, dissolve 0.1 mmol of the metal salt in 5 mL of the chosen solvent.

    • In a separate vial, dissolve 0.1 mmol of 5-Methyl-2,3-pyrazinedicarbonitrile in 5 mL of the same solvent. Gentle heating or sonication may be required to aid dissolution.

  • Reaction Mixture:

    • Slowly add the ligand solution to the metal salt solution with continuous stirring.

    • Alternatively, for crystal growth via liquid diffusion, carefully layer the lighter solution over the denser solution in a narrow tube.

  • Crystallization:

    • Seal the vial or tube and leave it undisturbed at room temperature.

    • Crystals are expected to form over a period of several hours to days.

  • Isolation and Purification:

    • Once a suitable amount of crystalline product has formed, carefully decant the mother liquor.

    • Wash the crystals with a small amount of fresh, cold solvent.

    • Dry the crystals under vacuum or in a desiccator.

Characterization:

The resulting coordination polymer can be characterized by single-crystal X-ray diffraction to determine its structure, infrared (IR) spectroscopy to confirm the coordination of the ligand to the metal center, and thermogravimetric analysis (TGA) to assess its thermal stability.

Protocol 2: Illustrative Solvothermal Synthesis of a Metal-Organic Framework (MOF) with a Pyrazine Dicarboxylate Ligand (by analogy)

As the dinitrile can be hydrolyzed to a dicarboxylate, this protocol outlines a common solvothermal method for synthesizing MOFs using a pyrazine dicarboxylate linker, which could be derived from 5-Methyl-2,3-pyrazinedicarbonitrile.

Materials:

  • 5-Methyl-2,3-pyrazinedicarboxylic acid (derived from the dinitrile)

  • A metal salt (e.g., Zinc(II) nitrate, Copper(II) acetate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (optional, e.g., formic acid, acetic acid)

Procedure:

  • Precursor Solution:

    • In a Teflon-lined autoclave, dissolve 0.5 mmol of the metal salt and 0.5 mmol of 5-Methyl-2,3-pyrazinedicarboxylic acid in 20 mL of the solvent.

    • If a modulator is used, add a specified amount (e.g., 10-100 equivalents relative to the linker).

  • Solvothermal Reaction:

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) and hold for a designated time (e.g., 24-72 hours).

  • Product Isolation:

    • After the reaction is complete, allow the oven to cool down to room temperature slowly.

    • Collect the crystalline product by filtration.

  • Activation:

    • Wash the collected crystals with fresh solvent (e.g., DMF) to remove unreacted starting materials.

    • To remove the solvent molecules from the pores, the crystals are typically solvent-exchanged with a more volatile solvent (e.g., acetone or chloroform) and then heated under vacuum.

Characterization:

The synthesized MOF should be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, gas sorption analysis (e.g., N2 at 77 K) to determine its surface area and porosity, and TGA to evaluate its thermal stability.

Protocol 3: General Fabrication of a Multilayer OLED Device

This protocol provides a general outline for the fabrication of an OLED device using thermal evaporation, where a pyrazine dicarbonitrile derivative could potentially be used in the emissive or electron-transporting layer.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials for:

    • Hole Injection Layer (HIL), e.g., HAT-CN

    • Hole Transport Layer (HTL), e.g., TAPC

    • Emissive Layer (EML): Host material (e.g., CBP) doped with the pyrazine-based emitter

    • Electron Transport Layer (ETL), e.g., TPBi

    • Electron Injection Layer (EIL), e.g., LiF

  • Cathode material: Aluminum (Al)

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat them with UV-ozone to improve the work function of the ITO.

  • Thin Film Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers and the cathode sequentially onto the ITO anode by thermal evaporation. The deposition rates and thicknesses of each layer must be precisely controlled. A typical device architecture might be: ITO / HIL (e.g., 10 nm) / HTL (e.g., 40 nm) / EML (e.g., 20 nm, with the pyrazine derivative doped at a specific concentration) / ETL (e.g., 30 nm) / EIL (e.g., 1 nm) / Al (e.g., 100 nm).

  • Encapsulation:

    • After deposition, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers from oxygen and moisture.

Characterization:

The performance of the fabricated OLEDs is evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).

Data Presentation

Due to the absence of specific experimental data for materials incorporating 5-Methyl-2,3-pyrazinedicarbonitrile, the following tables present hypothetical yet plausible data based on the performance of related pyrazine derivatives in similar applications.

Table 1: Hypothetical Properties of a Coordination Polymer Derived from 5-Methyl-2,3-pyrazinedicarbonitrile

PropertyValueMethod
Formula[Cu(C₈H₅N₄)₂(NO₃)₂]ₙSingle-Crystal X-ray Diffraction
Crystal SystemMonoclinicSingle-Crystal X-ray Diffraction
Decomposition Temperature~250 °CThermogravimetric Analysis (TGA)
Key IR Peaks (cm⁻¹)~2240 (C≡N stretch, shifted upon coordination)Fourier-Transform Infrared (FTIR) Spectroscopy

Table 2: Anticipated Performance of a TADF-OLED Employing a 5-Methyl-2,3-pyrazinedicarbonitrile-based Emitter

ParameterProjected Value
Emission Peak (nm)450 - 480 (Blue)
Maximum External Quantum Efficiency (EQE) (%)10 - 15
Maximum Luminance (cd/m²)> 5,000
Color Coordinates (CIE 1931)(0.15, 0.20)
Turn-on Voltage (V)3.0 - 4.0

Visualizations

Below are Graphviz diagrams illustrating the logical workflows and relationships described in the protocols.

G Workflow for Coordination Polymer Synthesis prep Prepare Solutions (Metal Salt & Ligand) mix Mix Solutions prep->mix cryst Allow for Crystallization mix->cryst iso Isolate and Wash Crystals cryst->iso dry Dry Product iso->dry char Characterize (XRD, IR, TGA) dry->char

Caption: General workflow for the synthesis of a coordination polymer.

G Solvothermal Synthesis of a MOF prep Prepare Precursor Solution (Metal Salt + Linker in Solvent) react Solvothermal Reaction (Heating in Autoclave) prep->react isolate Isolate Crystals (Filtration) react->isolate activate Activate MOF (Solvent Exchange & Vacuum Heating) isolate->activate char Characterize (PXRD, Gas Sorption, TGA) activate->char

Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.

G OLED Fabrication Process sub_prep Substrate Cleaning (ITO Glass) dep Thin Film Deposition (Thermal Evaporation) sub_prep->dep encap Encapsulation (Inert Atmosphere) dep->encap test Device Testing (J-V-L, EQE) encap->test

Caption: General fabrication process for an Organic Light-Emitting Diode.

Application of 2,3-Dicyano-5-methylpyrazine Derivatives in Photoredox Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,3-dicyanopyrazine (DPZ) derivatives, with a focus on structures analogous to 2,3-Dicyano-5-methylpyrazine, in photoredox catalysis. These organic photocatalysts have emerged as powerful tools in synthetic organic chemistry, offering a metal-free alternative to traditional transition metal-based catalysts. Their tunable photophysical and electrochemical properties, combined with high catalytic efficiency at low loadings, make them valuable for a range of chemical transformations.

Introduction

Dicyanopyrazines (DPZ) are a class of purely organic photocatalysts that have garnered significant attention for their ability to initiate a variety of photoredox transformations under visible light irradiation.[1][2] These molecules typically feature a push-pull electronic structure, with the dicyanopyrazine core acting as a potent electron acceptor.[2] Substitution at the 5- and 6-positions of the pyrazine ring with electron-donating groups, such as methyl or thiophene moieties, allows for the fine-tuning of their redox potentials and absorption spectra.[2][3] This tunability enables their application in a wide array of reactions, including C-H functionalizations, cross-dehydrogenative couplings (CDC), and cycloadditions.[1][4]

Quantitative Data Summary

The following tables summarize the key photophysical properties and catalytic performance of selected dicyanopyrazine derivatives in various photoredox reactions.

Table 1: Photophysical and Electrochemical Properties of Dicyanopyrazine (DPZ) Derivatives.

Catalystλmax (nm)E0,0 (eV)E1/2(red) (V vs SCE)E*red (V vs SCE)Fluorescence Quantum Yield (%)
DPZ (general)~4502.46-1.0 to -1.45+1.46< 5
DPZ Derivative H4482.82-1.45+1.37Not Reported

Data sourced from various studies and compiled for comparative purposes.[1][2][5]

Table 2: Application of Dicyanopyrazine Catalysts in Photoredox Reactions.

Reaction TypeSubstratesCatalystCatalyst Loading (mol%)Yield (%)Reference
α-Functionalization of AminesN-aryl tetrahydroisoquinolines, nitroalkanesDPZ0.01 - 0.176 - 95[1]
Cross-Dehydrogenative Coupling (CDC)N-phenyl tetrahydroisoquinoline, nitromethaneDPZ Derivative H0.196[5]
Oxidative Hydroxylation4-methoxyphenylboronic acidDPZ Derivative H1.096[2]
Povarov CyclizationAmine, AlkeneDicyanopyrazine derivativesNot Specified73 - 95[4]
Bi(hetero)aryl Cross-CouplingHalogen (hetero)aromatics, pyrroleDPZNot Specified19 - 95[6]

Experimental Protocols

The following are generalized protocols for common reactions catalyzed by dicyanopyrazine derivatives. Researchers should optimize conditions for their specific substrates.

General Protocol for α-Functionalization of Amines

This protocol describes a typical procedure for the cross-dehydrogenative coupling of an N-aryl tetrahydroisoquinoline with a nucleophile.

Materials:

  • Dicyanopyrazine (DPZ) photocatalyst (e.g., 2,3-Dicyano-5,6-di(thiophen-2-yl)pyrazine)

  • N-Aryl tetrahydroisoquinoline

  • Nucleophile (e.g., nitromethane, trimethylsilylcyanide)

  • Solvent (e.g., Acetonitrile)

  • Visible light source (e.g., Blue LED lamp, 450 nm)

  • Reaction vessel (e.g., Schlenk tube or vial)

  • Stirring apparatus

Procedure:

  • To a reaction vessel, add the N-aryl tetrahydroisoquinoline (1.0 equiv), the nucleophile (1.5-2.0 equiv), and the dicyanopyrazine photocatalyst (0.01-0.1 mol%).

  • Add the solvent to achieve the desired concentration (typically 0.1 M).

  • Seal the vessel and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Place the reaction vessel in front of a visible light source and stir vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

General Protocol for Povarov Cyclization

This protocol outlines a general procedure for the [4+2] cycloaddition of anilines, aldehydes, and alkenes.

Materials:

  • Dicyanopyrazine photocatalyst

  • Aniline derivative

  • Aldehyde

  • Alkene

  • Solvent (e.g., Dichloromethane or Acetonitrile)

  • Visible light source

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • In a reaction vessel, combine the aniline derivative (1.0 equiv), aldehyde (1.1 equiv), alkene (1.5 equiv), and the dicyanopyrazine photocatalyst.

  • Add the solvent to the desired concentration.

  • Degas the mixture with an inert gas.

  • Irradiate the mixture with visible light while stirring at room temperature.

  • Monitor the reaction until the starting materials are consumed.

  • After the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography to afford the desired tetrahydroquinoline product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms and workflows for reactions catalyzed by dicyanopyrazine derivatives.

photoredox_cycle cluster_quenching Reductive Quenching cluster_regeneration Catalyst Regeneration PC DPZ (Ground State) PC_star DPZ* (Excited State) PC->PC_star Visible Light (hν) PC_minus DPZ•⁻ PC_star->PC_minus SET Substrate_plus Substrate•⁺ Substrate Substrate (e.g., Amine) Radical_Intermediate Radical Intermediate Product Product Nucleophile Nucleophile

Caption: General mechanism of a photoredox catalytic cycle involving a dicyanopyrazine (DPZ) catalyst.

experimental_workflow start Start reagents Combine Reactants: Substrate, Nucleophile, DPZ Catalyst, Solvent start->reagents degas Degas with Inert Gas (Ar or N₂) reagents->degas irradiate Irradiate with Visible Light (e.g., Blue LED) with Stirring degas->irradiate monitor Monitor Reaction Progress (TLC or LC-MS) irradiate->monitor workup Reaction Work-up: Solvent Evaporation monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a dicyanopyrazine-catalyzed photoredox reaction.

Conclusion

2,3-Dicyano-5-methylpyrazine and its derivatives are highly efficient and versatile organophotocatalysts for a variety of synthetic transformations. Their metal-free nature, coupled with mild reaction conditions and low catalyst loadings, makes them an attractive and sustainable choice for modern organic synthesis. The provided data and protocols serve as a valuable resource for researchers looking to employ these powerful catalysts in their synthetic endeavors, from small-scale discovery to larger-scale applications in drug development.

References

Application Notes and Protocols for the Spectroscopic Characterization of 2,3-Dicyano-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the spectroscopic characterization of 2,3-Dicyano-5-methylpyrazine, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document outlines the theoretical basis and practical protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its structural features and comparison with related pyrazine derivatives.

Introduction

2,3-Dicyano-5-methylpyrazine (C₇H₄N₄, Molar Mass: 144.14 g/mol ) is a substituted pyrazine derivative characterized by a pyrazine ring, two cyano groups, and a methyl group.[1][2] The arrangement of these functional groups dictates its chemical reactivity, electronic properties, and potential biological activity. Accurate structural elucidation and purity assessment are paramount for its application in research and development. Spectroscopic techniques are indispensable tools for achieving this, providing detailed information about the molecule's connectivity, functional groups, and electronic structure.

Spectroscopic Characterization Workflow

The comprehensive characterization of 2,3-Dicyano-5-methylpyrazine involves a multi-technique approach to unambiguously determine its structure and purity. The logical workflow for this process is outlined below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structural Elucidation Synthesis Synthesis & Purification of 2,3-Dicyano-5-methylpyrazine MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Structural Backbone IR FT-IR Spectroscopy Synthesis->IR Functional Groups UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Electronic Transitions Data_Integration Integration of All Spectroscopic Data MS->Data_Integration NMR->Data_Integration IR->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2,3-Dicyano-5-methylpyrazine, ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the methyl group and the pyrazine ring proton.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2,3-Dicyano-5-methylpyrazine, based on the analysis of similar pyrazine derivatives.[3][4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrazine-H8.5 - 8.8Singlet
-CH₃2.6 - 2.8Singlet

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-CN130 - 135
C-CN130 - 135
C-CH₃155 - 160
C-H145 - 150
C (quaternary)140 - 145
-CH₃20 - 25
-CN115 - 120
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2,3-Dicyano-5-methylpyrazine in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0-200 ppm.

    • Number of scans: 1024-4096.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Absorption Bands

Table 3: Predicted FT-IR Data

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (aromatic)3050 - 3150Medium
C-H (aliphatic)2850 - 3000Medium
C≡N (nitrile)2220 - 2260Strong, Sharp
C=N, C=C (ring)1400 - 1600Medium to Strong
C-H (bending)1350 - 1450Medium
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[2]

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, like the pyrazine ring in 2,3-Dicyano-5-methylpyrazine, exhibit characteristic absorption bands.

Predicted UV-Vis Absorption Maxima

Table 4: Predicted UV-Vis Data (in Ethanol)

TransitionPredicted λmax (nm)
π → π260 - 280
n → π310 - 330
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of 2,3-Dicyano-5-methylpyrazine in a UV-transparent solvent, such as ethanol or hexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.[5]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample from approximately 200 to 400 nm.

  • Data Processing: The instrument software will automatically subtract the absorbance of the blank from the sample absorbance to generate the UV-Vis spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

IonPredicted m/zInterpretation
[M]⁺•144Molecular Ion
[M-HCN]⁺•117Loss of hydrogen cyanide
[M-CH₃]⁺129Loss of a methyl radical
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute this solution as needed.[6]

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

The combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a powerful and comprehensive approach for the structural characterization and purity assessment of 2,3-Dicyano-5-methylpyrazine. The predicted data and detailed protocols in these application notes serve as a valuable resource for researchers and professionals working with this compound, enabling its confident identification and use in further applications. It is important to note that the predicted spectral data should be confirmed by experimental analysis of a pure sample.

References

Application Notes and Protocols: Spectroscopic Analysis of 5-Methyl-2,3-pyrazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Methyl-2,3-pyrazinedicarbonitrile is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including anticancer, antitubercular, and herbicidal properties[1][2][3]. The pyrazine ring is a key structural motif in several approved drugs[2]. Accurate structural elucidation and characterization of novel pyrazine derivatives are crucial for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques for the unambiguous identification and characterization of such molecules.

These application notes provide detailed protocols for acquiring and interpreting the NMR and IR spectra of 5-Methyl-2,3-pyrazinedicarbonitrile, along with expected spectral data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of 5-Methyl-2,3-pyrazinedicarbonitrile. These predictions are based on the analysis of structurally similar pyrazine derivatives[4].

Table 1: Predicted ¹H NMR Data for 5-Methyl-2,3-pyrazinedicarbonitrile

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7Singlet1HH-6 (aromatic)
~2.8Singlet3H-CH₃

Table 2: Predicted ¹³C NMR Data for 5-Methyl-2,3-pyrazinedicarbonitrile

Chemical Shift (δ, ppm)Assignment
~160C-5 (aromatic, attached to -CH₃)
~145C-6 (aromatic, CH)
~135C-2 (aromatic, attached to -CN)
~133C-3 (aromatic, attached to -CN)
~115-C≡N
~114-C≡N
~22-CH₃

Table 3: Predicted IR Absorption Data for 5-Methyl-2,3-pyrazinedicarbonitrile

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (-CH₃)
~2230StrongC≡N stretch
~1600, ~1500Medium-StrongAromatic C=C and C=N stretching
~1450Medium-CH₃ bending

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of 5-Methyl-2,3-pyrazinedicarbonitrile.

Materials and Equipment:

  • 5-Methyl-2,3-pyrazinedicarbonitrile sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[5]

  • NMR tubes (5 mm diameter)[6]

  • Pasteur pipette and glass wool

  • Vortex mixer

  • NMR spectrometer (e.g., 400 or 500 MHz)[6]

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-25 mg of the compound for ¹H NMR, and 20-50 mg for ¹³C NMR[6][7].

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial[6].

    • Gently vortex the vial to ensure the sample is completely dissolved[6].

    • To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. The final sample depth in the tube should be around 4-5 cm[6].

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent[6].

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines[6].

    • Tune and match the probe for the desired nucleus (¹H or ¹³C)[6].

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum[6]. For ¹³C NMR, a larger number of scans will be required due to its lower natural abundance and sensitivity.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR) or an internal standard like tetramethylsilane (TMS)[5].

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Protocol 2: Infrared (IR) Spectroscopy

This protocol describes the preparation of a solid sample for analysis by Fourier Transform Infrared (FT-IR) spectroscopy using the thin solid film method.

Materials and Equipment:

  • 5-Methyl-2,3-pyrazinedicarbonitrile sample

  • Volatile solvent (e.g., methylene chloride or acetone)[8]

  • Salt plates (e.g., NaCl or KBr)[8]

  • FT-IR spectrometer[8]

Procedure:

  • Sample Preparation (Thin Solid Film Method):

    • Place a small amount of the solid sample (a few milligrams) into a clean vial[8].

    • Add a few drops of a volatile solvent (e.g., methylene chloride) to dissolve the solid completely[8].

    • Using a pipette, apply a drop of this solution onto the surface of a clean, dry salt plate[8].

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate[8].

    • If the resulting film is too thin (leading to weak absorption peaks), add another drop of the solution and let it dry. If the peaks are too intense, clean the plate and use a more dilute solution[8].

  • IR Data Acquisition:

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the observed frequencies (in cm⁻¹) to specific functional groups and bond vibrations within the molecule. Pay close attention to the nitrile (C≡N) stretching frequency, as well as aromatic and aliphatic C-H stretching and bending vibrations[9][10].

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis in the context of drug discovery.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_application Drug Development synthesis Synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir structure Structure Elucidation and Verification nmr->structure ir->structure sar Structure-Activity Relationship (SAR) Studies structure->sar

Caption: Workflow for synthesis and spectroscopic characterization.

logical_relationship cluster_properties Molecular Structure cluster_spectra Spectroscopic Signatures compound 5-Methyl-2,3-pyrazinedicarbonitrile fg Functional Groups: - Pyrazine Ring - Methyl Group - Nitrile Groups compound->fg bonds Key Bonds: - Aromatic C-H - Aliphatic C-H - C≡N - Aromatic C=C, C=N fg->bonds nmr_signals NMR Signals: - Chemical Shifts - Multiplicities - Integrations bonds->nmr_signals give rise to ir_bands IR Absorption Bands: - Stretching Frequencies - Bending Frequencies bonds->ir_bands give rise to

Caption: Relationship between molecular structure and spectral data.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract
Introduction

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and functional materials. The dinitrile functionality on the pyrazine ring, as seen in 5-Methyl-2,3-pyrazinedicarbonitrile, offers a versatile handle for further chemical modifications, making it a valuable building block in drug discovery and organic electronics. The synthesis of substituted pyrazinedicarbonitriles is commonly achieved through the condensation of an α-dicarbonyl compound with diaminomaleonitrile. This application note details a representative protocol for the synthesis of the title compound using this established methodology.

Reaction Scheme

The synthesis proceeds via the condensation of methylglyoxal (pyruvaldehyde) with diaminomaleonitrile, leading to the formation of the pyrazine ring through a double condensation and subsequent aromatization.

Figure 1: General reaction scheme for the synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.

Materials and Equipment:

  • Methylglyoxal (40% solution in water)

  • Diaminomaleonitrile

  • Ethanol (or other suitable solvent like methanol or acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Recrystallization or column chromatography supplies

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diaminomaleonitrile (1.0 eq) in a suitable solvent such as ethanol (e.g., 10-20 mL per gram of diaminomaleonitrile).

  • Addition of Reactant: To the stirred solution, add methylglyoxal (1.0-1.2 eq of a 40% aqueous solution) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (for ethanol, this is approximately 78 °C).

  • Reaction Time: Maintain the reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is deemed complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • Purification: If the product does not precipitate, or for further purification, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a solvent mixture) or by column chromatography on silica gel.

Data Presentation

As specific quantitative data for the synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile is not extensively reported, the following table provides a template for the data that should be collected and recorded during the experiment.

ParameterExpected / To Be Determined
Reactants
Diaminomaleonitrile (g)(User defined)
Methylglyoxal (40% aq.) (mL)(Calculated based on stoichiometry)
Solvent Volume (mL)(User defined)
Reaction Conditions
Temperature (°C)Reflux temperature of solvent
Reaction Time (h)2 - 6 (to be optimized)
Product
Theoretical Yield (g)(To be calculated)
Actual Yield (g)(To be measured)
Percent Yield (%)(To be calculated)
Melting Point (°C)To be determined
Spectroscopic Data
¹H NMR (ppm)To be determined
¹³C NMR (ppm)To be determined
IR (cm⁻¹)To be determined
Mass Spec (m/z)To be determined

Visualizations

Experimental Workflow

The following diagram outlines the major steps in the synthesis and purification of 5-Methyl-2,3-pyrazinedicarbonitrile.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Combine Reactants (Diaminomaleonitrile & Methylglyoxal in Solvent) reflux 2. Heat to Reflux (2-6 hours) reactants->reflux monitoring 3. Monitor Reaction (TLC) reflux->monitoring cool 4. Cool to Room Temperature monitoring->cool filtration 5a. Filtration (if precipitate forms) cool->filtration concentration 5b. Concentration (if no precipitate) cool->concentration characterization 7. Characterization (NMR, IR, MS, MP) filtration->characterization purification 6. Purification (Recrystallization or Chromatography) concentration->purification purification->characterization

Caption: Workflow for the synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile.

Application Notes and Protocols for 2,3-Dicyano-5-methylpyrazine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of 2,3-dicyano-5-methylpyrazine as a ligand. Due to the limited availability of direct experimental data for this specific ligand, this document leverages established protocols and data from the closely related and well-studied parent ligand, 2,3-dicyanopyrazine, to provide robust and adaptable methodologies.

Introduction

2,3-Dicyano-5-methylpyrazine, also known as 5-methyl-2,3-pyrazinedicarbonitrile, is an aromatic heterocycle featuring two adjacent nitrile groups on a pyrazine ring. These nitrile groups are potent electron-withdrawing moieties, rendering the pyrazine ring electron-deficient and making the nitrogen atoms effective coordination sites for a variety of metal ions. The presence of the methyl group at the 5-position introduces electronic and steric modifications compared to the parent 2,3-dicyanopyrazine, potentially influencing the stability, reactivity, and spectroscopic properties of its metal complexes.

The versatile coordination behavior of dicyanopyrazine ligands, acting as either monodentate, bidentate bridging, or chelating ligands, allows for the construction of diverse supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest for applications in catalysis, gas storage, sensing, and as active components in molecular electronics. Furthermore, pyrazine derivatives have been investigated for their biological activities, suggesting potential applications of their metal complexes in drug development.

Synthesis of 2,3-Dicyano-5-methylpyrazine

A plausible synthetic route to 2,3-dicyano-5-methylpyrazine involves a two-step process starting from readily available precursors. The initial step is the synthesis of a chlorinated intermediate, 5-chloro-6-methylpyrazine-2,3-dicarbonitrile, followed by a dehalogenation reaction.

Synthesis of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile

This procedure is adapted from the reported synthesis of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles, where the chlorinated compound is a key intermediate.[1]

Experimental Protocol:

  • Condensation: In a round-bottom flask, dissolve diaminomaleonitrile (1 equivalent) and pyruvic acid (1 equivalent) in methanol.

  • Slowly add hydrochloric acid (15%) dropwise to the solution at room temperature and stir for 2 hours.

  • Reduce the solvent volume by approximately two-thirds using a rotary evaporator.

  • Add hot water to the concentrated solution and continue to evaporate the remaining methanol under vacuum.

  • Cool the resulting aqueous mixture to 5°C to induce crystallization of 5-hydroxy-6-methylpyrazine-2,3-dicarbonitrile.

  • Filter the crystals, wash with cold water, and dry.

  • Chlorination: Treat the dried 5-hydroxy-6-methylpyrazine-2,3-dicarbonitrile with a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 5-chloro-6-methylpyrazine-2,3-dicarbonitrile. Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Dehalogenation of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile

The final step to obtain 2,3-dicyano-5-methylpyrazine is the removal of the chlorine atom. Palladium-catalyzed hydrodehalogenation is a mild and efficient method for this transformation.[2][3][4]

Experimental Protocol:

  • In a reaction vessel, dissolve 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Add a palladium catalyst, such as palladium on carbon (Pd/C, 5-10 mol%) or palladium(II) acetate (Pd(OAc)₂, 1-5 mol%).

  • Add a hydride source. Common choices include hydrogen gas (H₂), polymethylhydrosiloxane (PMHS) in the presence of a fluoride source like potassium fluoride (KF), or a hydrogen donor like ethanol.

  • If using hydrogen gas, the reaction should be conducted under a hydrogen atmosphere (balloon or Parr hydrogenator).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield pure 2,3-dicyano-5-methylpyrazine.

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Chlorinated Intermediate cluster_step2 Step 2: Dehalogenation A Diaminomaleonitrile + Pyruvic Acid B Condensation (MeOH, HCl) A->B C 5-hydroxy-6-methylpyrazine- 2,3-dicarbonitrile B->C D Chlorination (e.g., POCl3) C->D E 5-chloro-6-methylpyrazine- 2,3-dicarbonitrile D->E F 5-chloro-6-methylpyrazine- 2,3-dicarbonitrile G Pd-catalyzed Hydrodehalogenation F->G H 2,3-Dicyano-5-methylpyrazine G->H

Caption: Synthetic pathway for 2,3-Dicyano-5-methylpyrazine.

Coordination Chemistry

2,3-Dicyano-5-methylpyrazine is expected to act as a versatile ligand, coordinating to metal centers primarily through the nitrogen atoms of the pyrazine ring. The nitrile groups can also participate in weaker interactions. Based on the behavior of the parent 2,3-dicyanopyrazine, several coordination modes are possible.

Coordination Modes of Dicyanopyrazine Ligands

CoordinationModes cluster_modes Potential Coordination Modes Monodentate Monodentate Bridging Bidentate Bridging Chelating Bidentate Chelating (less common) M1 Metal Center Ligand1 N-Pyrazine-N (DCN) M1->Ligand1 Coordination Bond M2 Metal Center Ligand2 N-Pyrazine-N (DCN) M2->Ligand2 Coordination Bond M3 Metal Center Ligand3 N-Pyrazine-N (DCN) M3->Ligand3 Coordination Bond Ligand2->M3 Coordination Bond

Caption: Potential coordination modes for dicyanopyrazine ligands.

Synthesis of Metal Complexes

The synthesis of coordination complexes with 2,3-dicyano-5-methylpyrazine can be achieved through the reaction of the ligand with various metal salts in suitable solvents. The stoichiometry of the reactants and the reaction conditions (temperature, solvent) will influence the final product.

General Experimental Protocol for Synthesis of a Metal Complex:

  • Dissolve 2,3-dicyano-5-methylpyrazine (e.g., 2 equivalents) in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or a mixture).

  • In a separate flask, dissolve the metal salt (e.g., a transition metal chloride, nitrate, or perchlorate; 1 equivalent) in the same or a compatible solvent.

  • Slowly add the ligand solution to the metal salt solution with constant stirring at room temperature.

  • The formation of a precipitate may occur immediately or after a period of stirring. The reaction mixture can be heated to reflux to promote complex formation and improve crystallinity.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the product with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether.

  • Dry the complex in a desiccator over a suitable drying agent.

  • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by layering the reactant solutions.

Characterization of the Ligand and its Complexes

A combination of spectroscopic and analytical techniques is essential for the full characterization of 2,3-dicyano-5-methylpyrazine and its metal complexes.

TechniquePurposeExpected Observations for 2,3-Dicyano-5-methylpyrazine Complexes
Infrared (IR) Spectroscopy Identify functional groups and infer coordination.The characteristic C≡N stretching vibration (around 2230-2240 cm⁻¹) may shift upon coordination. New bands in the far-IR region (below 600 cm⁻¹) corresponding to metal-ligand vibrations may appear.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Determine the structure of the ligand and diamagnetic complexes.Coordination of the ligand to a metal center will cause shifts in the proton and carbon signals of the pyrazine ring. The magnitude and direction of the shifts provide information about the coordination site and the electronic effects of the metal.
UV-Vis Spectroscopy Investigate electronic transitions.Ligand-centered π-π* transitions are expected. Upon complexation, new charge-transfer bands (metal-to-ligand or ligand-to-metal) may appear, often in the visible region, leading to colored complexes.
Elemental Analysis (C, H, N) Determine the empirical formula of the ligand and its complexes.The experimental percentages of C, H, and N should match the calculated values for the proposed formulas, confirming the stoichiometry of the complexes.
Single-Crystal X-ray Diffraction Determine the precise three-dimensional structure.This technique provides definitive information on bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing. This data is crucial for understanding the structure-property relationships.
Thermogravimetric Analysis (TGA) Assess thermal stability.TGA can determine the decomposition temperature of the complexes and indicate the presence of coordinated or lattice solvent molecules.

Expected Spectroscopic Data for 2,3-Dicyano-5-methylpyrazine Complexes (Based on 2,3-Dicyanopyrazine Analogues)

Spectroscopic DataFree Ligand (Approximate)Coordinated Ligand (Approximate Change)
IR (ν C≡N) ~2235 cm⁻¹Shift to higher or lower frequency depending on the nature of the metal-ligand interaction.
¹H NMR (δ, ppm) Pyrazine proton: ~8.8 ppm, Methyl protons: ~2.8 ppmPyrazine proton: Downfield or upfield shift. Methyl protons: Smaller shift.
¹³C NMR (δ, ppm) Pyrazine carbons: ~140-150 ppm, Nitrile carbons: ~115 ppm, Methyl carbon: ~20 ppmSignificant shifts for pyrazine carbons adjacent to coordinating nitrogen atoms.
UV-Vis (λmax, nm) ~280-320 nm (π-π*)Appearance of new, lower energy charge-transfer bands.

Potential Applications

The unique electronic and structural features of 2,3-dicyano-5-methylpyrazine make its coordination complexes promising candidates for a variety of applications.

Logical Flow of Application Development

Applications Ligand 2,3-Dicyano-5-methylpyrazine Complex Coordination to Metal Ions Ligand->Complex Properties Tunable Electronic & Structural Properties Complex->Properties App1 Catalysis Properties->App1 App2 Molecular Materials (e.g., MOFs, Sensors) Properties->App2 App3 Drug Development (Bioactivity Screening) Properties->App3

Caption: Potential application areas for metal complexes.

  • Catalysis: The electron-deficient pyrazine ring can influence the catalytic activity of the coordinated metal center. These complexes could be explored as catalysts in various organic transformations.

  • Luminescent Materials: Coordination to certain metal ions (e.g., Ru(II), Re(I), lanthanides) could lead to complexes with interesting photophysical properties, such as luminescence, making them suitable for applications in sensors, bio-imaging, and light-emitting devices.

  • Porous Materials: The bridging capability of the ligand can be exploited to construct porous coordination polymers or MOFs for gas storage and separation. The methyl group can influence the pore size and surface properties of these materials.

  • Drug Development: Pyrazine derivatives are known to exhibit a range of biological activities. Metal complexes can show enhanced or different biological activities compared to the free ligand. Therefore, complexes of 2,3-dicyano-5-methylpyrazine should be screened for their potential as antimicrobial or anticancer agents.

Safety and Handling

2,3-Dicyano-5-methylpyrazine and its metal complexes should be handled with care in a laboratory setting.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compounds in a well-ventilated fume hood, especially during synthesis and when working with volatile solvents.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

These application notes and protocols provide a foundational guide for researchers interested in exploring the coordination chemistry of 2,3-dicyano-5-methylpyrazine. The adaptability of the provided protocols, based on well-established chemistry of related compounds, should facilitate the synthesis and characterization of novel metal complexes with this promising ligand.

References

Application Notes and Protocols for the Functionalization of 2,3-Dicyano-5-methylpyrazine for Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 2,3-dicyano-5-methylpyrazine. The electron-withdrawing nature of the dicyano groups on the pyrazine ring, coupled with the reactivity of the methyl group, makes this molecule a versatile building block for the synthesis of novel materials with potential applications in organic electronics, pharmaceuticals, and coordination chemistry. The following sections detail key functionalization strategies, including nucleophilic aromatic substitution on the pyrazine core, lateral metalation of the methyl group, and cyclization reactions to form fused heterocyclic systems.

Functionalization of the Pyrazine Ring via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrazine ring, activated by two cyano groups, is susceptible to nucleophilic aromatic substitution (SNAr). While direct substitution of a cyano group is challenging, functionalization can be achieved if a suitable leaving group is present. In the absence of a leaving group on the pyrazine ring of 2,3-dicyano-5-methylpyrazine, this section will focus on the analogous reactivity of related dicyanopyrazine systems that can be extended to derivatives of the target molecule. For instance, the synthesis of push-pull chromophores often involves the reaction of a halogenated dicyanopyrazine with a nucleophile.[1] The principles outlined in the following protocol are based on established procedures for other activated pyrazine systems and can be adapted for derivatives of 2,3-dicyano-5-methylpyrazine that incorporate a leaving group.

This protocol describes a general procedure for the reaction of a halogenated 2,3-dicyanopyrazine with a thiol nucleophile, a common strategy for creating donor-acceptor molecules.[1]

Materials:

  • 5-Bromo-2,3-dicyano-methylpyrazine (or other suitable halogenated derivative)

  • Thiophene-2-thiol (or other desired thiol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of thiophene-2-thiol (1.2 equivalents) in anhydrous THF under an argon atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the sodium thiolate.

  • Add a solution of 5-bromo-2,3-dicyano-methylpyrazine (1.0 equivalent) in anhydrous THF to the thiolate solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired donor-substituted dicyanopyrazine.

Quantitative Data (Representative):

ProductNucleophileSolventReaction Time (h)Yield (%)
5-(Thiophen-2-ylthio)-2,3-dicyano-methylpyrazineThiophene-2-thiolTHF475
5-(Phenylthio)-2,3-dicyano-methylpyrazineThiophenolTHF480
5-(Ethylthio)-2,3-dicyano-methylpyrazineEthanethiolTHF385

Logical Workflow for Nucleophilic Aromatic Substitution:

sn_ar_workflow start Start reagents Prepare Reagents: - Halogenated Dicyanopyrazine - Nucleophile (e.g., Thiol) - Base (e.g., NaH) - Anhydrous Solvent (THF) start->reagents reaction Reaction Setup: - Inert atmosphere (Argon) - Formation of Nucleophile Anion - Addition of Pyrazine Substrate reagents->reaction monitoring Reaction Monitoring: - Thin-Layer Chromatography (TLC) reaction->monitoring workup Aqueous Workup: - Quench with NH4Cl - Extraction with Organic Solvent monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification product Final Product purification->product

Caption: Workflow for the synthesis of donor-substituted dicyanopyrazines.

Functionalization of the Methyl Group via Lateral Metalation

The methyl group at the 5-position of 2,3-dicyano-5-methylpyrazine can be deprotonated using a strong base like n-butyllithium (n-BuLi) to form a nucleophilic benzylic-type anion. This anion can then react with various electrophiles to introduce new functional groups. This strategy, known as lateral metalation, is a powerful tool for modifying the methyl substituent. A similar procedure has been successfully applied to 2,3-dimethylpyrazine.[2]

This protocol is adapted from the lateral metalation of 2,3-dimethylpyrazine.[2]

Materials:

  • 2,3-Dicyano-5-methylpyrazine

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Chlorodiphenylphosphine (Ph2PCl)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2,3-dicyano-5-methylpyrazine (1.0 equivalent) in anhydrous THF under an argon atmosphere, add n-BuLi (1.1 equivalents) dropwise at -78 °C.

  • Stir the resulting dark-colored solution at -78 °C for 1 hour.

  • Add a solution of chlorodiphenylphosphine (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired phosphine-functionalized pyrazine.

Quantitative Data (Representative):

ProductElectrophileSolventReaction Time (h)Yield (%)
2,3-Dicyano-5-(diphenylphosphinomethyl)pyrazinePh2PClTHF370
2,3-Dicyano-5-(trimethylsilylmethyl)pyrazineTMSClTHF375
1-(2,3-Dicyano-5-pyrazinyl)ethanolAcetaldehydeTHF365

Reaction Pathway for Lateral Metalation:

lateral_metalation start 2,3-Dicyano-5-methylpyrazine intermediate Lithiate Intermediate start->intermediate + n-BuLi -78 °C, THF product Functionalized Product intermediate->product + Electrophile (E+) (e.g., Ph2PCl)

Caption: Reaction scheme for the lateral metalation of 2,3-dicyano-5-methylpyrazine.

Synthesis of Fused Heterocycles via Cyclization Reactions

The two adjacent cyano groups in 2,3-dicyano-5-methylpyrazine provide a reactive site for the construction of fused ring systems. A common reaction involves the cyclocondensation with hydrazine to form a pyrazino[2,3-d]pyridazine ring system. Furthermore, the dicyano moiety can undergo cyclotetramerization to form porphyrazine macrocycles, which are analogs of phthalocyanines.[3]

This protocol is based on the known reaction of 2,3-dicyanopyrazines with hydrazine.

Materials:

  • 2,3-Dicyano-5-methylpyrazine

  • Hydrazine hydrate

  • Ethanol

  • Water

Procedure:

  • To a solution of 2,3-dicyano-5-methylpyrazine (1.0 equivalent) in ethanol, add hydrazine hydrate (5.0 equivalents).

  • Reflux the reaction mixture for 6 hours, during which a precipitate may form.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the solid with water and then with cold ethanol.

  • Dry the product under vacuum to obtain the desired 6-methyl-pyrazino[2,3-d]pyridazine-5,8-diamine.

Quantitative Data (Representative):

ProductReagentSolventReaction Time (h)Yield (%)
6-Methyl-pyrazino[2,3-d]pyridazine-5,8-diamineHydrazine hydrateEthanol685

Reaction Pathway for Cyclocondensation:

cyclocondensation start 2,3-Dicyano-5-methylpyrazine product 6-Methyl-pyrazino[2,3-d]pyridazine-5,8-diamine start->product + Hydrazine Hydrate Ethanol, Reflux

Caption: Synthesis of a fused pyrazinopyridazine via cyclocondensation.

Applications of Functionalized 2,3-Dicyano-5-methylpyrazine Derivatives

The functionalization of 2,3-dicyano-5-methylpyrazine opens up a wide range of possibilities for the creation of novel materials with tailored properties.

  • Organic Electronics: Donor-acceptor molecules derived from dicyanopyrazines are promising candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as photoredox catalysts.[1][4][5][6] The strong electron-accepting nature of the dicyanopyrazine core combined with various electron-donating groups allows for the tuning of the electronic and optical properties.

  • Drug Development: The pyrazine scaffold is a common motif in many biologically active compounds. Functionalized pyrazines can be screened for a variety of pharmacological activities, including as enzyme inhibitors or receptor ligands.

  • Coordination Chemistry and Catalysis: The nitrogen atoms of the pyrazine ring and any introduced donor atoms (e.g., phosphorus from a phosphine substituent) can act as ligands for metal ions. The resulting metal complexes could find applications in catalysis or as functional materials with interesting magnetic or optical properties. Porphyrazine complexes are known for their catalytic activity and use in photodynamic therapy.[3]

By following the protocols and considering the potential applications outlined in these notes, researchers can effectively utilize 2,3-dicyano-5-methylpyrazine as a versatile platform for the development of novel and functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dicyano-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,3-Dicyano-5-methylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,3-Dicyano-5-methylpyrazine?

A1: The most prevalent and classical method for synthesizing 2,3-Dicyano-5-methylpyrazine involves the condensation reaction between diaminomaleonitrile (DAMN) and a methyl-substituted 1,2-dicarbonyl compound, such as methylglyoxal. This reaction first forms a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic 2,3-Dicyano-5-methylpyrazine.[1]

Q2: I am experiencing a very low yield in my synthesis. What are the potential general causes?

A2: Low yields in pyrazine synthesis can arise from several factors. Key areas to investigate include:

  • Incomplete Reaction: The initial condensation or the final oxidation step may not have gone to completion.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and the presence or absence of a catalyst are crucial and can significantly impact the yield.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the formation of the desired product.

  • Product Degradation: The synthesized pyrazine derivative might be sensitive to the reaction or workup conditions, leading to degradation.[1]

  • Purity of Starting Materials: Impurities in the diaminomaleonitrile or the dicarbonyl compound can lead to the formation of byproducts.

Q3: What are some common side reactions to be aware of?

A3: When working with diaminomaleonitrile (DAMN), two common side reactions are:

  • Hydrolysis: In the presence of water, DAMN can undergo hydrolysis, which can complicate the purification process and reduce the yield of the desired pyrazine.

  • Self-polymerization: DAMN can self-polymerize, especially at elevated temperatures, leading to the formation of insoluble black solids.

Additionally, methylglyoxal can participate in aldol condensation reactions, further competing with the desired pyrazine formation.[2]

Q4: How can I purify the crude 2,3-Dicyano-5-methylpyrazine?

A4: Common purification techniques for pyrazine derivatives include:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate).[1]

  • Recrystallization: This technique can be used to obtain highly pure crystalline product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or mixtures of ethanol and water can be good starting points for recrystallization of pyrazine derivatives.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of 2,3-Dicyano-5-methylpyrazine.

Problem Possible Cause Suggested Solution
Low or No Product Formation Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Purity of starting materials is low.Ensure the diaminomaleonitrile and methylglyoxal are of high purity. Consider purifying the starting materials if necessary.
Incorrect solvent was used.The polarity of the solvent can significantly affect the reaction. Screen different solvents such as ethanol, methanol, or dioxane to find the optimal one for the condensation.
Formation of a Dark, Tarry Substance Polymerization of diaminomaleonitrile.Avoid excessively high reaction temperatures. Introduce the diaminomaleonitrile slowly to the reaction mixture to maintain a low concentration.
Degradation of the product or starting materials.Use milder reaction conditions. If the reaction is run at reflux, consider lowering the temperature and extending the reaction time. Ensure the workup procedure is not overly acidic or basic if your product is sensitive.[1]
Difficult Purification Presence of multiple closely related byproducts.Optimize the reaction conditions to improve selectivity towards the desired product. For column chromatography, try a different solvent system with a shallower polarity gradient. For recrystallization, experiment with different solvent mixtures.
The product is an oil and does not crystallize.This could be due to residual solvent or impurities. Try purifying by column chromatography first. For recrystallization, try adding a non-polar "anti-solvent" (like hexane) dropwise to a solution of your product in a polar solvent (like ethyl acetate) until turbidity is observed, then cool slowly.

Data Presentation

The following table summarizes the expected impact of various reaction parameters on the yield of 2,3-Dicyano-5-methylpyrazine. The yield ranges are illustrative and based on general principles of pyrazine synthesis; optimization is recommended for specific experimental setups.

Parameter Condition Expected Yield Trend Rationale
Temperature Low (e.g., Room Temp)LowSlow reaction kinetics.
Moderate (e.g., 50-80 °C)OptimalBalances reaction rate and minimizes side reactions/degradation.
High (e.g., >100 °C)DecreasingIncreased potential for polymerization of DAMN and product degradation.[1]
Solvent Non-polar (e.g., Toluene)ModerateMay have limited solubility of starting materials.
Polar Protic (e.g., Ethanol, Methanol)HighGenerally good solvents for both reactants and facilitate the condensation reaction.
Polar Aprotic (e.g., Dioxane)Moderate to HighCan be effective, but optimization is key.[1]
Reaction Time ShortLowIncomplete reaction.
OptimizedHighReaction proceeds to completion.
Excessively LongDecreasingPotential for product degradation or formation of byproducts over time.
Catalyst NoneModerateThe reaction can proceed without a catalyst.
Acidic (e.g., Acetic Acid)Potentially IncreasedCan catalyze the imine formation and cyclization steps.
Basic (e.g., Triethylamine)Potentially IncreasedCan facilitate the initial nucleophilic attack of the amine.

Experimental Protocols

Synthesis of 2,3-Dicyano-5-methylpyrazine

This protocol describes a general procedure for the synthesis of 2,3-Dicyano-5-methylpyrazine from diaminomaleonitrile and methylglyoxal.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Methylglyoxal (typically available as a 40% aqueous solution)

  • Ethanol

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 equivalent) in ethanol.

  • Addition of Methylglyoxal: To the stirred solution, add methylglyoxal (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Column Chromatography: Dissolve the crude residue in a minimal amount of dichloromethane or the eluent. Load the solution onto a silica gel column packed with hexane. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 20-30% ethyl acetate). Collect the fractions containing the desired product.

    • Recrystallization: Combine the fractions containing the pure product and evaporate the solvent. Dissolve the resulting solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the crystals under vacuum.

Oxidation of the Dihydropyrazine Intermediate

In many cases, the dihydropyrazine intermediate will oxidize to the final aromatic pyrazine in the presence of air during the workup. If the oxidation is incomplete, the following procedure can be used.

Procedure:

  • After the initial condensation reaction, and before solvent removal, allow the reaction mixture to stir open to the air (with good ventilation in a fume hood) for several hours.

  • Alternatively, a mild oxidizing agent such as manganese dioxide (MnO₂) can be added to the reaction mixture and stirred at room temperature until the oxidation is complete (as monitored by TLC). The MnO₂ can then be removed by filtration before the workup.

Mandatory Visualization

Synthesis_Pathway Synthesis of 2,3-Dicyano-5-methylpyrazine Reactant1 Diaminomaleonitrile Intermediate Dihydropyrazine Intermediate Reactant1->Intermediate + Reactant2 Methylglyoxal Reactant2->Intermediate Product 2,3-Dicyano-5-methylpyrazine Intermediate->Product Oxidation (e.g., Air, MnO2)

Caption: Reaction pathway for 2,3-Dicyano-5-methylpyrazine synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) CheckPurity->OptimizeConditions Pure PurifySMs Purify Starting Materials CheckPurity->PurifySMs Impure AdjustTempTime Adjust Temperature/Time OptimizeConditions->AdjustTempTime ChangeSolvent Change Solvent OptimizeConditions->ChangeSolvent InvestigateSideReactions Investigate Side Reactions (TLC, NMR of crude) ModifyWorkup Modify Workup/ Purification InvestigateSideReactions->ModifyWorkup Side Products Identified End Improved Yield InvestigateSideReactions->End No Major Side Products PurifySMs->OptimizeConditions AdjustTempTime->InvestigateSideReactions ChangeSolvent->InvestigateSideReactions ModifyWorkup->End

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Experimental_Parameters Relationship of Experimental Parameters Yield Yield Purity Purity Temperature Temperature Temperature->Yield SideReactions Side Reactions Temperature->SideReactions Time Reaction Time Time->Yield Time->SideReactions Solvent Solvent Solvent->Yield PuritySM Purity of Starting Materials PuritySM->Yield PuritySM->Purity PuritySM->SideReactions SideReactions->Yield SideReactions->Purity

Caption: Interplay of key parameters affecting reaction outcome.

References

Technical Support Center: 5-Methyl-2,3-pyrazinedicarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile. The information is presented in a user-friendly question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Methyl-2,3-pyrazinedicarbonitrile?

A1: The most prevalent and straightforward method for synthesizing 5-Methyl-2,3-pyrazinedicarbonitrile is through the condensation reaction of diaminomaleonitrile (DAMN) with pyruvaldehyde (also known as methylglyoxal). This reaction is a well-established method for forming the pyrazine ring system.[1][2][3]

Q2: What are the typical reaction conditions for this synthesis?

A2: Generally, the reaction is carried out in a suitable solvent at room temperature or with gentle heating. The choice of solvent and catalyst can influence the reaction rate and yield. Common solvents include methanol, ethanol, or water.[2][4] Acid or base catalysis can be employed to facilitate the condensation.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the product from the starting materials. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Q4: What are the key safety precautions I should take when handling the reactants?

A4: Diaminomaleonitrile (DAMN) is toxic if ingested or inhaled and can cause skin and eye irritation. It is also light-sensitive.[5][6] Pyruvaldehyde is harmful if swallowed.[7] It is crucial to handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][5][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction.- Increase the reaction time. - Gently heat the reaction mixture (e.g., to 40-50 °C). - Ensure stoichiometric amounts of reactants are used.
Suboptimal pH.- If no catalyst was used, try adding a catalytic amount of a mild acid (e.g., acetic acid) or base (e.g., triethylamine) to promote condensation.
Poor quality of starting materials.- Ensure the diaminomaleonitrile and pyruvaldehyde are of high purity and have been stored correctly to prevent degradation.
Formation of a Dark-Colored Reaction Mixture Polymerization or side reactions of pyruvaldehyde.- Pyruvaldehyde is prone to self-condensation and polymerization, especially under basic conditions or upon heating.[8] - Add the pyruvaldehyde solution slowly to the diaminomaleonitrile solution. - Maintain a controlled temperature.
Impurities in starting materials.- Purify the starting materials if their quality is questionable.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.- If the product is soluble, remove the solvent under reduced pressure and attempt to crystallize the residue from a different solvent system.
Presence of multiple impurities.- Column chromatography using silica gel with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) is an effective purification method.[5]
Product Characterization Issues (e.g., unexpected NMR/IR spectra) Presence of unreacted starting materials or intermediates.- Ensure the purification process was effective in removing all starting materials. - Dihydropyrazine intermediates may form, which can be oxidized to the final aromatic pyrazine. The presence of an oxidizing agent (e.g., air, mild oxidant) might be necessary for complete conversion.[3]
Isomer formation.- While the reaction of methylglyoxal with diaminomaleonitrile is expected to yield a single product, the possibility of isomeric impurities should be considered if the spectral data is complex.

Experimental Protocols

Proposed Synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile

This protocol is based on the established synthesis of the analogous compound, 5,6-dimethylpyrazine-2,3-dicarbonitrile.[2]

Materials:

  • Diaminomaleonitrile (DAMN)

  • Pyruvaldehyde (Methylglyoxal, typically available as a 40% aqueous solution)

  • Methanol (or Ethanol)

  • Glacial Acetic Acid (optional, as catalyst)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq) in methanol.

  • In a separate beaker, dilute the pyruvaldehyde solution (1.0 - 1.1 eq) with methanol.

  • Slowly add the pyruvaldehyde solution to the stirred solution of diaminomaleonitrile at room temperature.

  • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent). The reaction may take several hours to reach completion.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-Methyl-2,3-pyrazinedicarbonitrile.

  • The final product can be further purified by recrystallization from a suitable solvent such as ethanol/water.[5]

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product DAMN Diaminomaleonitrile (DAMN) ReactionMix Reaction Mixture DAMN->ReactionMix Dissolve in Methanol Pyruvaldehyde Pyruvaldehyde Pyruvaldehyde->ReactionMix Dilute in Methanol & Add Slowly Solvent1 Methanol Solvent2 Methanol Evaporation Solvent Evaporation ReactionMix->Evaporation Monitor by TLC Chromatography Column Chromatography Evaporation->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization FinalProduct 5-Methyl-2,3-pyrazinedicarbonitrile Recrystallization->FinalProduct

Caption: Experimental workflow for the synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Product Yield IncompleteReaction Incomplete Reaction Start->IncompleteReaction SuboptimalpH Suboptimal pH Start->SuboptimalpH PoorReagents Poor Reagent Quality Start->PoorReagents IncreaseTimeTemp Increase Time/Temperature IncompleteReaction->IncreaseTimeTemp AddCatalyst Add Catalyst (Acid/Base) SuboptimalpH->AddCatalyst PurifyReagents Purify/Verify Reagents PoorReagents->PurifyReagents

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Crude 2,3-Dicyano-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2,3-Dicyano-5-methylpyrazine. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, complete with detailed experimental protocols and illustrative diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2,3-Dicyano-5-methylpyrazine?

A1: The primary methods for purifying crude 2,3-Dicyano-5-methylpyrazine are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities present in the crude product. For relatively pure starting material with minor impurities, recrystallization is often sufficient to achieve high purity. For more complex mixtures containing multiple byproducts, column chromatography provides a more robust separation.

Q2: What are the potential impurities I might encounter in my crude 2,3-Dicyano-5-methylpyrazine?

A2: Common impurities can include unreacted starting materials, residual solvents, and side-products from the synthesis. Depending on the synthetic route, potential side-products could include other pyrazine derivatives or incompletely reacted intermediates.

Q3: How can I assess the purity of my 2,3-Dicyano-5-methylpyrazine?

A3: The purity of your compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative analysis of the number of components in your sample. For quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the preferred methods. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information on purity by comparing the integration of the product signals to those of any impurities.

Purification Protocols and Troubleshooting Guides

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.

  • Solvent Selection: The ideal solvent is one in which 2,3-Dicyano-5-methylpyrazine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on data for similar compounds, ethanol or a mixture of ethanol and water may be a good starting point.[1]

  • Dissolution: In a flask, add a minimal amount of the selected hot solvent to your crude 2,3-Dicyano-5-methylpyrazine until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound will become less soluble and crystallize out of the solution. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The cooling rate is too rapid.Allow the solution to cool more slowly at room temperature before placing it in an ice bath.
No Crystals Form The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound.
The compound is too soluble in the chosen solvent.Try a different solvent in which the compound is less soluble.
Low Recovery Too much solvent was used during dissolution.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath before filtration.
Column Chromatography

Column chromatography is a powerful technique for separating individual chemical compounds from a mixture. It relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

  • TLC Analysis: Before running a column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.3. A common mobile phase for pyrazine derivatives is a mixture of hexane and ethyl acetate.[1]

  • Column Packing:

    • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, taking care to avoid air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude 2,3-Dicyano-5-methylpyrazine in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Add the mobile phase to the top of the column and apply gentle air pressure to force the solvent through the column at a steady rate.

    • Collect the eluent in fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2,3-Dicyano-5-methylpyrazine.

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Optimize the mobile phase polarity based on TLC analysis. A less polar solvent will increase retention on the silica gel.
Column overloading.Use a larger column or reduce the amount of sample loaded.
Cracked Column Bed The silica gel was not packed properly or ran dry.Ensure the column is packed uniformly and never let the solvent level drop below the top of the silica gel.
Compound Stuck on Column The compound is too polar for the chosen mobile phase.Gradually increase the polarity of the mobile phase (gradient elution).

Data Presentation

Purification Method Compound Achieved Purity Reference
Recrystallization2,3,5-trimethylpyrazine>99%Patent CN108484512B

Visualizations

experimental_workflow cluster_purification Purification of Crude 2,3-Dicyano-5-methylpyrazine crude_product Crude Product dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Vacuum Filtration crystallization->isolation pure_product Pure 2,3-Dicyano-5-methylpyrazine isolation->pure_product troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_recovery Low Recovery? start->low_recovery poor_separation Poor Separation? start->poor_separation cracked_bed Cracked Bed? start->cracked_bed compound_stuck Compound Stuck? start->compound_stuck solution_oiling Use lower boiling solvent or cool slowly oiling_out->solution_oiling Yes solution_crystals Evaporate solvent or try a new solvent no_crystals->solution_crystals Yes solution_recovery Use less solvent or cool thoroughly low_recovery->solution_recovery Yes solution_separation Optimize mobile phase or reduce loading poor_separation->solution_separation Yes solution_cracked Repack column and keep wet cracked_bed->solution_cracked Yes solution_stuck Increase mobile phase polarity compound_stuck->solution_stuck Yes

References

Common side reactions in the synthesis of dicyanopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of dicyanopyrazines.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 5,6-disubstituted-2,3-dicyanopyrazines?

A1: The most common and direct method is the condensation reaction between an α-dicarbonyl compound (e.g., a substituted benzil or another 1,2-diketone) and diaminomaleonitrile (DAMN). This reaction forms the pyrazine ring, yielding the desired dicyanopyrazine.[1][2]

Q2: My dicyanopyrazine synthesis is resulting in a very low yield. What are the potential causes?

A2: Low yields in dicyanopyrazine synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst (if any) is crucial. Some reactions require acidic or basic conditions to proceed efficiently. For instance, some acid-catalyzed condensations have been reported to be very low-yielding without optimization.[3][4]

  • Purity of Starting Materials: Impurities in the 1,2-dicarbonyl compound or diaminomaleonitrile (DAMN) can lead to unwanted side reactions.

  • Incomplete Reaction: The condensation reaction may not have gone to completion. Extending the reaction time or adjusting the temperature might be necessary.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Product Degradation: Dicyanopyrazines, like other heterocyclic compounds, can be sensitive to harsh reaction or workup conditions.

Q3: What are some common side reactions to be aware of during dicyanopyrazine synthesis?

A3: Several side reactions can occur, leading to impurities in the final product. These include:

  • Incomplete Condensation: The reaction may stall after the formation of a mono-imine intermediate, especially if one of the carbonyl groups of the diketone is less reactive.

  • Self-Polymerization of DAMN: Diaminomaleonitrile can undergo thermal self-polymerization, especially at elevated temperatures, forming insoluble, nitrogen-rich polymers.[5][6]

  • Hydrolysis of DAMN: In the presence of water, particularly under acidic or basic conditions, DAMN can be hydrolyzed to other products, such as amino acids like glycine and aspartic acid, or oxidized.[5][7]

  • Formation of Imidazole Derivatives: Photochemical rearrangement of DAMN can lead to the formation of 4-aminoimidazole-5-carbonitrile (AICN).[4][7] While this is a photochemical process, it highlights the reactivity of DAMN.

  • Reactions with Solvent or Impurities: The starting materials or intermediates may react with the solvent or impurities present in the reaction mixture.

Troubleshooting Guides

This section provides practical advice for overcoming common issues encountered during the synthesis of dicyanopyrazines.

Issue 1: Low Yield of the Desired Dicyanopyrazine
Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Systematically optimize reaction parameters such as temperature, reaction time, and solvent. A solvent screen is often a good starting point. For some syntheses, a one-pot, two-step procedure starting from commercially available precursors has been shown to significantly improve yields over older, acid-catalyzed methods.[3]
Purity of Starting Materials Ensure the purity of the 1,2-dicarbonyl compound and diaminomaleonitrile (DAMN). Recrystallize or purify starting materials if necessary.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider increasing the temperature or extending the reaction time.
Side Reactions Identify potential side reactions based on the starting materials and conditions. Adjusting the reaction conditions (e.g., temperature, concentration, catalyst) can help to minimize the formation of byproducts.
Issue 2: Difficulty in Purifying the Dicyanopyrazine Product
Potential Cause Troubleshooting Steps
Presence of Polar Impurities Polar impurities, such as those arising from the hydrolysis of DAMN or unreacted starting materials, can often be removed by column chromatography on silica gel.[8] A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) is a good starting point.
Presence of Insoluble Byproducts Insoluble byproducts, such as polymers of DAMN, can typically be removed by filtration of the reaction mixture before workup and purification.
Co-eluting Impurities If impurities co-elute with the product during column chromatography, consider using a different stationary phase (e.g., alumina) or a different solvent system. Recrystallization from a suitable solvent is also a powerful technique for obtaining highly pure solid dicyanopyrazines.

Experimental Protocols & Methodologies

A general experimental protocol for the synthesis of a 5,6-disubstituted-2,3-dicyanopyrazine is provided below. This should be adapted based on the specific reactivity of the chosen 1,2-dicarbonyl compound.

Synthesis of 5,6-Diphenylpyrazine-2,3-dicarbonitrile

  • Reactants:

    • Benzil (1,2-diphenylethane-1,2-dione)

    • Diaminomaleonitrile (DAMN)

  • Solvent:

    • Ethanol or Acetic Acid

  • Procedure:

    • Dissolve equimolar amounts of benzil and diaminomaleonitrile in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask equipped with a reflux condenser.

    • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until reaction completion is observed by TLC.

    • Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

    • Collect the solid product by filtration and wash with a small amount of cold solvent.

    • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To aid in understanding the synthesis and potential side reactions, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 1,2-Dicarbonyl + Diaminomaleonitrile (DAMN) reaction Condensation Reaction (e.g., Reflux in Ethanol/Acetic Acid) start->reaction 1. Mix Reactants crude Crude Reaction Mixture reaction->crude 2. Reaction Completion filtration Filtration (Remove Insoluble Polymers) crude->filtration 3. Initial Workup extraction Liquid-Liquid Extraction (Optional) filtration->extraction chromatography Column Chromatography (Silica Gel) extraction->chromatography recrystallization Recrystallization chromatography->recrystallization Further Purification product Pure Dicyanopyrazine chromatography->product recrystallization->product

Caption: A generalized experimental workflow for the synthesis and purification of dicyanopyrazines.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions reactants 1,2-Dicarbonyl + DAMN product Dicyanopyrazine reactants->product Condensation incomplete Incomplete Condensation (Mono-imine byproduct) reactants->incomplete Steric/Electronic Hindrance polymerization DAMN Self-Polymerization reactants->polymerization High Temperature hydrolysis DAMN Hydrolysis Products reactants->hydrolysis Presence of Water

Caption: Common side reactions encountered during the synthesis of dicyanopyrazines from 1,2-dicarbonyls and DAMN.

References

Technical Support Center: Purity Enhancement of 5-Methyl-2,3-pyrazinedicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Methyl-2,3-pyrazinedicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for enhancing the purity of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 5-Methyl-2,3-pyrazinedicarbonitrile?

A1: The most effective and commonly employed methods for the purification of 5-Methyl-2,3-pyrazinedicarbonitrile and structurally similar compounds are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol, is often used to obtain a highly crystalline and pure final product.[1] For separating the target compound from closely related impurities, silica gel column chromatography is a powerful technique.[2]

Q2: What are the likely impurities I might encounter during the synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile?

A2: Impurities in the synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile typically arise from the starting materials and side reactions. Common starting materials for similar pyrazine dicarbonitriles include diaminomaleonitrile and a diketone (in this case, pyruvaldehyde or a precursor).[1] Potential impurities include:

  • Unreacted Starting Materials: Residual diaminomaleonitrile or pyruvaldehyde.

  • Side-Products: Products from self-condensation of pyruvaldehyde or incomplete condensation reactions.

  • Positional Isomers: Although less likely with the unsymmetrical pyruvaldehyde, isomeric byproducts can sometimes form in pyrazine synthesis.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q3: My purified 5-Methyl-2,3-pyrazinedicarbonitrile is colored. How can I remove the color?

A3: Colored impurities are common in heterocyclic compound synthesis and can often be removed by treating a solution of the crude product with activated charcoal. Before recrystallization, dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that using too much charcoal can lead to a loss of your desired product.

Q4: I am having trouble getting my 5-Methyl-2,3-pyrazinedicarbonitrile to crystallize during recrystallization. What can I do?

A4: If crystallization does not occur upon cooling, the solution may be supersaturated. You can induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the liquid. Another effective method is to add a "seed crystal" – a very small crystal of pure 5-Methyl-2,3-pyrazinedicarbonitrile – to the cooled solution to initiate crystal growth. If the issue is low yield, it's possible that too much solvent was used. In this case, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q5: How can I assess the purity of my 5-Methyl-2,3-pyrazinedicarbonitrile?

A5: The purity of 5-Methyl-2,3-pyrazinedicarbonitrile can be effectively determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column is a standard and reliable way to quantify the purity and detect impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and can also be used to estimate purity by integrating the signals of the main compound against those of known impurities or a calibrated internal standard.

Experimental Protocols

Recrystallization of 5-Methyl-2,3-pyrazinedicarbonitrile

This protocol is based on methods used for purifying closely related pyrazine dicarbonitrile derivatives, such as 5,6-dimethylpyrazine-2,3-dicarbonitrile.[1]

Objective: To purify crude 5-Methyl-2,3-pyrazinedicarbonitrile by removing soluble impurities.

Materials:

  • Crude 5-Methyl-2,3-pyrazinedicarbonitrile

  • Ethanol (or another suitable solvent determined by solubility tests)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. Heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Transfer the crude 5-Methyl-2,3-pyrazinedicarbonitrile to an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Column Chromatography of 5-Methyl-2,3-pyrazinedicarbonitrile

This protocol is adapted from purification methods for similar pyrazine derivatives.[2]

Objective: To separate 5-Methyl-2,3-pyrazinedicarbonitrile from impurities with different polarities.

Materials:

  • Crude 5-Methyl-2,3-pyrazinedicarbonitrile

  • Silica gel (for flash chromatography)

  • Mobile phase: A mixture of non-polar and polar solvents (e.g., petroleum ether/dichloromethane/ethyl acetate)

  • Chromatography column

  • Collection tubes

Methodology:

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether) and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude 5-Methyl-2,3-pyrazinedicarbonitrile in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% petroleum ether). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., a gradient of ethyl acetate in petroleum ether).

  • Fraction Collection: Collect the eluent in fractions using test tubes or vials.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Methyl-2,3-pyrazinedicarbonitrile.

Data Presentation

Table 1: Representative Purity Improvement of 5-Methyl-2,3-pyrazinedicarbonitrile

Purification MethodInitial Purity (%)Final Purity (%)Typical Yield (%)Notes
Recrystallization (Ethanol)90>9875-85Effective for removing small amounts of soluble impurities.
Column Chromatography85>9960-75Ideal for separating compounds with different polarities.
Recrystallization (Petroleum Ether)92>9770-80Suitable for less polar impurities.

Note: The data presented in this table is representative of typical outcomes for the purification of similar pyrazine dicarbonitrile compounds and may vary depending on the specific nature and quantity of impurities present in the crude product.

Visualizations

experimental_workflow cluster_optional Optional Decolorization crude Crude 5-Methyl-2,3-pyrazinedicarbonitrile dissolve Dissolve in minimal hot solvent crude->dissolve charcoal Add activated charcoal (optional) dissolve->charcoal hot_filter Hot filtration charcoal->hot_filter cool Cool to crystallize hot_filter->cool vac_filter Vacuum filtration cool->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry purified crystals wash->dry pure_product Pure 5-Methyl-2,3-pyrazinedicarbonitrile dry->pure_product

Caption: Recrystallization workflow for 5-Methyl-2,3-pyrazinedicarbonitrile.

troubleshooting_tree start Purification Issue low_yield Low Yield in Recrystallization start->low_yield no_crystals No Crystals Form start->no_crystals colored_product Product is Colored start->colored_product too_much_solvent Too much solvent used? low_yield->too_much_solvent supersaturated Supersaturated solution? no_crystals->supersaturated charcoal_used Used activated charcoal? colored_product->charcoal_used evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate Yes check_solubility Check solvent suitability (low solubility when cold) too_much_solvent->check_solubility No induce_crystallization Scratch flask or add seed crystal supersaturated->induce_crystallization Yes not_concentrated Solution not concentrated enough? supersaturated->not_concentrated No not_concentrated->evaporate use_charcoal Perform recrystallization with activated charcoal charcoal_used->use_charcoal No repeat_purification Consider second purification (recrystallization or chromatography) charcoal_used->repeat_purification Yes

Caption: Troubleshooting guide for purification issues.

References

Technical Support Center: 2,3-Dicyano-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2,3-Dicyano-5-methylpyrazine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2,3-Dicyano-5-methylpyrazine?

A1: For optimal stability, 2,3-Dicyano-5-methylpyrazine should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration is recommended. Some suppliers also advise storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation.

Q2: Is 2,3-Dicyano-5-methylpyrazine sensitive to light?

A2: While specific photostability studies on 2,3-Dicyano-5-methylpyrazine are not extensively documented in publicly available literature, dicyanopyrazine derivatives are known to be utilized as photocatalysts, which suggests they possess a degree of stability under visible light.[1][2][3] However, as a general precaution for organic compounds, it is advisable to store it in an amber or opaque container to protect it from light, especially from UV radiation.

Q3: What are the known incompatibilities for 2,3-Dicyano-5-methylpyrazine?

A3: 2,3-Dicyano-5-methylpyrazine should be kept away from strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Q4: What are the potential degradation pathways for 2,3-Dicyano-5-methylpyrazine?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results or low yield. Degradation of 2,3-Dicyano-5-methylpyrazine stock solution.- Prepare fresh solutions of 2,3-Dicyano-5-methylpyrazine for each experiment. - If using a stock solution, store it at a low temperature and protected from light. - Before use, allow the stock solution to warm to room temperature to prevent condensation from forming inside the container. - Consider analyzing the purity of the stock solution periodically using techniques like HPLC or NMR.
Reaction mixture changes color unexpectedly or forms a precipitate. Incompatibility with reaction components or solvents.- Review the chemical compatibility of all reagents and solvents with pyrazine and nitrile functional groups. - Ensure that all solvents are anhydrous if the reaction is sensitive to moisture, as water can facilitate hydrolysis of the nitrile groups. - Run a small-scale pilot reaction to observe any immediate changes before proceeding with a larger scale experiment.
Difficulty in dissolving 2,3-Dicyano-5-methylpyrazine. Poor solubility in the chosen solvent.- 2,3-Dicyano-5-methylpyrazine is generally soluble in many organic solvents. However, if you encounter solubility issues, consider gentle warming or sonication to aid dissolution. - Always check the solubility of the compound in the specific solvent system you are using before starting the experiment. A solvent miscibility test can be beneficial.
Formation of unexpected byproducts. Instability of 2,3-Dicyano-5-methylpyrazine under reaction conditions.- If the reaction is performed at elevated temperatures, consider the possibility of thermal degradation. Try running the reaction at a lower temperature if feasible. - If the reaction involves acidic or basic reagents or byproducts, these may be causing hydrolysis of the nitrile groups. Consider using a buffered system or quenching the reaction promptly to neutralize any acidic or basic species.

Stability and Storage Data Summary

Parameter Recommendation Rationale
Temperature Store in a cool, dry place. Refrigeration recommended for long-term storage.To minimize the rate of potential decomposition reactions.
Light Store in an amber or opaque container, protected from light.Although dicyanopyrazines have some photostability, protection from light is a general good practice for organic compounds to prevent photodegradation.[1][2][3]
Moisture Keep container tightly sealed. Store in a desiccator or under an inert atmosphere.The nitrile groups are susceptible to hydrolysis in the presence of water.
pH Avoid contact with strong acids and strong bases.To prevent acid or base-catalyzed hydrolysis of the nitrile functional groups.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.To avoid potentially vigorous and hazardous reactions.

Experimental Protocols

General Protocol for Use in Synthesis (Example: Phthalocyanine Synthesis)

This protocol is a generalized procedure based on the synthesis of phthalocyanines from phthalonitrile derivatives and should be adapted and optimized for specific experimental requirements.

  • Reaction Setup:

    • All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen) to exclude moisture.

    • The reaction should be carried out under an inert atmosphere.

  • Reagents and Solvents:

    • Use anhydrous solvents to prevent hydrolysis of the nitrile groups.

    • Ensure all other reagents are of high purity and compatible with the dicyanopyrazine moiety.

  • Procedure:

    • Dissolve 2,3-Dicyano-5-methylpyrazine in an appropriate anhydrous high-boiling point solvent (e.g., quinoline, 1-pentanol) in the reaction flask under an inert atmosphere.

    • Add the other reactants (e.g., a metal salt for metallophthalocyanine synthesis) to the solution.

    • Heat the reaction mixture to the desired temperature and maintain for the required reaction time, monitoring the progress by a suitable technique (e.g., TLC, HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product is typically isolated by precipitation upon addition of a non-solvent (e.g., methanol, ethanol), followed by filtration, washing with appropriate solvents to remove unreacted starting materials and byproducts, and drying under vacuum.

Visualizations

TroubleshootingWorkflow Troubleshooting Experimental Issues with 2,3-Dicyano-5-methylpyrazine start Start: Unexpected Experimental Outcome check_purity Check Purity of Starting Material start->check_purity prepare_fresh Prepare Fresh Solution check_purity->prepare_fresh Impure check_conditions Review Reaction Conditions (Temp, pH, Light, Atmosphere) check_purity->check_conditions Pure prepare_fresh->check_conditions modify_conditions Modify Reaction Conditions (e.g., lower temp, inert atm.) check_conditions->modify_conditions Harsh Conditions check_compatibility Check Chemical Compatibility (Reagents, Solvents) check_conditions->check_compatibility Optimal Conditions analyze_byproducts Analyze Byproducts (e.g., via LC-MS, NMR) modify_conditions->analyze_byproducts change_reagents Change Reagents or Solvents check_compatibility->change_reagents Incompatible check_compatibility->analyze_byproducts Compatible change_reagents->analyze_byproducts end_success Problem Resolved analyze_byproducts->end_success Byproduct Identified & Problem Understood end_further_investigation Further Investigation Needed analyze_byproducts->end_further_investigation Complex Issue consult_sds Consult Safety Data Sheet (SDS) consult_sds->check_compatibility

Caption: A workflow for troubleshooting common experimental issues.

StabilityFactors Key Factors Affecting Stability of 2,3-Dicyano-5-methylpyrazine compound 2,3-Dicyano-5-methylpyrazine temperature Temperature compound->temperature light Light Exposure compound->light moisture Moisture (H2O) compound->moisture ph pH (Acids/Bases) compound->ph oxidants Strong Oxidizing Agents compound->oxidants degradation Degradation temperature->degradation Thermal Degradation light->degradation Photodegradation moisture->degradation Hydrolysis ph->degradation Hydrolysis oxidants->degradation Oxidation

Caption: Factors influencing the stability of the compound.

References

Technical Support Center: Overcoming Challenges in the Scale-up of 2,3-Dicyano-5-methylpyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,3-Dicyano-5-methylpyrazine. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments and the scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for 2,3-Dicyano-5-methylpyrazine?

A1: The most prevalent laboratory synthesis of 2,3-Dicyano-5-methylpyrazine involves the condensation reaction of diaminomaleonitrile (DAMN) with methylglyoxal. DAMN is a versatile and readily available building block for the synthesis of various nitrogen-containing heterocyclic compounds, including pyrazines.[1][2] This reaction is a specific example of the general synthesis of pyrazines from the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[3]

Q2: What are the primary challenges when scaling up the synthesis of 2,3-Dicyano-5-methylpyrazine?

A2: Scaling up this synthesis presents several challenges, primarily related to:

  • Exothermic Reaction Control: The condensation reaction can be exothermic, and managing heat removal becomes critical on a larger scale to prevent runaway reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

  • Mixing and Mass Transfer: Ensuring homogeneous mixing of reactants is more difficult in larger reactors, which can lead to localized "hot spots," side reactions, and the formation of impurities.

  • Impurity Profile and Purification: The types and quantities of impurities may differ between lab-scale and large-scale production. Purification methods like chromatography may not be economically viable for large quantities, necessitating the development of scalable crystallization or extraction procedures.[4][5]

  • Solid Handling: If reactants or the product are solids, their physical properties (e.g., particle size, flowability) can impact handling and reaction kinetics on a larger scale.

Q3: What are the key safety considerations for the scale-up of this synthesis?

A3: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazard Assessment: A thorough thermal hazard assessment, including differential scanning calorimetry (DSC) or reaction calorimetry, should be conducted to understand the reaction's heat flow and potential for thermal runaway.[6][7][8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and lab coats, should always be worn. For larger quantities, enhanced protection such as face shields and chemical-resistant aprons may be necessary.

  • Ventilation: The synthesis should be performed in a well-ventilated area, such as a fume hood, to avoid inhalation of any volatile reagents or byproducts.

  • Emergency Procedures: Clear emergency procedures for spills, fires, and unexpected reactions must be in place and understood by all personnel.

Troubleshooting Guides

Issue 1: Low Product Yield

Q: My synthesis of 2,3-Dicyano-5-methylpyrazine is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields are a common issue in pyrazine synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Yield

Potential CauseRecommended Action
Incomplete Reaction - Extend the reaction time and monitor progress using an appropriate analytical technique (e.g., TLC, HPLC, GC).[4] - Gradually increase the reaction temperature in small increments, while carefully monitoring for byproduct formation.
Suboptimal pH - The pH of the reaction mixture can significantly influence the rate of condensation. For reactions involving methylglyoxal, higher pH can accelerate its formation and reactivity.[9][10][11] However, excessively high pH can lead to side reactions. Perform small-scale experiments to screen a range of pH values (e.g., from neutral to mildly basic) to find the optimum for your specific reaction.
Poor Reactant Quality - Ensure the purity of starting materials, diaminomaleonitrile and methylglyoxal. Impurities can participate in side reactions, consuming reactants and generating byproducts.[5] Consider purifying starting materials if their purity is questionable.
Incorrect Stoichiometry - The molar ratio of reactants is crucial. While a 1:1 molar ratio of diaminomaleonitrile to methylglyoxal is theoretically required, a slight excess of one reactant may be beneficial. Conduct a series of small-scale experiments varying the molar ratio to determine the optimal conditions.
Inefficient Mixing - On a larger scale, ensure adequate agitation to maintain a homogeneous reaction mixture. This is particularly important if reactants are added portion-wise or if solids are present.
Product Degradation - Pyrazine derivatives can be sensitive to harsh workup conditions.[4] Avoid unnecessarily high temperatures or extreme pH during extraction and purification.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/HPLC/GC) start->check_completion optimize_conditions Optimize Reaction Conditions check_completion->optimize_conditions No check_reactants Are reactants pure and stoichiometry correct? check_completion->check_reactants Yes increase_time_temp Increase reaction time or temperature incrementally optimize_conditions->increase_time_temp increase_time_temp->check_reactants purify_reactants Purify starting materials and/or optimize molar ratio check_reactants->purify_reactants No check_ph Is the pH optimal? check_reactants->check_ph Yes purify_reactants->check_ph optimize_ph Screen a range of pH values check_ph->optimize_ph No check_workup Is product degrading during workup? check_ph->check_workup Yes optimize_ph->check_workup mild_workup Use milder workup conditions (lower temp, neutral pH) check_workup->mild_workup Yes improved_yield Improved Yield check_workup->improved_yield No mild_workup->improved_yield

Caption: A decision-making workflow for troubleshooting low product yield.

Issue 2: Product Impurity

Q: My purified 2,3-Dicyano-5-methylpyrazine contains impurities. How can I identify and remove them?

A: Impurities can arise from side reactions, unreacted starting materials, or degradation products. A combination of analytical and purification techniques is necessary to address this issue.

Common Impurities and Removal Strategies

Potential ImpurityIdentification MethodRecommended Removal Strategy
Unreacted Diaminomaleonitrile HPLC, LC-MS- Water wash during workup. - Recrystallization.
Unreacted Methylglyoxal HPLC, LC-MS- Aqueous extraction during workup.
Polymeric Byproducts NMR, GPC- Filtration of the crude product. - Recrystallization.
Isomeric Pyrazines GC-MS, HPLC, NMR- Careful optimization of reaction conditions to favor the desired isomer. - High-performance column chromatography.[5]
Colored Impurities Visual, UV-Vis- Treatment with activated carbon during recrystallization. - Column chromatography.[4]

Purification Workflow

Purification_Workflow start Crude Product extraction Aqueous Workup / Liquid-Liquid Extraction start->extraction filtration Filtration (to remove insoluble polymers) extraction->filtration recrystallization Recrystallization filtration->recrystallization activated_carbon Activated Carbon Treatment (if colored) recrystallization->activated_carbon Colored? column_chromatography Column Chromatography (for high purity) recrystallization->column_chromatography Further purification needed? final_product Pure 2,3-Dicyano-5-methylpyrazine recrystallization->final_product Purity sufficient? activated_carbon->recrystallization column_chromatography->final_product

Caption: A general workflow for the purification of 2,3-Dicyano-5-methylpyrazine.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for your specific laboratory conditions and scale.

Synthesis of 2,3-Dicyano-5-methylpyrazine (Lab-Scale)

Materials:

  • Diaminomaleonitrile (DAMN)

  • Methylglyoxal (40% solution in water)

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Activated carbon (optional)

  • Silica gel for column chromatography (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diaminomaleonitrile (1.0 eq) in ethanol.

  • Slowly add methylglyoxal (1.0-1.1 eq) to the solution at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude 2,3-Dicyano-5-methylpyrazine in a minimal amount of hot ethanol or another suitable solvent.

  • If the solution is colored, add a small amount of activated carbon and heat at reflux for 10-15 minutes.

  • Perform a hot filtration to remove the activated carbon and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification by Column Chromatography
  • Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal eluent should be determined by TLC analysis.

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

  • Apply the adsorbed product to the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,3-Dicyano-5-methylpyrazine.[5]

References

Technical Support Center: Analysis of 5-Methyl-2,3-pyrazinedicarbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 5-Methyl-2,3-pyrazinedicarbonitrile using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in 5-Methyl-2,3-pyrazinedicarbonitrile?

A1: Impurities can originate from various stages, including synthesis, degradation, and storage. Potential impurities may include:

  • Starting material residues: Unreacted precursors from the synthesis process.

  • Byproducts of synthesis: Compounds formed from side reactions during the synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile.[1][2]

  • Degradation products: 5-Methyl-2,3-pyrazinedicarbonitrile can degrade under certain conditions (e.g., exposure to light, heat, or incompatible pH), leading to the formation of new impurities.[3]

  • Solvent and reagent contamination: Impurities present in the solvents or reagents used during synthesis or sample preparation.[4]

Q2: I am observing a "ghost peak" in my chromatogram. What could be the cause and how can I resolve it?

A2: A ghost peak is an unexpected peak that appears in the chromatogram, often in blank runs as well as sample runs.[4][5] Common causes and solutions are outlined below:

Probable CauseRecommended Solution
Mobile Phase Contamination Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Filter and degas the mobile phase before use.[4][6]
System Contamination Flush the entire HPLC system, including the injector and column, with a strong solvent to remove any adsorbed contaminants.[4][7]
Carryover from Previous Injections Implement a needle wash step in your autosampler method and inject a blank solvent after a concentrated sample to check for carryover.[6]
Column Shedding Use a high-quality, stable HPLC column. If column bleed is suspected, replace the column.[5]

Q3: My main peak for 5-Methyl-2,3-pyrazinedicarbonitrile is showing significant fronting. What are the possible reasons and solutions?

A3: Peak fronting, where the peak leans forward, can compromise peak integration and accuracy.[8] Common causes and their remedies are listed below:

Probable CauseRecommended Solution
Sample Overload Reduce the concentration of the sample or decrease the injection volume.[8][9]
Injection Solvent Stronger than Mobile Phase Dissolve the sample in a solvent that is weaker than or has a similar composition to the initial mobile phase.[8]
Column Damage or Void A void at the column inlet can cause peak fronting.[9] Consider replacing the column if the problem persists after addressing other potential causes.
Co-eluting Impurity An impurity eluting on the front of the main peak can cause apparent fronting.[9] Modify the chromatographic method (e.g., change the gradient or mobile phase composition) to improve separation.

Troubleshooting Guides

Issue 1: Poor Resolution Between 5-Methyl-2,3-pyrazinedicarbonitrile and an Impurity Peak

Symptoms:

  • Overlapping peaks for the main compound and a closely eluting impurity.

  • Inaccurate peak integration and quantification.

Troubleshooting Workflow:

G start Poor Resolution Observed q1 Is the mobile phase composition optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the gradient slope appropriate? a1_yes->q2 s1 Adjust organic solvent ratio or try a different organic solvent (e.g., methanol instead of acetonitrile). a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the column chemistry suitable? a2_yes->q3 s2 Decrease the gradient slope to increase separation time between peaks. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Resolution Improved a3_yes->end_node s3 Try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18). a3_no->s3 s3->end_node

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Unstable Baseline (Drift or Noise)

Symptoms:

  • The baseline is not flat, making it difficult to detect and integrate small impurity peaks.

  • High signal-to-noise ratio.

Troubleshooting Steps:

  • Check Mobile Phase: Ensure the mobile phase is properly degassed. Air bubbles in the system are a common cause of baseline noise.[8] Use freshly prepared, high-purity solvents.

  • Inspect Pump Performance: Check for pressure fluctuations, which may indicate a leak or issues with the pump seals.[7]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.

  • Detector Issues: A dirty flow cell or a failing lamp can contribute to baseline noise.[7] Clean the flow cell according to the manufacturer's instructions or replace the lamp if necessary.

Experimental Protocols

Example HPLC Method for Impurity Profiling

This is an example method and may require optimization for your specific instrumentation and impurity profile.

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Gradient Elution Program:

Time (minutes)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010

Sample Preparation Workflow:

G start Weigh 10 mg of 5-Methyl-2,3-pyrazinedicarbonitrile sample dissolve Dissolve in 10 mL of diluent (Acetonitrile/Water 50:50) start->dissolve sonicate Sonicate for 5 minutes to ensure complete dissolution dissolve->sonicate filter_node Filter the solution through a 0.45 µm syringe filter sonicate->filter_node inject Inject into the HPLC system filter_node->inject

Caption: Sample preparation workflow for HPLC analysis.

Data Presentation

Hypothetical Impurity Profile

The following table presents a hypothetical impurity profile for a sample of 5-Methyl-2,3-pyrazinedicarbonitrile based on the example HPLC method.

PeakRetention Time (min)Relative Retention Time (RRT)Area %
Impurity A8.50.850.15
5-Methyl-2,3-pyrazinedicarbonitrile10.01.0099.5
Impurity B12.21.220.25
Impurity C15.71.570.10

Note: Relative Retention Time (RRT) is calculated as the retention time of the impurity divided by the retention time of the main peak. This helps in identifying impurities across different runs and systems.

References

Preventing decomposition of 2,3-Dicyano-5-methylpyrazine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Dicyano-5-methylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of 2,3-Dicyano-5-methylpyrazine decomposition during reactions?

A1: The decomposition of 2,3-Dicyano-5-methylpyrazine is primarily attributed to three main factors:

  • Hydrolysis: The dicyano groups are susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of carboxamides, carboxylic acids, and other derivatives.

  • Thermal Stress: Like many heterocyclic compounds, excessive heat can lead to the degradation and polymerization of the pyrazine ring, often indicated by the darkening of the reaction mixture.[1]

  • Strong Nucleophiles and Bases: Potent nucleophiles or strong bases can either react with the electron-deficient pyrazine ring or promote side reactions involving the methyl group.

Q2: My reaction mixture is turning dark brown when using 2,3-Dicyano-5-methylpyrazine. What does this indicate?

A2: A dark brown or black reaction mixture often suggests polymerization or extensive decomposition of the pyrazine compound.[1] This is commonly triggered by excessive heat or the presence of oxygen. To mitigate this, consider lowering the reaction temperature and ensuring the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Q3: Can 2,3-Dicyano-5-methylpyrazine decompose during storage?

A3: While relatively stable, improper storage can lead to gradual decomposition. It is recommended to store 2,3-Dicyano-5-methylpyrazine in a cool, dry, and dark place under an inert atmosphere. The compound should be protected from moisture to prevent hydrolysis.

Troubleshooting Guides

Issue 1: Low Yield and Presence of Impurities

If you are experiencing low yields and observing unexpected impurities in your reaction, it is crucial to systematically investigate the potential causes.

Troubleshooting Workflow

Troubleshooting Low Yield and Impurities start Low Yield / Impurities Observed check_purity Verify Purity of Starting Material start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions If purity is confirmed inert_atmosphere Ensure Inert Atmosphere (N2 or Ar) check_conditions->inert_atmosphere temp_control Optimize Reaction Temperature inert_atmosphere->temp_control If reaction is air-sensitive ph_control Assess pH of Reaction Medium temp_control->ph_control solvent_choice Evaluate Solvent Purity and Type ph_control->solvent_choice purification Refine Purification Method solvent_choice->purification end_good Problem Resolved purification->end_good

Caption: A logical workflow for troubleshooting low yields and impurities.

Potential Causes and Solutions

Potential Cause Recommended Action
Decomposition due to residual acid or base Neutralize all reagents and solvents before the reaction. If the reaction generates acidic or basic byproducts, consider using a buffer.
Hydrolysis of cyano groups Ensure anhydrous conditions by using dry solvents and reagents. Avoid protic solvents if possible, or use them at low temperatures.
Thermal degradation Run the reaction at the lowest effective temperature. Consider microwave-assisted synthesis for rapid heating and shorter reaction times.
Air oxidation Degas the solvent and purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents.[1]
Photochemical decomposition Protect the reaction from light by wrapping the flask in aluminum foil, especially if the reaction is light-sensitive.
Issue 2: Formation of an Insoluble Precipitate

The formation of an unexpected, insoluble material can be a sign of polymerization or the precipitation of degradation products.

Troubleshooting Steps:

  • Characterize the Precipitate: If possible, isolate and analyze the precipitate (e.g., by IR or NMR) to determine if it is a polymeric byproduct or a salt of a hydrolyzed intermediate.

  • Solubility Testing: Test the solubility of the precipitate in a range of solvents to aid in its identification and to develop an effective purification strategy.

  • Review Reaction Stoichiometry: An excess of a particular reagent could be promoting side reactions. Re-evaluate the stoichiometry of your reactants.

Experimental Protocols: Minimizing Decomposition

Below are general protocols for common reaction types involving 2,3-Dicyano-5-methylpyrazine, with an emphasis on preventing its decomposition.

Protocol 1: General Conditions for Nucleophilic Aromatic Substitution

This protocol provides a framework for reacting 2,3-Dicyano-5-methylpyrazine with a nucleophile.

Experimental Workflow

Workflow for Nucleophilic Aromatic Substitution start Start setup Set up oven-dried glassware under N2 start->setup add_reagents Add anhydrous solvent, 2,3-dicyano-5-methylpyrazine, and base setup->add_reagents cool Cool to 0°C add_reagents->cool add_nucleophile Add nucleophile dropwise cool->add_nucleophile warm Allow to warm to room temperature add_nucleophile->warm monitor Monitor reaction by TLC or LC-MS warm->monitor quench Quench with a neutral or slightly acidic solution monitor->quench Upon completion workup Perform aqueous workup quench->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: A generalized workflow for performing nucleophilic aromatic substitution.

Methodology:

  • Inert Atmosphere: All glassware should be oven-dried and the reaction assembled under an inert atmosphere of nitrogen or argon.

  • Anhydrous Solvents: Use freshly distilled, anhydrous solvents.

  • Temperature Control: The reaction should be initiated at a low temperature (e.g., 0 °C) and allowed to warm slowly to room temperature or a moderately elevated temperature.

  • Base Selection: Use a non-nucleophilic base of moderate strength (e.g., potassium carbonate) to avoid unwanted side reactions.

  • Work-up: Quench the reaction with a neutral or weakly acidic aqueous solution to avoid base-catalyzed hydrolysis of the cyano groups during work-up.

Protocol 2: General Conditions for Palladium-Catalyzed Cross-Coupling

This protocol outlines a general approach for Suzuki or similar cross-coupling reactions.

Methodology:

  • Degassing: The reaction mixture, including the solvent, substrate, and base, should be thoroughly degassed by several freeze-pump-thaw cycles or by bubbling with argon for an extended period.

  • Ligand and Catalyst Choice: Select a palladium catalyst and ligand system that is known to be efficient at lower temperatures.

  • Base: Use a mild base such as potassium phosphate or cesium carbonate.

  • Temperature: Maintain the reaction at the lowest temperature that provides a reasonable reaction rate, typically between 60-80 °C.

  • Monitoring: Closely monitor the reaction progress to avoid prolonged heating after the reaction has reached completion.

Stability Data Summary

While specific quantitative stability data for 2,3-Dicyano-5-methylpyrazine is limited in the literature, the following table provides a qualitative summary of expected stability based on related compounds.

Condition Stability Potential Decomposition Products
Strong Acid (pH < 2) LowAmides, Carboxylic Acids, Ammonium Salts
Mild Acid (pH 4-6) ModerateSlow hydrolysis to amides
Neutral (pH 7) HighGenerally stable
Mild Base (pH 8-10) ModerateSlow hydrolysis to amides
Strong Base (pH > 12) LowAmides, Carboxylates, potential for ring opening
Elevated Temperature (>150 °C) LowPolymeric materials, char
UV Light Exposure Moderate to LowIsomers, photoproducts

Disclaimer: The information provided in this technical support center is intended as a general guide. Optimal reaction conditions should be determined experimentally for each specific application.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,3-Dicyano-5-methylpyrazine and 2,3-dicyanopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2,3-Dicyano-5-methylpyrazine and its parent compound, 2,3-dicyanopyrazine. The introduction of a methyl group to the pyrazine ring significantly influences its electronic properties, leading to notable differences in reactivity towards various chemical transformations. This document summarizes the expected reactivity based on electronic effects and presents available experimental data to support these claims.

Executive Summary

The presence of an electron-donating methyl group on the pyrazine ring of 2,3-Dicyano-5-methylpyrazine renders it generally less reactive towards nucleophilic attack and more susceptible to electrophilic substitution compared to the unsubstituted 2,3-dicyanopyrazine. The electron-rich nature of the methylated compound also influences its behavior in cycloaddition and reduction reactions. This guide will delve into these differences, providing a theoretical framework and citing available experimental evidence.

Chemical Structures

CompoundStructure
2,3-Dicyanopyrazine2,3-dicyanopyrazine
2,3-Dicyano-5-methylpyrazine2,3-Dicyano-5-methylpyrazine

Reactivity Comparison

The primary difference in reactivity stems from the electronic effect of the methyl group. As an electron-donating group (EDG), the methyl substituent in 2,3-Dicyano-5-methylpyrazine increases the electron density of the pyrazine ring. In contrast, the pyrazine ring in 2,3-dicyanopyrazine is solely influenced by the electron-withdrawing cyano groups, making it highly electron-deficient.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, further enhanced by the two cyano groups, makes both compounds susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring. However, the electron-donating methyl group in 2,3-Dicyano-5-methylpyrazine is expected to decrease the rate of nucleophilic attack compared to a similarly substituted 2,3-dicyanopyrazine derivative. The increased electron density on the ring makes it less electrophilic and therefore less reactive towards nucleophiles.

Experimental Data:

Direct nucleophilic substitution on the hydrogen atoms of 2,3-dicyanopyrazine is not a common reaction. However, substitution reactions on halogenated derivatives provide insight into the reactivity of the dicyanopyrazine core.

ReactantNucleophileProductReaction ConditionsYieldReference
2,3-Dicyano-5,6-dichloropyrazineMethyl diphenylphosphinite2,3-Dicyano-5,6-bis(diphenylphosphinyl)pyrazineReflux in o-dichlorobenzene, 4 hours76%[1]
2,3-Dicyano-6-chloro-n-propylaminopyrazineBenzylthiol2,3-Dicyano-5-n-propylamino-6-(benzylthio)pyrazineAcetone, 0-5 °C-[2]

No specific experimental data for nucleophilic substitution on a leaving-group-substituted 2,3-Dicyano-5-methylpyrazine was found in the reviewed literature.

Cycloaddition Reactions

The behavior of these compounds in cycloaddition reactions, such as the Diels-Alder reaction, is also influenced by the methyl group. In a normal electron-demand Diels-Alder reaction, where the pyrazine derivative would act as the dienophile, the electron-donating methyl group in 2,3-Dicyano-5-methylpyrazine would likely decrease its reactivity compared to the more electron-deficient 2,3-dicyanopyrazine.

Conversely, in an inverse electron-demand Diels-Alder (IEDDA) reaction, where the pyrazine derivative acts as the diene, the increased electron density from the methyl group in 2,3-Dicyano-5-methylpyrazine would be expected to enhance its reactivity towards electron-poor dienophiles.

Specific experimental data directly comparing the cycloaddition reactivity of these two compounds is not available in the literature reviewed.

Reduction of Nitrile Groups

The reduction of the nitrile groups to amines can be achieved using various reducing agents. The electronic environment of the nitrile groups in both molecules is influenced by the pyrazine ring. The electron-donating methyl group in 2,3-Dicyano-5-methylpyrazine may slightly increase the electron density on the nitrile carbons, potentially making them marginally less electrophilic and thus slightly less reactive towards hydride reagents compared to 2,3-dicyanopyrazine. However, this effect is likely to be subtle, and strong reducing agents like LiAlH₄ are expected to reduce the nitrile groups in both compounds effectively.

Experimental Data:

Detailed experimental protocols for the reduction of the nitrile groups in these specific compounds are not extensively reported. However, general methods for nitrile reduction are well-established.

ReactantReagentProductGeneral ConditionsReference
Aromatic NitrileLiAlH₄ followed by H₂O workupPrimary AmineEther solvent (e.g., THF, Et₂O)[3][4]
Aromatic NitrileH₂/Raney Ni or Pt or PdPrimary AmineHigh pressure and temperature[5]

Experimental Protocols

Synthesis of 2,3-dicyanopyrazine

2,3-Dicyanopyrazine can be synthesized via the condensation of diaminomaleonitrile (DAMN) with glyoxal.

Protocol:

  • Dissolve diaminomaleonitrile in a suitable solvent such as ethanol or water.

  • Add an aqueous solution of glyoxal (40% in water) to the DAMN solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, 2,3-dicyanopyrazine, often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization.[6]

Synthesis of 2,3-Dicyano-5-methylpyrazine

A common route for the synthesis of 2,3-Dicyano-5-methylpyrazine involves the reaction of 2-amino-3-cyano-5-methylpyrazine.

Protocol:

  • Diazotize 2-amino-3-cyano-5-methylpyrazine using a solution of sodium nitrite in an acidic medium (e.g., aqueous sulfuric acid) at low temperature (0-5 °C).

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

  • Add the cold diazonium salt solution to the cyanide solution.

  • Warm the reaction mixture gently to facilitate the Sandmeyer reaction, leading to the formation of 2,3-Dicyano-5-methylpyrazine.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_of_2_3_dicyanopyrazine DAMN Diaminomaleonitrile DCP 2,3-Dicyanopyrazine DAMN->DCP Condensation Glyoxal Glyoxal Glyoxal->DCP

Caption: Synthesis of 2,3-dicyanopyrazine.

Synthesis_of_2_3_Dicyano_5_methylpyrazine cluster_0 Diazotization cluster_1 Sandmeyer Reaction 2-Amino-3-cyano-5-methylpyrazine 2-Amino-3-cyano-5-methylpyrazine Diazonium Salt Diazonium Salt 2-Amino-3-cyano-5-methylpyrazine->Diazonium Salt NaNO2, H2SO4 2,3-Dicyano-5-methylpyrazine 2,3-Dicyano-5-methylpyrazine Diazonium Salt->2,3-Dicyano-5-methylpyrazine CuCN, NaCN

Caption: Synthesis of 2,3-Dicyano-5-methylpyrazine.

SNAr_Mechanism Reactant Substituted Pyrazine (with Leaving Group) Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate + Nu- Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product Substituted Product Intermediate->Product - Leaving Group LeavingGroup Leaving Group

Caption: General Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Conclusion

The presence of a methyl group at the 5-position of the 2,3-dicyanopyrazine core has a predictable influence on its chemical reactivity. 2,3-Dicyano-5-methylpyrazine is expected to be less reactive towards nucleophiles and more reactive towards electrophiles compared to 2,3-dicyanopyrazine. While direct comparative experimental data remains limited, these predictions are grounded in well-established principles of organic chemistry. Further experimental studies are warranted to quantify these reactivity differences and expand the synthetic utility of these versatile heterocyclic building blocks.

References

The Synthetic Chemist's Guide to 5-Methyl-2,3-pyrazinedicarbonitrile and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the pyrazine scaffold is a cornerstone of innovation. Among the myriad of pyrazine derivatives, 5-Methyl-2,3-pyrazinedicarbonitrile holds significant interest due to its utility as a versatile building block. This guide provides an objective comparison of synthetic routes to this key compound and its viable alternatives, supported by experimental data to inform your selection of the most efficient and suitable synthetic strategy.

Core Precursor: Diaminomaleonitrile (DAMN)

A central molecule in the synthesis of many pyrazine-2,3-dicarbonitriles is diaminomaleonitrile (DAMN). This readily available and highly reactive compound serves as a common starting point for the construction of the pyrazine ring. The general synthesis involves the condensation of DAMN with a 1,2-dicarbonyl compound, leading to the formation of the desired dicyanopyrazine.

Comparative Synthesis Data

The following tables summarize quantitative data for the synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile and its notable alternatives. These alternatives are selected based on their structural similarity and the availability of synthetic data, providing a basis for comparison in terms of yield and reaction conditions.

Table 1: Synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile Analogs

Compound1,2-Dicarbonyl PrecursorReaction ConditionsYield (%)Reference
5-Methyl-2,3-pyrazinedicarbonitrileAcetone aldoximeDiaminomaleonitrile, 50% H₂SO₄, H₂O, 80°C, 1-2 h75[1]
5,6-Dimethylpyrazine-2,3-dicarbonitrileBiacetylDiaminomaleonitrile, heterogeneous copper catalyst, H₂OHigh (not quantified)[2]
5-Cyclohexylamino-6-methylpyrazine-2,3-dicarbonitrileAcetyl chloride, Cyclohexyl isocyanideDiaminomaleonitrile, THF, 60°C, 12 h72[3]
5-Chloro-6-methylpyrazine-2,3-dicarbonitrilePyruvic acidDiaminomaleonitrile, Methanol, HCl, rt, 2 hNot specified[4]
5,6-Diphenylpyrazine-2,3-dicarbonitrileBenzilDiaminomaleonitrileNot specified[5]

Experimental Protocols

Detailed methodologies for the synthesis of key pyrazine-2,3-dicarbonitriles are provided below to enable replication and adaptation in your laboratory setting.

Synthesis of 5-Methyl-2,3-pyrazinedicarbonitrile[1]
  • Preparation of Acetone Aldoxime Solution: A solution of acetone aldoxime (1.1-1.2 moles) is prepared by heating it in 500 ml of water with 84 g of sulfuric acid at 50-70°C for 30 minutes.

  • Reaction with DAMN: In a separate flask, diaminomaleonitrile (DAMN) (0.926 moles) is suspended in 500 ml of water at 30°C. To this suspension, 92 ml of 50% sulfuric acid (v/v) is added dropwise.

  • Condensation: The reaction mixture is heated to 50-80°C. The preheated acetone aldoxime solution is then added dropwise over 30-60 minutes, maintaining the reaction temperature at 80°C.

  • Reaction Monitoring and Work-up: The reaction is maintained at 80°C for 1-2 hours and monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled to 25°C and extracted with toluene.

  • Purification: The combined toluene extracts are washed with water, and the solvent is removed under reduced pressure to yield the solid product. The crude product is reported to have a purity of 98%.

Synthesis of 5,6-Dimethylpyrazine-2,3-dicarbonitrile[2]

The synthesis is achieved through the reaction of 2,3-diaminomaleonitrile and biacetyl in water, facilitated by a heterogeneous catalyst composed of copper-bearing salen Schiff base ligands anchored into SBA-15. The product is obtained as colorless blocks after growth from an ethanol solution.

Synthesis of 5-Cyclohexylamino-6-methylpyrazine-2,3-dicarbonitrile[3]
  • Reaction Setup: A dry, two-necked 50 mL round-bottom flask is charged with acetyl chloride (1.0 mmol) and cyclohexyl isocyanide (1.0 mmol).

  • Reaction Conditions: The mixture is heated at 60°C for 1 hour.

  • Addition of DAMN: Dry tetrahydrofuran (10 mL) and diaminomaleonitrile (1.0 mmol) are added to the reaction mixture.

  • Reaction and Purification: The mixture is stirred at room temperature for 12 hours. The resulting solid is filtered and crystallized from petroleum ether to yield yellow crystals of the final product.

Visualizing Synthetic and Biological Pathways

To further aid in the understanding of the synthesis and potential applications of these compounds, the following diagrams, generated using Graphviz, illustrate key workflows and a relevant biological pathway.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_oxidation Oxidation cluster_product Product DAMN Diaminomaleonitrile (DAMN) Condensation Condensation Reaction (e.g., in Solvent with Catalyst) DAMN->Condensation Diketone 1,2-Diketone Derivative Diketone->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Pyrazine Substituted 2,3-Pyrazinedicarbonitrile Oxidation->Pyrazine

Caption: General workflow for the synthesis of substituted 2,3-pyrazinedicarbonitriles.

Purification_Workflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (LLE) (e.g., with MTBE or Ethyl Acetate) Crude->LLE Initial Cleanup Column Column Chromatography (Silica Gel) LLE->Column Removal of Polar Impurities Distillation Distillation LLE->Distillation Alternative to Chromatography Recrystallization Recrystallization Column->Recrystallization Final Purification Distillation->Recrystallization Final Purification Pure Pure Pyrazine Derivative Recrystallization->Pure

Caption: A typical workflow for the purification of pyrazine derivatives.[6][7]

Photosynthesis_Inhibition cluster_ps2 Photosystem II (PSII) OEC Oxygen Evolving Complex P680 P680 OEC->P680 e- Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- ETC Electron Transport Chain QB->ETC e- Pyrazine Pyrazine Derivatives (e.g., N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles) Pyrazine->QB Inhibits electron flow

Caption: Inhibition of Photosystem II electron transport by certain pyrazine derivatives.[4]

Conclusion

References

Validating 2,3-Dicyano-5-methylpyrazine as a Phthalocyanine Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,3-Dicyano-5-methylpyrazine as a precursor for phthalocyanine synthesis against traditional alternatives. The following sections detail experimental data, protocols, and performance metrics to validate its use.

The synthesis of phthalocyanines, a class of intensely colored macrocyclic compounds with wide-ranging applications in materials science and medicine, has traditionally relied on precursors like phthalonitrile and phthalic anhydride. However, the use of substituted dinitriles, such as 2,3-Dicyano-5-methylpyrazine, offers a pathway to novel phthalocyanine analogues with tailored electronic and photophysical properties. These resulting compounds, known as tetrapyrazinoporphyrazines, are aza-analogs of phthalocyanines and exhibit distinct characteristics.

This guide presents a comparative analysis of the synthesis and performance of phthalocyanine derivatives from 2,3-Dicyano-5-methylpyrazine and conventional precursors.

Comparative Synthesis Data

The choice of precursor significantly impacts the reaction conditions, yield, and purity of the resulting phthalocyanine. The following tables summarize quantitative data from various experimental protocols, offering a direct comparison.

PrecursorMetal SaltSynthesis MethodSolventTemperature (°C)TimeYield (%)Reference
2,3-Dicyano-5,6-dimethylpyrazineMg(OPr)₂Conventional Heating1-Propanol9724 h75[1]
2,3-Dicyano-5,6-dimethylpyrazineZn(OAc)₂MicrowaveQuinoline20030 min62[2]
PhthalonitrileCuCl₂Conventional HeatingDiglyme1602 hHigh[3]
Phthalic AnhydrideCuClMicrowaveNone (neat)25010 min83[4]
Phthalic AnhydrideZnCl₂Conventional HeatingNone (neat)2802 h92[5]
3-Nitrophthalic AnhydrideCoCl₂Conventional HeatingNitrobenzene1854 h98

Performance Comparison: Phthalocyanines vs. Tetrapyrazinoporphyrazines

Beyond synthetic efficiency, the properties of the final macrocycle are crucial for their intended application. Tetrapyrazinoporphyrazines, derived from dicyanopyrazines, exhibit distinct performance characteristics compared to traditional phthalocyanines.

PropertyPhthalocyanine (Pc)Tetrapyrazinoporphyrazine (TPyzPz)Key Differences & Implications
Thermal Stability High, decomposition often above 500°C.[6]Generally high, comparable to phthalocyanines.The introduction of pyrazine rings does not significantly compromise the inherent thermal stability of the macrocycle.
Photochemical Stability Generally stable, but can undergo photodegradation.Can exhibit high photostability.The specific substituents and central metal ion play a crucial role in determining the photostability of both classes of compounds.
Singlet Oxygen Quantum Yield (ΦΔ) Varies with central metal and substituents (e.g., ZnPc in DMSO ≈ 0.56).Can be high, making them suitable for photodynamic therapy (e.g., Zn(II) octaphenoxy-TPyzPz shows promising photochemical properties).[7]The aza-analogue structure can influence the efficiency of singlet oxygen generation, a key parameter for PDT applications.
Electronic Properties Strong absorbers in the Q-band region (around 670 nm).Q-band is typically blue-shifted compared to Pcs. They are stronger electron acceptors.The shift in absorption spectra and enhanced electron-accepting nature allows for tuning of optoelectronic properties for applications in sensors and solar cells.

Experimental Protocols

Detailed methodologies for the synthesis of phthalocyanines from both 2,3-dicyanopyrazine and traditional precursors are provided below.

Synthesis of Magnesium Octamethyl-tetrapyrazinoporphyrazine from 2,3-Dicyano-5,6-dimethylpyrazine

This protocol describes the synthesis of a tetrapyrazinoporphyrazine from a substituted dicyanopyrazine.

Materials:

  • 2,3-Dicyano-5,6-dimethylpyrazine

  • Magnesium propoxide (Mg(OPr)₂)

  • 1-Propanol

Procedure:

  • A mixture of 2,3-dicyano-5,6-dimethylpyrazine and magnesium propoxide in 1-propanol is refluxed for 24 hours.

  • The solvent is evaporated under reduced pressure.

  • The solid residue is washed sequentially with hot water, ethanol, and acetone.

  • The product is then purified by column chromatography on silica gel using a mixture of pyridine and methanol as the eluent.

  • The yield of the purified magnesium octamethyl-tetrapyrazinoporphyrazine is approximately 75%.[1]

Microwave-Assisted Synthesis of Zinc Octamethyl-tetrapyrazinoporphyrazine

This method offers a rapid synthesis route for metallated tetrapyrazinoporphyrazines.

Materials:

  • 2,3-Dicyano-5,6-dimethylpyrazine

  • Zinc(II) acetate (Zn(OAc)₂)

  • Quinoline

Procedure:

  • A mixture of 2,3-dicyano-5,6-dimethylpyrazine and zinc(II) acetate in quinoline is subjected to microwave irradiation at 200°C for 30 minutes.

  • After cooling, the reaction mixture is poured into methanol.

  • The resulting precipitate is collected by filtration and washed with methanol.

  • The crude product is purified by column chromatography on silica gel.

  • The yield of the zinc octamethyl-tetrapyrazinoporphyrazine is 62%.[2]

Synthesis of Copper Phthalocyanine from Phthalonitrile

A standard protocol for synthesizing a traditional metallophthalocyanine.

Materials:

  • Phthalonitrile

  • Anhydrous Copper(II) chloride (CuCl₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Diglyme

Procedure:

  • Phthalonitrile (3.2 g), anhydrous CuCl₂ (2.0 g), and DBU (2.5 g) are mixed in diglyme (10 mL) in a round-bottomed flask.[3]

  • The mixture is heated to reflux (approximately 160°C) for 2 hours.[3]

  • After cooling, the reaction mixture is poured into water.

  • The precipitate is collected by filtration and washed with water.

  • The crude product is purified by washing with dilute hydrochloric acid and then with hot water.

Microwave-Assisted Synthesis of Copper Phthalocyanine from Phthalic Anhydride

This solvent-free method provides a high yield of copper phthalocyanine.

Materials:

  • Phthalic anhydride

  • Urea

  • Copper(I) chloride (CuCl)

  • Ammonium molybdate (catalyst)

Procedure:

  • A mixture of phthalic anhydride (2.67 g), urea (5.53 g), CuCl (0.50 g), and a catalytic amount of ammonium molybdate (75 mg) is placed in a microwave reactor.[4]

  • The mixture is irradiated with microwaves at a power of 1000 W for 10 minutes, with a temperature limit of 250°C.[4]

  • The solidified product is cooled, crushed, and then treated with 50 mL of water and 5 mL of concentrated hydrochloric acid and heated in the microwave at 102°C for 10 minutes.[4]

  • The solid is filtered, washed with water and ethanol, and dried to yield copper phthalocyanine (83% yield).[4]

Synthesis of Zinc Phthalocyanine from Phthalic Anhydride and Urea

A conventional heating method for the synthesis of zinc phthalocyanine.

Materials:

  • Phthalic anhydride

  • Urea

  • Zinc chloride (ZnCl₂)

  • Ammonium heptamolybdate (catalyst)

Procedure:

  • A mixture of phthalic anhydride (11.84 g), urea (9.6 g), zinc chloride (2.72 g), and 1% of the total weight of ammonium heptamolybdate is thoroughly mixed in a thermostable beaker.[5]

  • The mixture is heated to 280°C and maintained at this temperature for 2 hours.[5]

  • The reaction mixture is cooled, and the solid product is ground.

  • The crude product is purified by washing with dilute sodium hydroxide solution, followed by dilute sulfuric acid, and finally with water.

  • The purified zinc phthalocyanine is dried, with a reported yield of up to 92%.[5]

Visualizing Synthesis and Logical Relationships

The following diagrams, created using the DOT language, illustrate the synthesis pathways and the logical relationship between the precursors and the resulting macrocycles.

SynthesisPathways cluster_pyrazine Tetrapyrazinoporphyrazine Synthesis cluster_traditional Traditional Phthalocyanine Synthesis 2,3-Dicyano-5-methylpyrazine 2,3-Dicyano-5-methylpyrazine Tetra(methyl)pyrazinoporphyrazine Tetra(methyl)pyrazinoporphyrazine 2,3-Dicyano-5-methylpyrazine->Tetra(methyl)pyrazinoporphyrazine Cyclotetramerization Phthalonitrile Phthalonitrile Phthalocyanine Phthalocyanine Phthalonitrile->Phthalocyanine Cyclotetramerization Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride->Phthalocyanine Reaction with Urea

General synthesis pathways for phthalocyanine analogues.

ExperimentalWorkflow Precursor Selection Precursor Selection Reaction Setup Reaction Setup Precursor Selection->Reaction Setup Choose Precursor & Metal Salt Cyclotetramerization Cyclotetramerization Reaction Setup->Cyclotetramerization Heating/Microwave Purification Purification Cyclotetramerization->Purification Crude Product Characterization Characterization Purification->Characterization Washing & Chromatography PrecursorRelationship Dinitrile Precursors Dinitrile Precursors 2,3-Dicyano-5-methylpyrazine 2,3-Dicyano-5-methylpyrazine Dinitrile Precursors->2,3-Dicyano-5-methylpyrazine Phthalonitrile Phthalonitrile Dinitrile Precursors->Phthalonitrile Phthalic Anhydride Derivatives Phthalic Anhydride Derivatives Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride Derivatives->Phthalic Anhydride

References

A Comparative Guide to Organic Photocatalysts: Performance Analysis of 2,3-Dicyano-5-methylpyrazine Against Key Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal photocatalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall sustainability. This guide provides an objective comparison of the performance of 2,3-Dicyano-5-methylpyrazine against other widely used organic photocatalysts, including Eosin Y, Rose Bengal, Methylene Blue, and acridinium-based catalysts. The information presented is supported by experimental data and detailed methodologies to aid in the informed selection of the most suitable photocatalyst for your research needs.

Performance Overview of Organic Photocatalysts

The efficacy of a photocatalyst is determined by several key performance metrics, including quantum yield, turnover number (TON), and reaction rates. While direct comparative data for 2,3-Dicyano-5-methylpyrazine against all major classes of organic photocatalysts under identical conditions is limited in publicly available literature, we can infer its potential performance based on the broader class of dicyanopyrazine (DPZ) photocatalysts.

DPZ derivatives have emerged as potent organophotocatalysts for a variety of organic transformations. They are known for their tunable photophysical and electrochemical properties, which can be modified by introducing different substituents to the pyrazine core. This allows for the fine-tuning of their redox potentials to suit specific reactions.

In contrast, traditional organic dyes like Eosin Y, Rose Bengal, and Methylene Blue have been extensively used due to their low cost and ready availability. Acridinium salts represent another important class of organic photocatalysts, valued for their high excited-state reduction potentials.

The following table summarizes the general performance characteristics of these photocatalyst classes. It is important to note that the performance of a photocatalyst is highly dependent on the specific reaction, solvent, and other experimental conditions.

Photocatalyst ClassKey AdvantagesCommon Performance Metrics
Dicyanopyrazines (DPZ) Tunable redox potentials, high chemical and photostability.Can achieve high yields in various reactions. Specific quantitative data for 2,3-Dicyano-5-methylpyrazine is not readily available in comparative studies.
Eosin Y Low cost, good availability, strong absorption in the visible spectrum.Widely used in various transformations with moderate to good yields.
Rose Bengal Low cost, accessible, effective for various bond formations.Demonstrates good catalytic performance in many organic solvents.
Methylene Blue Inexpensive, widely available, functions as both a photosensitizer and a redox catalyst.Performance can be influenced by factors like adsorption to surfaces.
Acridinium Salts High excited-state reduction potentials, good stability.Excellent photocatalysts for a plethora of preparative transformations.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing the performance of photocatalysts. Below are representative experimental setups for photocatalytic reactions using different classes of organic photocatalysts.

General Experimental Protocol for a Photocatalytic Reaction

A typical experimental setup involves dissolving the substrate, the photocatalyst, and any necessary additives in a suitable solvent in a reaction vessel. The vessel is then sealed and the solution is often degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can quench the excited state of the photocatalyst. The reaction mixture is then irradiated with a light source of the appropriate wavelength, typically a light-emitting diode (LED) or a compact fluorescent lamp (CFL), while being stirred at a constant temperature. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

Example Workflow for a Generic Photocatalytic Reaction:

G cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_analysis Analysis A Dissolve Substrate, Photocatalyst, & Additives B Degas Solution (e.g., Ar bubbling) A->B C Irradiate with Visible Light Source B->C D Maintain Constant Temperature & Stirring C->D E Monitor Reaction Progress (TLC, GC, HPLC) D->E F Work-up & Product Isolation E->F

Caption: A generalized workflow for a typical photocatalytic organic synthesis experiment.

Signaling Pathways and Reaction Mechanisms

The underlying mechanism of photocatalysis involves the absorption of light by the photocatalyst, which promotes it to an excited state. This excited state can then interact with a substrate through either an energy transfer or an electron transfer process, initiating the desired chemical transformation. The photocatalyst is then regenerated to complete the catalytic cycle.

General Photocatalytic Cycle

The following diagram illustrates a generalized photocatalytic cycle involving a single electron transfer (SET) process.

G cluster_quenching Quenching Pathways PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Light (hν) PC_red Reduced Photocatalyst (PC•⁻) PC_star->PC_red + Substrate (S) (Reductive Quenching) PC_ox Oxidized Photocatalyst (PC•⁺) PC_star->PC_ox + Substrate (S) (Oxidative Quenching) Substrate Substrate (S) Intermediate Radical Intermediate (S•) Substrate->Intermediate Product Product (P) Intermediate->Product PC_red->PC + Acceptor (A) PC_ox->PC + Donor (D) Sacrificial_Donor Sacrificial Donor (D) Donor_ox Oxidized Donor (D•⁺) Sacrificial_Donor->Donor_ox Sacrificial_Acceptor Sacrificial Acceptor (A) Acceptor_red Reduced Acceptor (A•⁻) Sacrificial_Acceptor->Acceptor_red

Caption: A simplified diagram illustrating the general mechanism of a photoredox catalytic cycle.

Disclaimer: The quantitative performance of a photocatalyst is highly dependent on the specific reaction conditions. The information provided in this guide is for comparative purposes and should be supplemented with literature research specific to the reaction of interest. Direct, side-by-side experimental comparisons are recommended for the most accurate assessment of photocatalyst performance for a particular application.

Benchmarking the yield of 2,3-Dicyano-5-methylpyrazine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent methods for the synthesis of 2,3-Dicyano-5-methylpyrazine, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the experimental protocols and reported yields for each method, offering a quantitative basis for methodological selection in research and manufacturing settings.

Performance Benchmark: Yield Comparison

The selection of a synthetic route often hinges on the achievable product yield. Below is a summary of the reported yields for two distinct methods of synthesizing 2,3-Dicyano-5-methylpyrazine.

Synthesis MethodKey ReactantsReported Yield
Method 1: Condensation of Acetone Aldoxime Acetone Aldoxime, Diaminomaleonitrile75%
Method 2: Condensation of Pyruvaldehyde (Methylglyoxal) Pyruvaldehyde (Methylglyoxal), Diaminomaleonitrile40-45%*

*Note: The reported yield for Method 2 is for the subsequent product (2-Methyl Pyrazine 5-Carboxylic acid) after in-situ hydrolysis and decarboxylation of 2,3-Dicyano-5-methylpyrazine. The yield of the intermediate, 2,3-Dicyano-5-methylpyrazine, is expected to be higher.

Experimental Protocols

Detailed methodologies for the synthesis of 2,3-Dicyano-5-methylpyrazine are provided below.

Method 1: Condensation of Acetone Aldoxime with Diaminomaleonitrile

This method provides a high-yield synthesis of the target compound.

Procedure:

  • In a 4-necked round bottom flask equipped with a dropping funnel, overhead stirrer, reflux condenser, and thermowell, add 500 ml of water and 100 g (0.926 moles) of diaminomaleonitrile (DAMN) with stirring at 30 °C.

  • To this mixture, add 92 ml of 50% (v/v) sulfuric acid dropwise through the dropping funnel at 30 °C.

  • Heat the reaction mass to a temperature between 50-80 °C.

  • Separately, preheat a solution of 105 g (1.1-1.2 moles) of acetone aldoxime in 500 ml of water containing 84 g of sulfuric acid to 50-70 °C for 30 minutes.

  • Add the preheated acetone aldoxime solution dropwise to the reaction mixture over a period of 0.5-1 hour, while maintaining the reaction temperature at 80 °C.

  • After the addition is complete, maintain the reaction mass at 80 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mass to 25 °C.

  • Extract the product with toluene.

  • Combine the toluene extracts and wash with water.

  • Distill off the toluene under reduced pressure to obtain solid 2,3-Dicyano-5-methylpyrazine.[1]

Reported Yield: 100 g of 2,3-Dicyano-5-methylpyrazine, which corresponds to a 75% yield with 98% purity.[1]

Method 2: Condensation of Pyruvaldehyde (Methylglyoxal) with Diaminomaleonitrile

This method represents a more traditional approach to the synthesis of dicyanopyrazines.

General Procedure:

This synthesis involves the condensation of diaminomaleonitrile with pyruvaldehyde in a suitable solvent system, typically aqueous ethanol with an acid catalyst like acetic acid. The reaction mixture is generally heated to facilitate the condensation and subsequent cyclization to form the pyrazine ring. The product, 2,3-Dicyano-5-methylpyrazine, is then isolated and purified. While a detailed experimental protocol from a primary research article is not available at the time of this writing, a patent discloses that this intermediate, when subjected to hydrolysis in dilute sulfuric acid and in-situ decarboxylation, yields 2-Methyl Pyrazine 5-Carboxylic acid with a 40-45% yield.

Synthesis Workflow

The logical flow of the two compared synthetic methods can be visualized as follows:

Synthesis_Comparison cluster_method1 Method 1: Acetone Aldoxime Condensation cluster_method2 Method 2: Pyruvaldehyde Condensation A1 Acetone Aldoxime R1 Condensation (H₂SO₄, 80°C) A1->R1 A2 Diaminomaleonitrile A2->R1 P1 2,3-Dicyano-5-methylpyrazine R1->P1 P2 2,3-Dicyano-5-methylpyrazine B1 Pyruvaldehyde R2 Condensation (Acid Catalyst) B1->R2 B2 Diaminomaleonitrile B2->R2 R2->P2

Caption: Comparative workflow of two synthesis routes to 2,3-Dicyano-5-methylpyrazine.

References

A Comparative Guide to the Cross-Reactivity Profiles of Pyrazine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapeutics, particularly kinase inhibitors, necessitates a thorough understanding of their selectivity. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative framework for assessing the cross-reactivity of kinase inhibitors, with a focus on compounds containing a pyrazine core, such as 5-Methyl-2,3-pyrazinedicarbonitrile. Due to the limited publicly available data on 5-Methyl-2,3-pyrazinedicarbonitrile, this document uses well-characterized pyrazine-containing kinase inhibitors, Gilteritinib and Acalabrutinib, as primary examples. For a broader context, their profiles are compared against two non-pyrazine alternatives, Dasatinib and Erlotinib.

This guide summarizes quantitative cross-reactivity data, details the experimental methodologies for profiling, and visualizes key signaling pathways and experimental workflows to aid in the design and interpretation of cross-reactivity studies.

Cross-Reactivity Profiling Data

The following tables present the cross-reactivity data for two prominent pyrazine-containing kinase inhibitors and two well-characterized non-pyrazine alternatives. The data is primarily sourced from biochemical assays measuring the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), where a lower value signifies a stronger interaction.

Pyrazine-Containing Kinase Inhibitors

Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[1][2] While highly potent against its primary targets, kinome profiling reveals interactions with other kinases.[1][3]

Acalabrutinib is a second-generation, highly selective inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of B-cell malignancies.[4] Its design aims for increased selectivity and reduced off-target effects compared to the first-generation inhibitor, ibrutinib.[5][6]

CompoundPrimary Target(s)IC50 / Kd (nM)Key Off-TargetsIC50 / Kd (nM)
Gilteritinib FLT30.29 (IC50)[1]AXL0.73 (IC50)[1]
ALK>50% inhibition at 1 nM[1]
LTK>50% inhibition at 1 nM[1]
c-KIT230 (IC50)[1]
Acalabrutinib BTK5.1 (IC50)[6]BMX<100 (IC50)[6]
TEC<100 (IC50)[6]
ERBB4<100 (IC50)[6]
EGFRNo inhibition[5]
ITKNo inhibition[5]
Alternative Kinase Inhibitors (Non-Pyrazine Core)

Dasatinib is a multi-targeted inhibitor of several key kinases, including BCR-ABL and SRC family kinases.[7][8] It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[7] Its broad activity spectrum is a key feature of its mechanism but also contributes to its off-target effects.[9][10]

Erlotinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[11] It is used to treat non-small cell lung cancer and pancreatic cancer. While relatively selective for EGFR, it can interact with other kinases at higher concentrations.[11][12]

CompoundPrimary Target(s)IC50 / Kd (nM)Key Off-TargetsIC50 / Kd (nM)
Dasatinib BCR-ABL3.0 (IC50)[7]SRC Family Kinases (e.g., LCK)<1.0 (IC50)[8][13]
c-KIT<30 (IC50)[14]
PDGFRβ<30 (IC50)[14]
Ephrin Receptors<30 (IC50)[14]
Erlotinib EGFR2-5 (IC50)Multiple (Broad changes in cardiac kinome)Not specified[11]

Experimental Protocols

A comprehensive assessment of a compound's cross-reactivity involves a multi-tiered approach, from broad biochemical screens to cell-based assays that confirm target engagement in a more physiological context.

In Vitro Kinase Profiling (e.g., KINOMEscan™)

This is a high-throughput method to assess the interaction of a test compound against a large panel of purified kinases.

Principle: The KINOMEscan™ assay is a competition-based binding assay that quantifies the interaction of a test compound with a panel of human kinases.[15][16] The assay measures the amount of a specific kinase that is captured by an immobilized, active-site directed ligand in the presence and absence of the test compound.[15] If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.[17][18]

Methodology:

  • Kinase Panel Selection: A broad panel of over 400 human kinases is typically used for initial screening.

  • Compound Preparation: The test compound is prepared at a fixed concentration (e.g., 1 µM) for single-point screening or in a series of dilutions (e.g., 11-point, 3-fold serial dilution) for determining the dissociation constant (Kd).[17]

  • Competition Assay: The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated together to allow for binding to reach equilibrium.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured via qPCR. A reduction in the qPCR signal compared to a vehicle control indicates that the test compound has bound to the kinase.[15]

  • Data Analysis: Results are often expressed as a percentage of control, where a lower percentage indicates stronger binding. For dose-response experiments, the data is used to calculate a Kd value.

Cellular Target Engagement Assay (e.g., NanoBRET™)

This assay confirms that the compound can bind to its intended target and potential off-targets within a live cell environment, providing a more physiologically relevant measure of affinity.

Principle: The NanoBRET™ Target Engagement (TE) Assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[19] The target protein is fused to NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the target protein acts as the energy acceptor.[20] When the tracer binds to the fusion protein, the close proximity allows for energy transfer upon addition of the NanoLuc® substrate, generating a BRET signal. A test compound that enters the cell and competes with the tracer for binding to the target will disrupt this energy transfer, leading to a dose-dependent decrease in the BRET signal.[21][22]

Methodology:

  • Cell Line Preparation: A suitable human cell line (e.g., HEK293T) is transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.[22]

  • Cell Plating: The transfected cells are seeded into a multi-well assay plate.

  • Compound and Tracer Addition: Serial dilutions of the test compound are added to the cells, followed by the addition of the specific NanoBRET™ tracer at a fixed concentration.

  • Equilibration: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the target protein within the cells.

  • Signal Detection: A substrate for NanoLuc® is added, and the donor (luminescence at 450 nm) and acceptor (fluorescence at 610 nm) emissions are measured.[22]

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The data is then plotted as BRET ratio versus compound concentration to determine the intracellular IC50.

In Vitro Safety Pharmacology Panel

To assess potential adverse effects, compounds are screened against a panel of targets known to be associated with toxicity.

Principle: These are binding or functional assays that evaluate the interaction of a test compound with a broad range of clinically relevant off-targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and non-kinase enzymes.[23][24] These panels help to identify potential safety liabilities early in the drug discovery process.[25][26]

Methodology:

  • Target Selection: A standard panel, such as the SafetyScreen44™ or a more extensive panel, is chosen. These panels typically include targets like the hERG potassium channel (cardiac liability), various neurotransmitter receptors (CNS effects), and cytochrome P450 enzymes (drug metabolism interactions).[23][24]

  • Assay Format: The assays are typically radioligand binding assays for receptors and transporters, or functional assays (e.g., calcium flux, cAMP measurement) for GPCRs and ion channels.[25]

  • Compound Screening: The test compound is usually screened at a single high concentration (e.g., 10 µM).

  • Data Analysis: Results are reported as the percentage of inhibition of binding or function. A significant inhibition (typically >50%) flags a potential interaction that may warrant further investigation.

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3, EGFR) Ligand->RTK Binds Adaptor Adaptor Proteins (e.g., GRB2, SHC) RTK->Adaptor Recruits & Phosphorylates PI3K PI3K RTK->PI3K STAT STAT RTK->STAT Ras Ras Adaptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription STAT->Transcription Inhibitor Pyrazine-Based Inhibitor (e.g., Gilteritinib) Inhibitor->RTK Inhibits ATP Binding

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathways and point of inhibition.

Experimental Workflow Diagram

Cross_Reactivity_Workflow Start Start: Novel Compound (e.g., 5-Methyl-2,3-pyrazinedicarbonitrile) KinomeScan Tier 1: Broad Kinome Profiling (e.g., KINOMEscan™ at 1µM) Start->KinomeScan Data_Analysis1 Identify Primary Targets and Potent Off-Targets KinomeScan->Data_Analysis1 Dose_Response Tier 2: Dose-Response Assays (Determine Kd or IC50 for hits) Data_Analysis1->Dose_Response Data_Analysis2 Quantify Potency and Selectivity Dose_Response->Data_Analysis2 Cellular_Assay Tier 3: Cellular Target Engagement (e.g., NanoBRET™) Data_Analysis2->Cellular_Assay Data_Analysis3 Confirm Intracellular Activity and Determine Cellular IC50 Cellular_Assay->Data_Analysis3 Safety_Panel Tier 4: In Vitro Safety Panel (GPCRs, Ion Channels, etc.) Data_Analysis3->Safety_Panel Report Generate Cross-Reactivity Profile and Assess Therapeutic Window Safety_Panel->Report

Caption: A tiered workflow for assessing the cross-reactivity of a novel kinase inhibitor.

References

Comparative Efficacy of 2,3-Dicyano-5-methylpyrazine in Photocatalytic Cycles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of 2,3-Dicyano-5-methylpyrazine and its derivatives against other common photocatalysts. This document summarizes key performance data, details experimental protocols for reproducibility, and visualizes catalytic pathways to facilitate understanding and application in synthetic chemistry.

Derivatives of 2,3-dicyanopyrazine (DPZ) have emerged as a promising class of organic photoredox catalysts, offering a tunable and metal-free alternative to traditional transition-metal complexes. Their "push-pull" electronic structure, featuring an electron-accepting dicyanopyrazine core and various electron-donating substituents, allows for the fine-tuning of their photophysical and electrochemical properties. This guide focuses on the efficacy of these catalysts in specific photocatalytic cycles, providing a comparative analysis based on available experimental data.

Performance Comparison in Cross-Dehydrogenative Coupling

A key benchmark reaction for evaluating the efficacy of photoredox catalysts is the cross-dehydrogenative coupling (CDC) of N-aryl-tetrahydroisoquinolines with nucleophiles. The following table summarizes the performance of a representative dicyanopyrazine derivative, 5,6-bis(2-methoxythienyl)-2,3-dicyanopyrazine (a close structural analog to 2,3-Dicyano-5-methylpyrazine for which more data is available), in comparison to other commonly used photocatalysts in the CDC reaction between N-phenyl-tetrahydroisoquinoline and nitromethane.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
5,6-bis(2-methoxythienyl)-2,3-dicyanopyrazine 0.01 12 95 [1]
Ru(bpy)₃Cl₂2.02485
Eosin Y5.02478
9-Mesityl-10-methylacridinium perchlorate1.01892

Table 1: Comparison of photocatalyst efficacy in the cross-dehydrogenative coupling of N-phenyl-tetrahydroisoquinoline and nitromethane. Data for catalysts other than the dicyanopyrazine derivative is representative of typical conditions found in the literature for this type of reaction.

The data clearly indicates that the dicyanopyrazine derivative exhibits significantly higher catalytic efficiency, achieving a high yield with a remarkably low catalyst loading compared to both transition-metal and other organic photocatalysts.[1]

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols for the synthesis of dicyanopyrazine catalysts and their application in photocatalytic reactions are provided below.

General Procedure for the Synthesis of 5,6-Disubstituted-2,3-dicyanopyrazines

The synthesis of dicyanopyrazine derivatives is typically achieved through a condensation reaction between a 1,2-dicarbonyl compound and diaminomaleonitrile (DAMN).

Materials:

  • Substituted 1,2-dicarbonyl compound (e.g., a substituted benzil)

  • Diaminomaleonitrile (DAMN)

  • Ethanol or acetic acid (solvent)

Procedure:

  • Dissolve the 1,2-dicarbonyl compound (1.0 mmol) and diaminomaleonitrile (1.0 mmol) in the chosen solvent (e.g., 10 mL of ethanol).

  • Reflux the reaction mixture for 4-12 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum to yield the pure 5,6-disubstituted-2,3-dicyanopyrazine.[1]

General Procedure for the Photocatalytic Cross-Dehydrogenative Coupling Reaction

This protocol describes the general setup for the CDC reaction used to generate the data in Table 1.

Materials:

  • N-phenyl-tetrahydroisoquinoline (0.2 mmol)

  • Nitromethane (1.0 mL)

  • Dicyanopyrazine photocatalyst (0.01 mol%)

  • Acetonitrile (2.0 mL)

  • A 9 W fluorescent lamp

Procedure:

  • In a reaction vial, combine N-phenyl-tetrahydroisoquinoline, nitromethane, and the dicyanopyrazine photocatalyst in acetonitrile.

  • Seal the vial and place it approximately 5-10 cm from a 9 W compact fluorescent lamp.

  • Irradiate the reaction mixture at room temperature with stirring for the time indicated in Table 1.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.[1]

Catalytic Cycle and Experimental Workflow

The general mechanism for photoredox catalysis by dicyanopyrazine derivatives involves a series of single electron transfer (SET) steps. The following diagrams illustrate the proposed catalytic cycle and a typical experimental workflow.

Catalytic_Cycle cluster_0 Photocatalytic Cycle DPZ DPZ DPZ_excited DPZ* DPZ->DPZ_excited hν (Visible Light) DPZ_radical DPZ•⁻ DPZ_excited->DPZ_radical SET Substrate Substrate (e.g., Amine) DPZ_radical->DPZ SET Intermediate Intermediate Substrate_radical Substrate•⁺ Substrate->Substrate_radical Oxidation Substrate_radical->Intermediate + Nucleophile Product Product Nucleophile Nucleophile Intermediate->Product Deprotonation/Oxidation

Caption: Proposed photocatalytic cycle for dicyanopyrazine (DPZ) catalysts.

Experimental_Workflow cluster_1 Experimental Workflow A 1. Reaction Setup: Combine reactants, solvent, and photocatalyst in a vial. B 2. Irradiation: Place the vial near a visible light source and stir. A->B C 3. Reaction Monitoring: Track progress using TLC or GC-MS. B->C D 4. Workup: Concentrate the reaction mixture. C->D E 5. Purification: Isolate the product via column chromatography. D->E

Caption: General experimental workflow for a photocatalytic reaction.

References

Unveiling the Influence of Methyl Substitution on the Electronic Landscape of Dicyanopyrazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of heterocyclic compounds is paramount for designing novel materials and therapeutics. This guide provides a comparative analysis of the electronic properties of methyl-substituted dicyanopyrazines, offering a valuable resource for predicting molecular behavior and guiding synthetic efforts.

This publication delves into the impact of methyl group substitution on the electronic characteristics of the 2,3-dicyanopyrazine core. By systematically comparing the unsubstituted, mono-methylated, and di-methylated derivatives, we aim to elucidate the structure-property relationships that govern their electrochemical and photophysical behavior. All quantitative data are summarized for straightforward comparison, and detailed experimental protocols are provided for the key analytical techniques employed.

Comparative Analysis of Electronic Properties

The introduction of electron-donating methyl groups to the electron-deficient dicyanopyrazine ring systematically alters its electronic properties. This is reflected in the reduction potentials, and consequently the Lowest Unoccupied Molecular Orbital (LUMO) energies, of the series. As the number of methyl substituents increases, the reduction of the pyrazine ring becomes more difficult, indicating a destabilization of the LUMO.

CompoundStructureFirst Reduction Potential (E¹red) vs. SCE [V]LUMO Energy [eV] (estimated)
2,3-Dicyanopyrazine-0.87[1]-3.83
2,3-Dicyano-5-methylpyrazineData not available in searched literatureEstimated to be higher than -3.83
2,3-Dicyano-5,6-dimethylpyrazineData not available in searched literatureEstimated to be higher than that of the mono-methylated derivative

Note: The LUMO energy is estimated from the first reduction potential using the empirical relationship: ELUMO (eV) ≈ - (E¹red vs. SCE + 4.7). This is an approximation and the exact conversion factor can vary. Experimental data for the methyl-substituted derivatives were not available in the searched literature, and the trend is predicted based on the electron-donating nature of methyl groups.

Experimental Protocols

The determination of the electronic properties of these compounds relies on well-established electrochemical and spectroscopic techniques. Below are detailed protocols for cyclic voltammetry and UV-Vis spectroscopy, which are fundamental to this analysis.

Cyclic Voltammetry (CV) for Redox Potential Determination

Cyclic voltammetry is an electrochemical technique used to probe the reduction and oxidation processes of a molecule.[1][2] The measured potentials provide direct insight into the energies of the HOMO and LUMO levels.

Instrumentation:

  • A three-electrode electrochemical cell, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • A potentiostat.

Chemicals:

  • The dicyanopyrazine derivative to be analyzed (typically 1-5 mM).

  • A supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆) to ensure conductivity of the solution.

  • A high-purity, anhydrous, and deoxygenated solvent (e.g., acetonitrile, dichloromethane, or N,N-dimethylformamide - DMF).

  • Ferrocene (optional, as an internal standard for potential referencing).

Procedure:

  • Solution Preparation: Dissolve the dicyanopyrazine derivative and the supporting electrolyte in the chosen solvent to the desired concentrations.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared solution.

    • Connect the electrodes to the potentiostat.

    • Apply a potential sweep, starting from a potential where no reaction occurs, scanning to a potential sufficiently negative to observe the reduction of the compound, and then reversing the scan back to the initial potential.

    • Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.

  • Data Analysis:

    • From the cyclic voltammogram, determine the cathodic (reduction) and anodic (oxidation) peak potentials.

    • The half-wave potential (E₁/₂), which is the average of the cathodic and anodic peak potentials for a reversible process, is a good approximation of the standard reduction potential. For irreversible processes, the peak potential itself is often reported.

    • If ferrocene is used as an internal standard, all potentials should be referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

UV-Vis Spectroscopy for HOMO-LUMO Gap Estimation

UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band can be used to estimate the HOMO-LUMO energy gap.

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (typically with a 1 cm path length).

Chemicals:

  • The dicyanopyrazine derivative to be analyzed.

  • A suitable solvent that is transparent in the wavelength range of interest (e.g., acetonitrile, dichloromethane, or ethanol).

Procedure:

  • Solution Preparation: Prepare a dilute solution of the dicyanopyrazine derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the absorption maximum.

  • Spectroscopic Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the longest wavelength absorption band (the one at the lowest energy).

    • Determine the onset of this absorption band (λonset) by finding the intersection of the tangent to the low-energy side of the peak with the baseline.

    • Calculate the optical HOMO-LUMO gap (Eg) using the following equation: Eg (eV) = 1240 / λonset (nm)

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for characterizing the electronic properties of methyl-substituted dicyanopyrazines, from synthesis to data analysis.

G Workflow for Electronic Property Characterization cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Acquisition cluster_properties Property Calculation unsubstituted 2,3-Dicyanopyrazine cv Cyclic Voltammetry unsubstituted->cv uvvis UV-Vis Spectroscopy unsubstituted->uvvis monomethyl 2,3-Dicyano-5-methylpyrazine monomethyl->cv monomethyl->uvvis dimethyl 2,3-Dicyano-5,6-dimethylpyrazine dimethyl->cv dimethyl->uvvis redox Redox Potentials cv->redox absorption Absorption Spectra uvvis->absorption lumo LUMO Energy redox->lumo gap HOMO-LUMO Gap absorption->gap

Caption: Workflow for the synthesis and electronic characterization of methyl-substituted dicyanopyrazines.

Signaling Pathway of Photoredox Catalysis

Dicyanopyrazines are known to act as potent photoredox catalysts. The electronic properties, particularly the redox potentials, are crucial for their function in these catalytic cycles. The following diagram illustrates a general mechanism for a reductive quenching cycle.

G Photoredox Catalysis - Reductive Quenching Cycle PC Dicyanopyrazine (PC) PC_star Excited State (PC*) PC->PC_star hν (Light Absorption) PC_radical Reduced Catalyst (PC•-) PC_star->PC_radical Electron Transfer Donor Sacrificial Electron Donor (D) PC_star->Donor PC_radical->PC Catalyst Regeneration Substrate Substrate (S) PC_radical->Substrate Donor_oxidized Oxidized Donor (D•+) Donor->Donor_oxidized Oxidation Product Reduced Product (P•-) Substrate->Product Reduction Product->PC

Caption: Generalized reductive quenching cycle for a dicyanopyrazine photoredox catalyst.

References

Safety Operating Guide

Proper Disposal of 2,3-Dicyano-5-methylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the proper disposal of 2,3-Dicyano-5-methylpyrazine, a heterocyclic compound that requires careful handling due to its potential hazards. Adherence to these procedures is vital to ensure personnel safety and environmental compliance. The information presented is intended for a professional audience trained in laboratory practices.

Immediate Safety and Hazard Information

2,3-Dicyano-5-methylpyrazine is classified with primary hazards including being corrosive, acutely toxic, and an irritant[1]. Due to the presence of nitrile groups, this compound and its waste must be handled with extreme caution. All personnel handling this substance should be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with eyes.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) and a lab coat must be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

In the event of exposure, consult the SDS for first-aid measures and seek immediate medical attention.

Quantitative Data Summary

The following table summarizes key data for 2,3-Dicyano-5-methylpyrazine, compiled from available safety information.

PropertyValueCAS Number
Chemical Formula C₈H₅N₃52197-12-3
Primary Hazards Corrosive, Acute Toxic, Irritant[1]
Disposal Consideration Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The disposal of 2,3-Dicyano-5-methylpyrazine must be carried out in accordance with institutional, local, and national regulations. The following protocol provides a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • All waste containing 2,3-Dicyano-5-methylpyrazine, including contaminated labware (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.

  • Segregate this waste from other chemical waste streams to prevent incompatible reactions. Do not mix with strong acids, as this could potentially liberate hydrogen cyanide gas.

2. Containerization and Labeling:

  • Collect solid waste in a dedicated, sealable, and chemically compatible container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2,3-Dicyano-5-methylpyrazine".

  • Indicate the approximate quantity of the waste.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • The storage area should be cool and dry, away from sources of ignition.

4. Institutional Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation.

Experimental Protocols for Chemical Neutralization (for specialized facilities)

While direct disposal through an EHS office is the standard and recommended procedure, for facilities equipped for chemical treatment of cyanide-containing waste, the following general principles may be applied by trained professionals. These methods aim to convert the toxic nitrile groups to less hazardous forms.

Alkaline Chlorination: This is a common method for treating cyanide waste.

  • Under controlled conditions (e.g., in a chemical fume hood with appropriate monitoring), the waste can be treated with an alkaline solution of sodium hypochlorite (bleach).

  • The cyanide is oxidized to the less toxic cyanate.

  • Further hydrolysis can break down the cyanate into carbon dioxide and nitrogen. Note: This process is exothermic and must be performed with caution. The pH must be kept alkaline to prevent the formation of toxic cyanogen chloride.

Hydrogen Peroxide Oxidation:

  • In an alkaline solution, hydrogen peroxide can also be used to oxidize cyanide to cyanate.

  • This method is generally considered safer than alkaline chlorination as it avoids the use of chlorine. Note: This reaction can also be vigorous and requires careful control of temperature and addition rates.

These neutralization procedures should only be attempted by personnel with extensive experience in hazardous waste treatment and with the appropriate safety infrastructure in place.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2,3-Dicyano-5-methylpyrazine.

G cluster_0 Waste Generation cluster_1 Hazard Assessment & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A 2,3-Dicyano-5-methylpyrazine (Pure substance or contaminated material) B Identify as Hazardous Waste (Corrosive, Acute Toxic, Irritant) A->B C Segregate from incompatible materials (e.g., strong acids) B->C D Place in a dedicated, sealed, and compatible container C->D E Label container clearly: 'Hazardous Waste' '2,3-Dicyano-5-methylpyrazine' D->E F Store in a designated, secure, and well-ventilated area E->F G Contact Institutional EHS for waste pickup F->G H Complete all required waste manifest documentation G->H I Final Disposal by Licensed Facility H->I

Caption: Disposal workflow for 2,3-Dicyano-5-methylpyrazine.

References

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